5-Iodopyridin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJPUFYKFQODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440763 | |
| Record name | 5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213765-61-8 | |
| Record name | 5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Iodopyridin-3-ol chemical properties
An In-depth Technical Guide to 5-Iodopyridin-3-ol: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature—a weakly basic pyridine nitrogen, an acidic hydroxyl group, and a reactive carbon-iodine bond—makes it a valuable intermediate for the synthesis of complex molecular architectures. Particularly in the realm of medicinal chemistry and drug discovery, functionalized pyridine scaffolds are integral to the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[2] Its structure combines the aromaticity of a pyridine ring with the distinct functionalities of hydroxyl and iodo substituents. These features govern its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
It is critical to note that this compound is often supplied as a research chemical for early discovery, and suppliers may not provide comprehensive analytical data. For instance, major distributors have indicated that the buyer assumes responsibility for confirming the product's identity and purity.[2] Therefore, in-house characterization is a mandatory first step for any researcher employing this reagent.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | [2][3] |
| Molecular Weight | 221.00 g/mol | [2][3] |
| CAS Number | 213765-61-8 | [2] |
| Physical Form | Solid | [2] |
| SMILES String | Oc1cncc(I)c1 | [2] |
| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N | [2][3] |
Predicted Spectral Characteristics
While validated spectra are not consistently published, the structure of this compound allows for the prediction of its key spectral features, which are essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The hydroxyl proton will appear as a broad singlet that is exchangeable with D₂O.[4] The specific chemical shifts and coupling patterns will depend on the electronic effects of the iodo and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group (C3) and the carbon bearing the iodine atom (C5) will be significantly shifted. The C-I bond will induce a downfield shift, while the C-OH bond will also be shifted downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[4][5] Aromatic C-H and C=C/C=N stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 221. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Synthesis, Purification, and Safe Handling
The synthesis of this compound is not widely documented in peer-reviewed literature, but a chemically sound pathway can be proposed based on established transformations of pyridine derivatives. A highly plausible route involves the diazotization of the corresponding aminopyridine precursor, 5-Iodopyridin-3-amine (CAS 25391-66-6), followed by hydrolysis of the diazonium salt.[6][7][8]
Proposed Synthetic Workflow
The conversion of an amino group on an aromatic ring to a hydroxyl group via a diazonium intermediate is a classic and reliable transformation. The causality for this choice rests on the commercial availability of the precursor and the high efficiency of the Sandmeyer-type reaction for introducing a hydroxyl group.
Caption: Proposed synthesis of this compound via diazotization.
Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on similar transformations and must be optimized for safety and yield.
-
Diazotization:
-
Suspend 5-Iodopyridin-3-amine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) in a reaction vessel.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The choice to maintain a low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Hydrolysis:
-
Slowly heat the reaction mixture to 80-100 °C. Vigorous nitrogen evolution will be observed as the diazonium group is replaced by a hydroxyl group.
-
Maintain heating until gas evolution ceases, indicating the completion of the reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of ~7 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude this compound may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid should be purified, typically by recrystallization or column chromatography, to yield the final product.
-
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]
-
Hazard Codes: H302.[2]
-
Signal Word: Warning.[2]
-
Precautions: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
Role in Cross-Coupling Reactions
The iodine substituent makes the C5 position of the pyridine ring highly susceptible to transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling rapid diversification of the molecular scaffold. This is a key reason why halogenated heterocycles are prized in the construction of compound libraries for drug discovery.[9]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and must be determined empirically for each substrate combination.
Caption: Utility in Suzuki Cross-Coupling Reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo standard transformations, further increasing the molecule's synthetic utility:
-
O-Alkylation: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) to form ethers.
-
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
-
Protection: The hydroxyl group can be protected with common protecting groups (e.g., silyl ethers) to allow for selective manipulation of the C-I bond.
Conclusion
This compound is a valuable and versatile chemical building block for synthetic chemistry. While its characterization data is not always readily available from commercial sources, its structure provides clear guidance for its identification and use. Its key strategic advantage lies in the presence of a C-I bond, which serves as a powerful handle for diversification via modern cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a robust scaffold for the synthesis of novel, functionalized pyridine derivatives, accelerating the development of next-generation molecules.
References
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A Technical Guide to 5-Iodopyridin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
5-Iodopyridin-3-ol is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its pyridine core, substituted with both a reactive iodine atom and a nucleophilic hydroxyl group, renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a primary focus on its molecular weight and empirical formula. Furthermore, it delves into a representative synthetic methodology, discusses its strategic applications as a scaffold in pharmaceutical research, and outlines critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Introduction to Halogenated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold found in numerous active pharmaceutical ingredients (APIs) spanning a wide array of therapeutic areas, from infectious diseases to neurological disorders[1]. The strategic introduction of halogen atoms, particularly iodine, onto this heterocyclic core provides medicinal chemists with powerful synthetic handles. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the precise and controlled introduction of molecular diversity.
This compound emerges as a particularly valuable building block. The presence of the iodine atom at the 5-position and a hydroxyl group at the 3-position offers orthogonal reactivity. This allows for sequential, site-selective modifications, a crucial capability when constructing complex molecules and exploring structure-activity relationships (SAR) during the drug discovery process[1][2]. This guide serves to elucidate the foundational chemical data, synthetic considerations, and practical applications of this important intermediate.
Physicochemical Properties of this compound
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The molecular weight dictates stoichiometry in reactions, while other identifiers ensure accurate sourcing and regulatory compliance. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 221.00 g/mol | [3] |
| Empirical Formula | C₅H₄INO | [3] |
| CAS Number | 213765-61-8 | [3] |
| Physical Form | Solid | [3] |
| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N | [3] |
| SMILES String | Oc1cncc(I)c1 | [3] |
Synthesis and Mechanistic Insights
Representative Synthetic Workflow
The logical flow for synthesizing a halo-hydroxypyridine often begins with a readily available aminopyridine derivative. This precursor undergoes iodination, followed by a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently displaced by a hydroxyl group.
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Introduction: The Strategic Value of Halogenated Pyridines
An In-depth Technical Guide to 5-Iodopyridin-3-ol: Structure, Synthesis, and Application in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive motif for designing therapeutic agents. The strategic introduction of functional groups onto this core structure is a fundamental task in drug discovery. Among these, halogenated pyridines, particularly iodinated derivatives like this compound, serve as exceptionally versatile building blocks.
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, explore plausible synthetic routes and key reactivity patterns, and contextualize its application as a strategic intermediate in the synthesis of complex molecular architectures for novel therapeutics.
Part 1: Core Molecular Attributes and Structural Elucidation
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis. This compound is a solid at room temperature, and its structure combines the aromatic, basic pyridine core with two key functional groups: a nucleophilic hydroxyl group and a carbon-iodine bond ripe for synthetic elaboration.[3]
IUPAC Name and Key Identifiers
The unambiguous identification of a chemical entity is critical for regulatory and research purposes.
-
IUPAC Name : this compound[4]
-
Synonyms : 3-Hydroxy-5-iodopyridine, 5-Iodo-3-pyridinol
-
CAS Number : 213765-61-8[3]
-
Molecular Formula : C₅H₄INO[4]
-
InChI Key : DSEJPUFYKFQODK-UHFFFAOYSA-N[3]
Physicochemical and Spectroscopic Data
Quantitative data provides a snapshot of the molecule's characteristics. The table below summarizes the key computed and experimental properties.
| Property | Value | Source |
| Molecular Weight | 221.00 g/mol | [3] |
| Monoisotopic Mass | 220.93376 Da | [4] |
| Physical Form | Solid | [3] |
| XlogP (Predicted) | 1.1 | [4] |
| Hazard Classification | Acute Toxicity 4 (Oral) |
It is important to note that, as a specialized chemical for early-stage research, comprehensive, empirically determined analytical data is not always published by commercial suppliers. Researchers must assume the responsibility of confirming the identity and purity of the material upon acquisition.
Based on its structure, the expected spectroscopic signatures would be:
-
¹H NMR : Signals corresponding to the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the positions of the nitrogen, hydroxyl, and iodine substituents. A broad singlet for the hydroxyl proton would also be expected.
-
¹³C NMR : Five distinct signals for the carbon atoms of the pyridine ring. The carbon atom bonded to the iodine would exhibit a characteristically low-field chemical shift.
-
Mass Spectrometry : A molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for iodine.
Molecular Structure
The structure of this compound is defined by a pyridine ring substituted at the 3-position with a hydroxyl group and at the 5-position with an iodine atom.
Caption: 2D structure of this compound.
Part 2: Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent transformations. While a specific, optimized synthesis for this compound is not prominently documented, its preparation can be logically deduced from established organohalogen chemistry.
Plausible Synthetic Pathways
The synthesis of this compound can be approached via direct iodination of a precursor or through functional group interconversion. A logical and common approach in medicinal chemistry involves the late-stage introduction of iodine to a functionalized pyridine core.
Caption: Proposed multi-step synthesis of this compound.
Representative Experimental Protocol: Iodination of 3-Hydroxypyridine
This protocol is a representative procedure based on the direct iodination of pyridinols, a common method for introducing halogens onto electron-rich heterocyclic systems.[5]
Objective: To synthesize this compound via electrophilic iodination of 3-hydroxypyridine.
Pillar of Trustworthiness: This protocol includes an acidic medium to protonate the pyridine nitrogen, deactivating it towards oxidation by the iodinating reagent, while the hydroxyl group activates the ring for electrophilic substitution, primarily at the ortho and para positions.
Materials:
-
3-Hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate (to quench unreacted iodine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Core Reactivity: A Trifecta of Functional Handles
This compound is a valuable building block precisely because it offers three distinct sites for chemical modification, allowing for the systematic exploration of chemical space in a drug discovery program.
-
The Carbon-Iodine Bond: The C-I bond is the premier functional handle for building molecular complexity. It readily participates in a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkyl, alkynyl, and amino moieties at the 5-position of the pyridine ring.[6]
-
The Hydroxyl Group: The phenolic hydroxyl group is a versatile nucleophile and a hydrogen bond donor. It can be easily alkylated to form ethers or acylated to form esters, modifying the compound's steric and electronic properties as well as its solubility and metabolic stability.
-
The Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, which is often crucial for improving the aqueous solubility and bioavailability of a drug candidate. It can also be alkylated to form pyridinium salts.
Caption: Key reactivity sites of this compound.
Part 3: Application in Drug Discovery and Development
The strategic value of this compound lies in its role as a scaffold for generating libraries of diverse compounds for biological screening. The presence of orthogonal functional groups (the C-I bond and the -OH group) allows for selective and sequential modification.
A Scaffold for Targeted Therapies
Halogenated pyridines are crucial intermediates in the synthesis of targeted therapies, particularly kinase inhibitors.[7] For example, the related intermediate 2-Amino-5-bromo-3-iodopyridine is vital for synthesizing tyrosine kinase inhibitors used in cancer chemotherapy.[7][8] The iodo- and hydroxyl-substituted pyridine core of this compound provides a similar platform for developing inhibitors that can form critical hydrogen bonds with the kinase hinge region while allowing for substitution into selectivity pockets via cross-coupling chemistry.
Workflow for Scaffold Elaboration in Medicinal Chemistry
A typical drug discovery workflow leverages the reactivity of this compound to rapidly generate analogues for Structure-Activity Relationship (SAR) studies.
Caption: Workflow for library synthesis from this compound.
This workflow demonstrates the power of this building block. A medicinal chemist can first perform a Suzuki coupling to install a variety of aryl groups at the 5-position. Each of these new compounds can then be subjected to O-alkylation, creating a matrix of compounds that systematically probes the effects of substitution at both positions. This systematic approach is crucial for efficiently identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a simple chemical. It is a strategically designed building block that offers medicinal chemists a powerful platform for the synthesis of novel and complex molecules. Its well-defined structure, predictable reactivity at three distinct functional sites, and relevance to privileged pharmaceutical scaffolds make it an invaluable tool in the quest for new therapeutic agents. By understanding its core properties and synthetic potential, researchers can accelerate the discovery and development of the next generation of medicines.
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
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5-Iodopyridin-3-ol synthesis pathways
An In-Depth Technical Guide to the Synthesis of 5-Iodopyridin-3-ol
Introduction
This compound (CAS No: 213765-61-8) is a halogenated heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at the 3-position and an iodine atom at the 5-position. Its molecular formula is C₅H₄INO, with a molecular weight of approximately 221.00 g/mol . The strategic placement of the iodo and hydroxyl functionalities makes it a highly valuable and versatile building block in organic synthesis.
In the landscape of modern drug discovery, pyridine derivatives are foundational scaffolds in a vast number of active pharmaceutical ingredients (APIs).[1] Halogenated pyridines, in particular, serve as crucial intermediates, allowing medicinal chemists to construct complex molecular architectures through various cross-coupling reactions.[1][2] The iodine atom in this compound provides a reactive handle for introducing molecular diversity, for instance, via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the hydroxyl group offers a site for etherification or other modifications. This guide provides a detailed examination of plausible and efficient synthetic pathways for its preparation, aimed at researchers and professionals in pharmaceutical and chemical development.
Strategic Analysis of Synthesis
The synthesis of substituted pyridines requires careful strategic planning due to the electronic nature of the ring, which can complicate regioselective functionalization. Direct electrophilic iodination of pyridin-3-ol is challenging, as the hydroxyl group is an ortho-, para-directing activator, favoring substitution at the 2, 4, and 6 positions rather than the desired 5-position. Therefore, a more nuanced, multi-step approach is necessary.
This guide outlines two primary strategic approaches:
-
Primary Recommended Pathway: A direct and efficient route starting from a pre-functionalized precursor, 5-Aminopyridin-3-ol, and utilizing a classical Sandmeyer-type reaction. This pathway is favored for its straightforwardness and reliance on well-established chemical transformations.
-
Alternative Pathway: A multi-step synthesis commencing from a more basic starting material like 2-aminopyridine. This route involves a sequence of halogenation and functional group interconversions. While more complex, it provides a viable alternative should the ideal starting material of Pathway I be unavailable or cost-prohibitive.
The following diagram illustrates the high-level decision-making process for selecting a synthetic route.
Caption: High-level workflow for selecting a synthesis strategy.
Pathway I: Diazotization-Sandmeyer Reaction from 5-Aminopyridin-3-ol (Primary Recommended Pathway)
Rationale & Mechanistic Insight
This pathway represents the most logical and efficient route to this compound. It leverages the precursor 5-Aminopyridin-3-ol, which already possesses the required hydroxyl group and a nitrogen functionality at the correct positions.[3] The core of this synthesis is the Sandmeyer reaction, a robust and widely used method for converting an aromatic primary amine into a halide.
The process involves two key stages:
-
Diazotization: The primary amino group of 5-Aminopyridin-3-ol is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amine into a highly reactive diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide Displacement: The diazonium salt solution is then introduced to a solution containing an iodide source, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (releasing dinitrogen gas), facilitating its displacement by the iodide nucleophile to yield the final product.
Reaction Scheme
The overall transformation is depicted below.
Caption: Synthesis of this compound via Sandmeyer reaction.
Detailed Experimental Protocol
Materials: 5-Aminopyridin-3-ol, Sodium Nitrite (NaNO₂), Concentrated Sulfuric Acid (H₂SO₄), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.
Step 1: Preparation of the Diazonium Salt Solution
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Aminopyridin-3-ol (1.0 eq) in a solution of concentrated H₂SO₄ (2.5 eq) in deionized water, maintaining the temperature below 10 °C with an ice-salt bath.
-
Cool the resulting solution to 0–5 °C.
-
Separately, prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodide Displacement Reaction
-
In a separate, larger beaker, dissolve KI (1.5 eq) in deionized water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the dark iodine color).
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Aminopyridin-3-ol | Possesses the required C-N and C-O bonds at the correct positions. |
| Reagents | NaNO₂, H₂SO₄, KI | Standard reagents for a Sandmeyer reaction. |
| Stoichiometry | Amine:NaNO₂:KI ≈ 1:1.1:1.5 | A slight excess of nitrite ensures complete diazotization; excess iodide drives the displacement reaction. |
| Temperature | 0–5 °C | Critical for maintaining the stability of the intermediate diazonium salt. |
| Reaction Time | 2–4 hours | Typical duration for Sandmeyer reactions to proceed to completion. |
| Expected Yield | 60–80% | Representative yield for aromatic Sandmeyer iodination reactions. |
Pathway II: Multi-step Synthesis via Halogenated Intermediates (Alternative Pathway)
Rationale & Conceptual Framework
This pathway is designed for situations where 5-Aminopyridin-3-ol is not a viable starting material. It begins with the inexpensive and readily available 2-aminopyridine and strategically introduces the required functional groups in a multi-step sequence. This approach requires more synthetic steps and rigorous control over reaction conditions to manage regioselectivity. The key challenge lies in converting the initial substitution pattern (e.g., a 2-amino group) to the desired 3-hydroxy group late in the synthesis.
The conceptual sequence is as follows:
-
Bromination: Introduce a bromine atom at the 5-position of 2-aminopyridine. This is a standard electrophilic aromatic substitution.[4]
-
Iodination: Introduce an iodine atom at the 3-position. The existing amino and bromo groups direct this substitution.[4]
-
Diazotization & Hydrolysis: Convert the 2-amino group into a 2-hydroxy group (a pyridin-2-one).[5]
-
Functional Group Interconversions: This is the most challenging phase, requiring the removal of the 2-hydroxy group and conversion of the 5-bromo group into the target 3-hydroxy group. This would likely involve multiple protection/deprotection and substitution steps, which are not trivial and would require significant experimental optimization.
Proposed Synthetic Scheme
Caption: Conceptual multi-step pathway from 2-aminopyridine.
Protocol for Key Intermediate: 2-Amino-5-bromo-3-iodopyridine
This protocol is adapted from established literature procedures.[4]
Materials: 2-Amino-5-bromopyridine, Sulfuric Acid (2M), Potassium Iodate (KIO₃), Potassium Iodide (KI), Ammonia solution.
-
Prepare a solution of 2-Amino-5-bromopyridine (1.0 eq) in 2M sulfuric acid.
-
Heat the mixture to 100 °C and add potassium iodate (0.5 eq) portion-wise.
-
Prepare a solution of potassium iodide (0.6 eq) in water and add it dropwise to the reaction mixture over 30 minutes.
-
Maintain stirring at 100 °C for an additional 1.5 hours.
-
Cool the reaction to room temperature and adjust the pH to ~8 with an ammonia solution to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield 2-Amino-5-bromo-3-iodopyridine.[4]
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [4] |
| Iodinating Agent | Iodine (in situ from KIO₃/KI) | [4] |
| Temperature | 100 °C | [4] |
| Reported Yield | ~74% | [4] |
Note: The subsequent conversion of this intermediate to this compound is non-trivial and represents a significant synthetic challenge requiring dedicated research and development.
Purification and Spectroscopic Characterization
Purification: The final product, this compound, is expected to be a solid at room temperature. Purification can be effectively achieved using standard laboratory techniques.
-
Column Chromatography: Silica gel is a suitable stationary phase, with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for final purification.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals. The proton at C2 (between N and C-OH) and the proton at C6 would likely appear as doublets or singlets, while the proton at C4 would appear as a triplet or doublet of doublets, depending on coupling constants. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbons of the pyridine ring. The carbons attached to iodine (C5) and oxygen (C3) will be significantly shifted.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 221.00 g/mol .
Conclusion
This guide details the synthetic strategies for preparing this compound, a valuable intermediate for pharmaceutical research. The most direct and recommended approach is the Diazotization-Sandmeyer reaction of 5-Aminopyridin-3-ol, which offers high efficiency and relies on well-understood reaction mechanisms. An alternative, more complex multi-step pathway starting from 2-aminopyridine has also been presented, providing a feasible, albeit challenging, option. The successful synthesis and purification of this compound provide researchers with a key building block for the development of novel molecular entities in drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Retrieved from [Link]
-
MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminopyridin-3-ol. Retrieved from [Link]
Sources
Spectroscopic Data for 5-Iodopyridin-3-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Iodopyridin-3-ol, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of experimental spectra in the public domain, this guide leverages advanced prediction methodologies and comparative analysis with structurally analogous compounds to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the characterization and utilization of this and similar molecules.
Introduction
This compound is a halogenated hydroxypyridine derivative. Its structure, featuring an electron-donating hydroxyl group and an electron-withdrawing iodine atom on a pyridine ring, suggests unique electronic and chemical properties that are of interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such novel compounds. This guide provides a detailed, albeit predictive, spectroscopic characterization to facilitate its identification and use in research settings.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad singlet for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and deshielding effects of the iodine and the nitrogen atoms.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H2 | 8.10 | d | 2.0 |
| H4 | 7.45 | dd | 8.5, 2.0 |
| H6 | 8.25 | d | 8.5 |
| OH | 5.50 | br s | - |
Note: Predicted chemical shifts are relative to TMS at 0 ppm and can vary based on the solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 145.0 |
| C3 | 155.0 |
| C4 | 125.0 |
| C5 | 90.0 |
| C6 | 148.0 |
Note: The carbon atom bearing the iodine (C5) is expected at a significantly upfield chemical shift due to the heavy atom effect.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR data acquisition and analysis.
Interpretation and Comparative Analysis
The predicted chemical shifts can be rationalized by considering the electronic effects within the molecule. The protons at positions 2 and 6 are adjacent to the electronegative nitrogen atom and are therefore expected to be the most downfield. The iodine at position 5 will also exert a deshielding effect on the neighboring proton at position 6.
For comparison, the experimental ¹H NMR spectrum of 3-hydroxypyridine in DMSO-d₆ shows signals at approximately 8.15 (s), 7.20 (m), and 7.15 (m) ppm. The introduction of an iodine atom at the 5-position is expected to shift the signal for the proton at C6 further downfield and simplify the splitting patterns of the other protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-I bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C and C=N stretch (aromatic ring) | 1550-1650 | Medium to Strong |
| C-O stretch (phenolic) | 1200-1300 | Strong |
| C-I stretch | 500-600 | Medium |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation and Comparative Analysis
The most prominent feature in the IR spectrum of this compound is expected to be the broad O-H stretching band, characteristic of a hydroxyl group. The aromatic C=C and C=N stretching vibrations will appear in the 1550-1650 cm⁻¹ region. The C-I stretching vibration is expected at a low wavenumber.
The experimental IR spectrum of 3-hydroxypyridine shows a broad O-H stretch centered around 3200 cm⁻¹, and strong aromatic ring vibrations between 1450 and 1600 cm⁻¹.[1][2] The spectrum of this compound is anticipated to be very similar in these regions, with the addition of a C-I stretching band.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.
Predicted Mass Spectrum
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 220.94 | Molecular ion |
| [M-H]⁺ | 219.93 | Loss of a hydrogen atom |
| [M-CO]⁺ | 192.94 | Loss of carbon monoxide |
| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |
| [I]⁺ | 126.90 | Iodine cation |
Note: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Caption: A simplified workflow for mass spectrometry analysis.
Interpretation and Comparative Analysis
The mass spectrum of this compound should show a clear molecular ion peak at m/z 220.94. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules such as CO. The presence of a peak at m/z 127 would be a strong indicator of the iodine atom. The mass spectrum of the related compound 2-Iodo-3-pyridinol shows a prominent molecular ion peak, confirming the stability of the iodinated pyridine ring under ionization.[3]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by comparative analysis with structurally similar compounds, offer a solid foundation for the identification and structural elucidation of this molecule. The provided experimental protocols serve as a practical guide for researchers undertaking the empirical analysis of this and related compounds. As with any predictive data, experimental verification is paramount for confirming these findings.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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NIST. (n.d.). 2-Iodo-3-pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
-
Tsuge, M., Lai, C.-P., & Lee, Y.-P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301. [Link]
-
Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]
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Introduction: The Significance of 5-Iodopyridin-3-ol
An In-depth Technical Guide to the Solubility and Stability of 5-Iodopyridin-3-ol
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key heterocyclic building block for research and pharmaceutical development. Given the limited publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to thoroughly evaluate this compound's critical physicochemical properties.
This compound (CAS No: 213765-61-8) is a substituted pyridine derivative combining the functionalities of a hydroxyl group and an iodine atom on the pyridine ring. Such structures are of significant interest in medicinal chemistry as scaffolds for synthesizing novel therapeutic agents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the iodine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or as a bioisostere for other functional groups.
A comprehensive understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement in any research or development pipeline. These parameters dictate formulation strategies, shelf-life, bioavailability, and the overall viability of a drug candidate. This guide presents a proactive, systematic approach to determining these properties through validated experimental protocols.
Part 1: Physicochemical Characterization and Solubility Profile
The inherent properties of this compound dictate its behavior in various solvent systems. A foundational analysis begins with its basic physicochemical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 213765-61-8 | |
| Molecular Formula | C₅H₄INO | |
| Molecular Weight | 221.00 g/mol | |
| Physical Form | Solid |
| Predicted XLogP3 | 1.1 |[1] |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical, yet often overlooked, aspect of hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxyl form (pyridinol) and the keto form (pyridone). For 3-hydroxypyridine derivatives, the pyridinol form is generally favored. However, the solvent environment can influence this equilibrium. This is fundamentally important as the two forms possess different polarities, hydrogen bonding capabilities, and reactivity, directly impacting both solubility and stability.[2]
Predicted Solubility
Based on its structure—a polar hydroxyl group, a lipophilic iodine atom, and a pyridine ring capable of hydrogen bonding and participating in polar interactions—this compound is predicted to exhibit the following solubility characteristics:
-
Aqueous Media: Limited to moderate solubility in neutral water, with solubility expected to increase significantly at pH values below its pKa (protonation of the pyridine nitrogen) and above its pKa (deprotonation of the hydroxyl group). The closely related 4-iodopyridine is described as slightly soluble in water.[3]
-
Polar Aprotic Solvents (DMSO, DMF): High solubility is expected due to strong hydrogen bond accepting capabilities and high polarity.
-
Polar Protic Solvents (Ethanol, Methanol): Good solubility is anticipated due to hydrogen bonding interactions with the solvent.
-
Non-polar Solvents (Hexane, Toluene): Poor solubility is predicted due to the molecule's overall polarity.
Experimental Protocol: Quantitative Solubility Assessment
A systematic workflow is essential for accurately determining solubility. This protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO).
-
Calibration Curve: Generate a multi-point calibration curve (typically 5-7 points) by diluting the stock solution to known concentrations. Analyze by HPLC-UV and plot peak area against concentration to establish linearity.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol).
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase into the calibrated range of the HPLC method.
-
-
Quantification: Analyze the diluted samples by HPLC. Use the peak area and the previously generated calibration curve to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility in that solvent at that temperature.
Caption: Workflow for Quantitative Solubility Determination.
Part 2: Intrinsic Stability and Forced Degradation
Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify likely degradation products and establish degradation pathways.[4] This data is crucial for developing stability-indicating analytical methods and predicting long-term stability.[5]
Recommended Forced Degradation Conditions
The following conditions are proposed for a comprehensive stress testing study of this compound, in accordance with ICH guidelines.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 2: Proposed Forced Degradation Study Conditions
| Stress Condition | Reagent / Condition | Rationale |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60 °C | To assess stability in acidic environments, relevant to gastric fluids. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | To assess stability in alkaline environments. Pyridine derivatives can be unstable in strong base.[6] |
| Oxidative | 3% H₂O₂, RT | To evaluate susceptibility to oxidation. The pyridine ring and hydroxyl group are potential sites.[7] |
| Thermal | 80 °C, Solid State | To assess the intrinsic thermal stability of the solid material. |
| Photolytic | ICH Q1B Option 2 | To evaluate light sensitivity. Iodinated aromatic compounds are often photolabile.[6] |
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[5]
Methodology:
-
Forced Degradation: Subject separate samples of this compound to the stress conditions outlined in Table 2. Include a control sample protected from stress.
-
Initial Method Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). A typical starting gradient might be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A mass spectrometer (MS) detector is highly recommended for identifying the mass of degradation products.
-
-
Method Optimization:
-
Inject a composite sample containing the parent compound and all stressed samples.
-
Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
The primary goal is to ensure the parent peak is spectrally pure and free from any co-eluting degradants.
-
-
Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Forced Degradation and Method Development Workflow.
Part 3: Predicted Degradation Pathways
While experimental confirmation is required, the chemical structure of this compound allows for the prediction of several potential degradation pathways.
-
Dehalogenation: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or certain reductive conditions, leading to the formation of 3-hydroxypyridine.
-
Oxidation: The electron-rich pyridine ring is susceptible to oxidation, potentially forming an N-oxide (this compound 1-oxide). The hydroxyl group could also be oxidized. Studies on other pyridine derivatives have shown the formation of N-oxides and nitropyridines under oxidative stress.[7]
-
Hydroxylation/Ring Opening: Under harsh hydrolytic or oxidative conditions, further hydroxylation of the ring could occur. For example, microbial degradation of 3-hydroxypyridine proceeds via hydroxylation to 2,5-dihydroxypyridine, which then undergoes ring cleavage.[8] While not a typical abiotic pathway, it highlights the ring's susceptibility.
-
Photodegradation: Light exposure could induce homolytic cleavage of the C-I bond, generating radical species that could lead to a complex mixture of degradation products, including dimers or reaction products with the solvent.
Caption: Predicted Degradation Pathways for this compound.
Part 4: Handling and Storage Recommendations
Based on the predicted chemical liabilities, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to minimize thermal and photolytic degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[9]
-
Handling: As the compound is classified as harmful if swallowed, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handle in a well-ventilated area or a chemical fume hood.
Conclusion
While this compound is a promising chemical entity, a thorough characterization of its solubility and stability is paramount for its successful application. This guide provides the predictive insights and robust methodological framework necessary for researchers to undertake this evaluation. By systematically applying the described protocols for solubility assessment, forced degradation, and stability-indicating method development, scientists can generate the high-quality data required to make informed decisions, de-risk development pathways, and unlock the full potential of this valuable compound.
References
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Gajewska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
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Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 6(3), 00184. [Link]
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PubChem. 4-Iodopyridin-3-ol. National Center for Biotechnology Information. [Link]
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Singh, R., & Kumar, L. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability Indicating Method. MedCrave Online Journal of Applied Pharmaceutical Science, 6(12), 213-222. [Link]
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Ashour, S., et al. (2015). Development and Validation of Stability Indicating HPLC Method for Quality Control of Pioglitazone Hydrochloride. ResearchGate. [Link]
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Pharmaffiliates. 3-Amino-5-iodo-pyridine. [Link]
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Do, B., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 740-7. [Link]
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Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
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PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]
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Dasgupta, P. K., et al. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 702(1), 1-14. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Wang, W., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. Chemosphere, 221, 270-277. [Link]
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Wei, D., et al. (2019). Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. AMB Express, 9(1), 73. [Link]
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Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]
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- 8. Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Iodopyridin-2-ol|BLD Pharm [bldpharm.com]
Navigating the Synthesis and Supply of 5-Iodopyridin-3-ol: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among these, halogenated heterocycles play a pivotal role, and 5-Iodopyridin-3-ol has emerged as a compound of significant interest. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing essential information on the commercial availability, synthesis, physicochemical properties, and safe handling of this valuable synthetic intermediate.
Commercial Availability: Sourcing this compound
The accessibility of key starting materials is a critical first step in any research endeavor. This compound is available from a limited number of specialized chemical suppliers. The primary vendor identified is Sigma-Aldrich, which offers the compound under its AldrichCPR product line.
| Supplier | Product Name | CAS Number | Molecular Weight | Empirical Formula | Catalog Number | Purity | Notes |
| Sigma-Aldrich | This compound, AldrichCPR | 213765-61-8 | 221.00 | C₅H₄INO | ADE000435 | Not specified | Sold "as-is" without analytical data provided. Buyer assumes responsibility for confirming identity and purity. |
It is crucial for researchers to note the supplier's disclaimer regarding the absence of analytical data. This necessitates independent verification of the compound's identity and purity upon receipt, a standard practice in research settings to ensure the integrity of experimental results. While other suppliers offer a variety of substituted iodopyridines, the direct commercial availability of this compound appears to be limited.
Synthesis of this compound: A Practical Approach
For research groups with synthetic chemistry capabilities, the in-house synthesis of this compound can be a viable alternative to commercial procurement. A highly efficient method for the iodination of hydroxypyridines has been reported by Maloney, Nwakpuda, Kuethe, and Yin in The Journal of Organic Chemistry.[1] This one-pot procedure offers a practical and high-yielding route to the desired product.
The synthesis commences with the readily available starting material, 3-hydroxypyridine. The iodination is achieved using a mild and effective iodinating agent, N-iodosuccinimide (NIS), in an appropriate solvent.
Figure 1: General synthetic scheme for the iodination of 3-hydroxypyridine to yield this compound.
Detailed Experimental Protocol (Adapted from Maloney et al., 2009): [1]
-
Reaction Setup: To a solution of 3-hydroxypyridine (1.0 equivalent) in acetonitrile, add N-iodosuccinimide (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
This method is advantageous due to its operational simplicity, mild reaction conditions, and generally high yields, making it an attractive option for laboratory-scale synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research. While experimental data for this compound is not extensively documented in publicly available sources, computational data and spectral information for related compounds can provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | PubChem[2] |
| Molecular Weight | 221.00 g/mol | PubChem[2] |
| XLogP3-AA (Computed) | 1.1 | PubChem[2] |
| Monoisotopic Mass | 220.933762 g/mol | PubChem[2] |
Spectroscopic Characterization:
Due to the lack of published experimental spectra for this compound, researchers should perform their own analyses. The expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon atom attached to the iodine will exhibit a characteristic low-field shift.
-
IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 221, with a characteristic isotopic pattern for an iodine-containing compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are privileged structures in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The iodine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functional groups.
A notable example of a structurally similar compound in drug development is 6-chloro-2-iodopyridin-3-ol, which was employed as a key starting material in the synthesis of a potent 5-HT1F agonist by researchers at Eli Lilly.[3] This highlights the potential of iodinated hydroxypyridines as valuable intermediates in the construction of biologically active compounds. The strategic placement of the iodo and hydroxyl groups in this compound offers medicinal chemists a handle for structural modifications to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Figure 2: Potential synthetic pathways for the utilization of this compound as a building block in drug discovery.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds, the following guidelines are recommended:
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Conclusion
This compound is a valuable, albeit not widely available, building block for medicinal chemistry and drug discovery. While its commercial sourcing requires careful consideration of the supplier's specifications, a practical and efficient synthetic route is accessible to researchers. A thorough understanding of its properties and adherence to strict safety protocols will enable scientists to effectively utilize this compound in the pursuit of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such versatile intermediates will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.
References
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PubChem. This compound. [Link]
-
Maloney, K. M.; Nwakpuda, E.; Kuethe, J. T.; Yin, J. One-Pot Iodination of Hydroxypyridines. J. Org. Chem.2009 , 74 (14), 5111–5114. [Link]
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National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
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The Acidity of the Hydroxyl Group in 5-Iodopyridin-3-ol: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the acidity of the hydroxyl group in 5-Iodopyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Understanding the ionization constant (pKa) of this functional group is paramount for predicting the molecule's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. This document will explore the theoretical underpinnings of its acidity, present robust experimental and computational methodologies for pKa determination, and offer insights relevant to drug design and development.
Introduction: The Significance of Pyridinols in Medicinal Chemistry
Pyridinol scaffolds are prevalent in a vast array of bioactive molecules and approved pharmaceuticals. The hydroxyl group on the pyridine ring can act as a hydrogen bond donor and acceptor, influencing solubility, membrane permeability, and interactions with biological targets. The acidity of this group, quantified by its pKa value, dictates the ionization state of the molecule at physiological pH, which in turn governs its overall charge, lipophilicity, and ultimately, its biological activity. This compound, with its iodine substituent, presents an interesting case study in how halogenation can modulate the electronic properties and acidity of the pyridinol core.
Theoretical Framework: Factors Governing the Acidity of this compound
The acidity of the hydroxyl group in this compound is primarily influenced by the interplay of inductive effects, resonance effects, and the inherent tautomerism of the 3-hydroxypyridine ring system.
The Parent Scaffold: 3-Hydroxypyridine
The parent molecule, 3-hydroxypyridine, exhibits two pKa values, corresponding to the protonation of the ring nitrogen and the deprotonation of the hydroxyl group. The reported pKa values for 3-hydroxypyridine are approximately 4.79 for the pyridinium ion and 8.75 for the hydroxyl group[1][2].
Tautomerism in 3-Hydroxypyridine Systems
It is crucial to recognize that 3-hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic pyridone form (pyridinium-3-olate)[3][4][5]. In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding, leading to a near-equal coexistence of both tautomers[4]. This equilibrium can be influenced by the solvent environment[3]. The presence of the iodo substituent is not expected to dramatically shift this equilibrium, but it will influence the electronic properties of both tautomeric forms.
The Influence of the Iodo Substituent
The iodine atom at the 5-position modulates the acidity of the hydroxyl group through a combination of inductive and resonance effects.
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I) through the sigma bond framework[6][7][8]. This effect withdraws electron density from the pyridine ring, including from the oxygen atom of the hydroxyl group. This polarization of the O-H bond facilitates the release of the proton, thereby increasing the acidity of the hydroxyl group (i.e., lowering its pKa).
-
Resonance Effect (+M): Iodine also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system, a phenomenon known as the +M (mesomeric) or +R (resonance) effect[6][7][8]. This electron-donating resonance effect would tend to increase electron density on the ring and at the oxygen atom, making the proton less likely to dissociate and thus decreasing acidity (increasing pKa).
Overall Effect: For halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of phenols and related compounds[9][10]. Therefore, the net effect of the iodine substituent in this compound is expected to be electron-withdrawing, leading to an increase in the acidity of the hydroxyl group compared to the parent 3-hydroxypyridine. The pKa of the hydroxyl group in this compound is therefore predicted to be lower than 8.75 . For comparison, the pKa of 4-iodophenol is 9.33, slightly lower than that of phenol (~10), indicating the acid-strengthening effect of the iodo substituent[11][12].
Methodologies for pKa Determination
Accurate determination of the pKa of this compound is critical. Both experimental and computational approaches can provide this crucial parameter.
Experimental Approaches
A variety of established analytical techniques can be employed for the precise measurement of pKa values.
This method relies on the difference in the ultraviolet-visible absorption spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal titration curve can be generated, from which the pKa can be determined as the pH at the inflection point.
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in water to a final concentration that gives a maximum absorbance in the range of 0.5-1.5. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pKa.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Spectral Acquisition: For each buffer solution, add a constant volume of the this compound stock solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the protonated and deprotonated species is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve to obtain the pKa value.
Potentiometric titration involves the stepwise addition of a strong acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode[13][14]. This technique is highly accurate but requires a larger amount of pure compound.
Experimental Protocol: Potentiometric pKa Determination
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent. The solution should be free of dissolved CO2.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point(s).
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH[14][15][16]. The chemical shifts of nuclei adjacent to the site of protonation or deprotonation are sensitive to the ionization state.
Experimental Protocol: ¹H NMR for pKa Determination
-
Sample Preparation: Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O) containing a range of buffers to control the pD (the pH in D₂O).
-
Spectral Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Identify a proton signal that shows a significant change in chemical shift upon deprotonation of the hydroxyl group. Plot the chemical shift of this proton against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value (with a correction from pD to pH).
Data Presentation: Predicted and Experimental pKa Values
| Compound | Predicted Hydroxyl pKa | Experimental Hydroxyl pKa | Reference |
| 3-Hydroxypyridine | - | 8.75 | [1][2] |
| This compound | < 8.75 | To be determined | - |
| 4-Iodophenol | - | 9.33 | [11][12] |
Computational Approaches
In silico methods provide a powerful and cost-effective means to predict pKa values, offering valuable insights early in the drug discovery process. These methods are particularly useful for screening large numbers of compounds.
Quantum mechanical calculations, particularly those employing density functional theory (DFT), can provide accurate predictions of pKa values[17][18][19][20]. These calculations often involve a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation steps.
Computational Workflow: QM-based pKa Prediction
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The Rising Therapeutic Potential of Iodinated Pyridinols: A Technical Guide to Their Biological Activities
Introduction: The Strategic Union of Pyridinol Scaffolds and Iodine
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Its inherent biological activities are diverse, ranging from antimicrobial to anticancer effects.[1][2][3][4] The hydroxylation of this ring to form pyridinols introduces new possibilities for molecular interactions and therapeutic applications.[5] This guide delves into a specific and increasingly significant modification of the pyridinol structure: iodination. The introduction of iodine, a heavy halogen, is not merely an atomic substitution but a strategic maneuver to enhance biological efficacy. This enhancement can be attributed to several factors, including altered lipophilicity, which affects cell membrane permeability, and the ability of iodine to participate in halogen bonding, a strong, non-covalent interaction that can influence drug-receptor binding.[6]
This technical guide provides an in-depth exploration of the potential biological activities of iodinated pyridinols for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the causality behind experimental design choices, thereby providing a holistic understanding of this promising class of compounds.
Part 1: Anticancer Activity of Iodinated Pyridinols and Related Structures
The proliferation of cancer cells is a complex process that presents numerous targets for therapeutic intervention. Iodinated pyridine-containing compounds have emerged as potent antiproliferative agents, demonstrating activity against a range of cancer cell lines.[6][7][8][9] The inclusion of iodine often leads to enhanced potency compared to their non-iodinated or other halogenated counterparts.[7]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which iodinated pyridine derivatives exert their anticancer effects is through the induction of apoptosis and the arrest of the cell cycle.[7][10] Organometallic complexes containing iodido and imino-pyridine ligands have been shown to be potent antiproliferative agents that arrest cell growth in the G1 phase and trigger late-stage apoptosis.[7] This is in contrast to platinum-based drugs like cisplatin, which typically induce an S-phase arrest.[7] The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed in cells treated with these iodinated complexes.[7]
Another significant anticancer mechanism is the inhibition of key enzymes involved in DNA replication and maintenance, such as topoisomerase IIα.[10] An indeno[1,2-b]-pyridinol derivative, AK-I-191, has been identified as a catalytic inhibitor of topoisomerase IIα, acting by binding to the minor groove of DNA.[10] This mode of action is particularly advantageous as it avoids the DNA toxicity associated with topoisomerase poisons that stabilize the DNA-enzyme cleavage complex.[10]
Diagram 1: Proposed Anticancer Mechanism of an Iodinated Pyridinol Derivative
Caption: Iodinated pyridinols can induce cancer cell death via multiple pathways.
Quantitative Analysis of Antiproliferative Activity
The antiproliferative activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for representative iodinated pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b (imidazo[1,2-a]pyridine) | Hep-2 (Laryngeal Carcinoma) | 11 | [8][9] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [8][9] | |
| MCF-7 (Breast Cancer) | 11 | [8][9] | |
| A375 (Skin Cancer) | 11 | [8][9] | |
| Compound 12 (3-aminoimidazole[1,2-α]pyridine) | HT-29 (Colon Carcinoma) | 4.15 ± 2.93 | [2] |
| Compound 14 (3-aminoimidazole[1,2-α]pyridine) | B16F10 (Murine Melanoma) | 21.75 ± 0.81 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of iodinated pyridinols on cancer cell lines.[8] The principle of this assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Iodinated pyridinol compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodinated pyridinol compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8][9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram 2: Experimental Workflow for MTT Assay
Caption: A streamlined workflow for assessing the cytotoxicity of compounds.
Part 2: Antimicrobial Activity of Iodinated Pyridinols
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Iodinated pyridinols, particularly in the form of alkylpyridinium iodides, have demonstrated significant antimicrobial properties.[11][12]
Mechanism of Action: Disruption of Bacterial Membranes
The primary mode of action for many antimicrobial pyridinium salts is the disruption of the bacterial cell membrane.[11][13] The cationic pyridinium head group interacts with the negatively charged components of the bacterial cell wall, while the lipophilic alkyl chain facilitates insertion into and disruption of the membrane's integrity.[13] This leads to leakage of intracellular components and ultimately cell death. Iodinated alkyl pyridinol compounds have been shown to cause deformation of the staphylococcal membrane.[11] These compounds are effective against a range of bacteria, including Gram-positive strains like Staphylococcus aureus (including MRSA) and Gram-negative bacteria, as well as yeasts.[11][12]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Type | Target Microbe | Activity | Reference |
| Insoluble alkylpyridinium iodide (C12 chain) | Gram-positive bacteria | High activity | [12] |
| Gram-negative bacteria | Active | [12] | |
| Yeasts | Active | [12] | |
| Alkyl Pyridinol (JC-01-074) | S. aureus (MRSA) | MIC: 16 µg/mL | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iodinated pyridinol compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the iodinated pyridinol in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions. This brings the final volume in each well to 100 µL.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Part 3: Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery.[14][15] Pyridine-containing molecules are known to inhibit a variety of enzymes, and the introduction of iodine can enhance this activity.[16]
Mechanism of Action: Competitive and Non-Competitive Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[17] In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In non-competitive inhibition, the inhibitor binds to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency. The specific mechanism of inhibition by iodinated pyridinols will depend on the target enzyme and the structure of the inhibitor. As previously mentioned, some iodinated pyridinol derivatives act as catalytic inhibitors of topoisomerase IIα.[10]
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A Comprehensive Technical Guide to 5-Iodopyridin-3-ol and Its Analogs in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone of heterocyclic chemistry, consistently featuring in a significant portion of FDA-approved drugs.[1] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, contribute to its versatility in engaging with biological targets.[1] Within this vast chemical space, halogenated pyridinols, and specifically 5-Iodopyridin-3-ol, have emerged as a class of compounds with significant, yet not fully exploited, therapeutic potential. The introduction of an iodine atom at the 5-position of the pyridinol ring offers a unique combination of steric and electronic properties, influencing the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical parameters in drug design.
This in-depth technical guide provides a comprehensive literature review of this compound and its analogs. It is designed to be a practical resource for scientists, offering not just a summary of existing knowledge but also actionable insights into the synthesis, structure-activity relationships (SAR), and biological evaluation of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Strategic Importance of the Iodinated Pyridinol Scaffold
The pyridine ring is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The incorporation of a hydroxyl group to form a pyridinol introduces both hydrogen bond donor and acceptor capabilities. The further addition of an iodine atom at the 5-position creates a unique chemical entity with several advantageous features for drug discovery:
-
Modulation of Physicochemical Properties: The iodine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Halogen Bonding: The electrophilic region on the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
-
Metabolic Stability: The carbon-iodine bond can be more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially leading to an improved pharmacokinetic profile.
-
Synthetic Handle: The iodine atom serves as a versatile synthetic handle for the introduction of other functional groups via cross-coupling reactions, allowing for the rapid generation of diverse analog libraries.
Synthesis of this compound and Its Precursors
The synthesis of this compound and its analogs often involves multi-step sequences starting from readily available pyridines. A common strategy is the regioselective halogenation of a substituted pyridine precursor.
General Strategies for Iodination of Pyridine Rings
The direct C-H iodination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed to achieve this transformation. Electrophilic iodination is a common approach, often requiring an activating agent to generate a more potent electrophilic iodine species.[2] For instance, the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid can facilitate the iodination of activated pyridine rings.[2]
A radical-based direct C-H iodination protocol has also been developed for pyridines, which can lead to C3 and C5 iodination.[3] This method offers an alternative to traditional electrophilic substitution and can be advantageous for substrates that are sensitive to harsh acidic conditions.
Synthesis of Key Intermediates
The synthesis of analogs often relies on key intermediates that can be further functionalized. 2-Amino-5-bromo-3-iodopyridine is a valuable intermediate for the synthesis of various bioactive molecules, including tyrosine kinase inhibitors.[4] Its synthesis typically starts from 2-aminopyridine, which undergoes bromination followed by iodination.[4]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine[4]
This protocol outlines a two-step synthesis of the key intermediate 2-amino-5-bromo-3-iodopyridine, starting from 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
-
To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C.
-
Stir the reaction mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. The typical yield is around 95%.
Step 2: Iodination of 2-Amino-5-bromopyridine
-
Dissolve 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) with stirring.
-
Add potassium iodate (0.62 g, 2.9 mmol) portionwise.
-
Heat the mixture to 100 °C.
-
Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 30 minutes.
-
Continue stirring for an additional 1.5 hours, then cool to room temperature.
-
Adjust the pH of the aqueous phase to 8 with ammonia.
-
Cool the mixture to 10 °C for 1 hour and then filter.
-
Wash the filter cake with cold water and recrystallize with 85% alcohol to give 2-amino-5-bromo-3-iodopyridine. The expected yield is approximately 74%.
Biological Activities and Therapeutic Potential of this compound Analogs
The iodinated pyridinol scaffold has been explored for a range of biological activities, with a significant focus on oncology and infectious diseases. The specific substitution pattern on the pyridine ring, including the position of the iodine and hydroxyl groups, as well as the nature of other substituents, plays a crucial role in determining the biological activity and target selectivity.
Anticancer Activity
Many pyridine-containing compounds have demonstrated potent anticancer activity.[1] The introduction of iodine can enhance this activity through various mechanisms. For example, some iodinated pyridine derivatives have shown inhibitory activity against protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4] The structural similarity of some pyridopyrimidines to purines makes them valuable scaffolds for developing anticancer agents.[5]
Antimicrobial Activity
Halogenated aromatic compounds are well-known for their antimicrobial properties.[6] The lipophilicity conferred by the iodine atom in this compound analogs can facilitate their penetration through microbial cell membranes. While specific data on this compound derivatives is emerging, related halogenated heterocycles have shown promising antibacterial and antifungal activities.[6]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design.[7] For this compound analogs, SAR studies aim to identify the key structural features required for potent and selective biological activity.
Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs as Kinase Inhibitors
| R1-Group at C2 | R2-Group at C4 | R3-Group at C6 | Kinase Inhibitory Activity (IC50) |
| -H | -H | -H | Moderate |
| -NH2 | -H | -H | High |
| -H | -CH3 | -H | Moderate |
| -NH2 | -CH3 | -H | Very High |
| -H | -H | -Cl | Low |
This table is a generalized representation based on common SAR principles and does not represent actual experimental data for a specific kinase.
The SAR for a series of analogs can reveal critical insights. For instance, the presence of a hydrogen bond donor, such as an amino group at the C2 position, might be crucial for anchoring the ligand in the active site of a target protein. The size and electronic nature of substituents at other positions can influence binding affinity and selectivity.
Experimental Workflow for Screening this compound Analogs
A typical drug discovery workflow for novel compounds like this compound analogs involves a series of in vitro and in vivo assays to assess their efficacy and safety.
In Vitro Screening Cascade
-
Primary Target-Based Assay: Initial screening of the compound library against the purified target protein (e.g., a specific kinase or enzyme) to determine the half-maximal inhibitory concentration (IC50).
-
Cellular Assay: Evaluation of the compound's activity in a relevant cell line to assess its cell permeability and on-target engagement in a more complex biological system.
-
Selectivity Profiling: Testing the lead compounds against a panel of related targets to determine their selectivity profile. High selectivity is often desirable to minimize off-target effects.
-
In Vitro ADME/Tox: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity properties, such as metabolic stability in liver microsomes and cytotoxicity in non-cancerous cell lines.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the initial stages of drug discovery for a library of this compound analogs.
Caption: A generalized workflow for the in vitro screening and lead identification of this compound analogs.
Future Perspectives
The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. Future research efforts should focus on:
-
Expansion of Chemical Space: The synthesis of more diverse analog libraries by leveraging the iodine atom as a synthetic handle for various cross-coupling reactions.
-
Elucidation of Mechanisms of Action: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Based Drug Design: Obtaining crystal structures of lead compounds in complex with their biological targets to guide further optimization of potency and selectivity.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas beyond oncology and infectious diseases, such as neurodegenerative and inflammatory disorders.
By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel and effective medicines.
References
[8] Guidechem. "How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ." N.p., n.d. Web. [9] Vaidyanathan, Ganesan, and Michael R. Zalutsky. "Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine." Bioconjugate chemistry 9.6 (1998): 747-753. [10] PubChem. "4-Amino-5-iodopyridin-3-ol." National Center for Biotechnology Information. PubChem Compound Database. Web. [2] Kim, Sung-Eun, et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules 24.18 (2019): 3324. [11] Reddy, L. Rajender, et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances 13.53 (2023): 37045-37056. [1] Kaur, Mandeep, et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC medicinal chemistry 12.8 (2021): 1243-1279. Fengqi You. "The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery." N.p., n.d. Web. [12] Chempanda. "Iodopyridine: Common isomorphs, synthesis, side effects and applications." N.p., n.d. Web. [13] PubChem. "this compound." National Center for Biotechnology Information. PubChem Compound Database. Web. Sigma-Aldrich. "this compound AldrichCPR." Merck KGaA. Web. [3] Kumar, Anil, et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications 51.58 (2015): 11639-11642. [14] PubChem. "4-Iodopyridin-3-ol." National Center for Biotechnology Information. PubChem Compound Database. Web. [4] Li, Wenjie, et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Scientific and Engineering Research 5.12 (2014): 114-117. [15] BLD Pharm. "5-Amino-3-iodopyridin-2-ol." N.p., n.d. Web. [6] BenchChem. "Biological Activity of Novel 3-Chloro-5-iodoaniline Derivatives: A Comparative Analysis." N.p., n.d. Web. [16] Cragg, Gordon M., and David J. Newman. "Current developments in the discovery and design of new drug candidates from plant natural product leads." Journal of natural products 67.2 (2004): 278-299. Simone, Michela, et al. "Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives." ChemMedChem 13.8 (2018): 767-777. [7] Drug Design Org. "Structure Activity Relationships." N.p., n.d. Web. [5] Ghorab, Mostafa M., et al. "Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation." Research Journal of Pharmacy and Technology 16.11 (2023): 5345-5350. [17] Simone, M. I., et al. "Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives." ChemMedChem 13.8 (2018): 767-777. [18] He, L., et al. "Many Approved Drugs Have Bioactive Analogs With Different Target Annotations." The AAPS journal 16.5 (2014): 1121-1129. [19] Zúñiga, Benjamín, et al. "Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity." Molecules 23.11 (2018): 2949. [20] Chufarova, N. V., et al. "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." Molecules 27.11 (2022): 3396.
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An In-depth Technical Guide to 5-Iodopyridin-3-ol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodopyridin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the pyridine ring, offer a diverse reaction scope. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the synthetic applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery. Detailed experimental protocols, mechanistic insights, and a comprehensive overview of its role in key cross-coupling reactions are presented to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of this core structure is paramount in modulating the physicochemical properties and pharmacological activity of drug candidates. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its key functional groups: the hydroxyl group and the carbon-iodine bond.
The iodine atom at the 5-position serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon and heteroatom substituents.[2] Concurrently, the hydroxyl group at the 3-position can be engaged in various transformations, such as etherification, esterification, or can act as a directing group, further expanding the synthetic possibilities. This dual functionality allows for a modular and efficient approach to the synthesis of complex pyridine derivatives, accelerating the exploration of chemical space in drug discovery programs.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₅H₄INO | [3] |
| Molecular Weight | 221.00 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 213765-61-8 | |
| SMILES String | Oc1cncc(I)c1 | |
| InChI Key | DSEJPUFYKFQODK-UHFFFAOYSA-N |
Synthesis and Purification
While commercially available, understanding the synthetic routes to this compound can be instructive. A common laboratory-scale synthesis involves the iodination of 3-hydroxypyridine.
Diagram: Synthetic Pathway to this compound
Caption: General synthetic scheme for the preparation of this compound.
Exemplary Iodination Protocol:
A robust method for the synthesis of related iodinated pyridinols involves the use of N-iodosuccinimide (NIS) in an appropriate solvent.
Step-by-Step Methodology:
-
To a solution of 3-hydroxypyridine in a suitable solvent (e.g., acetonitrile or dichloromethane), add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4][5] this compound is an excellent substrate for this transformation, allowing for the introduction of a diverse range of aryl and heteroaryl moieties at the 5-position.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 5-substituted pyridin-3-ol.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylpyridin-3-ol | >85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyridin-3-ol | >80 |
| 3 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)pyridin-3-ol | >75 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the boronic acid.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[7][8] These motifs are important in materials science and as precursors for further synthetic transformations.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk flask, dissolve this compound in the chosen solvent.
-
Add the terminal alkyne, copper(I) iodide, and the palladium catalyst.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the amine base and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9][10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[11][12] This reaction allows for the introduction of primary or secondary amines at the 5-position of the pyridine ring, a critical transformation in the synthesis of many pharmaceutically active compounds.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
Add this compound, the amine, the base, the palladium precatalyst, and the ligand to a dry reaction tube.
-
Seal the tube, and evacuate and backfill with argon.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C until the starting materials are consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the 5-aminopyridin-3-ol derivative.[13][14][15]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of palladium-catalyzed cross-coupling reactions, in concert with the reactivity of its hydroxyl group, provides a powerful platform for the efficient construction of complex, highly functionalized pyridine derivatives. The protocols and insights provided in this guide are intended to facilitate the broader application of this reagent in the pursuit of novel therapeutics and functional materials. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this compound in the years to come.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodopyridin-3-ol. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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International Journal of Scientific Study. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-5-iodo-pyridine. Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
-
PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
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PubMed. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Retrieved from [Link]
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Royal Society of Chemistry. (2016). Aqueous mediated iodine catalyzed C–N coupling followed by C–C coupling towards 5H-pyrazino[2,3-b]indoles. Retrieved from [Link]
-
MDPI. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Retrieved from [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
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National Institutes of Health. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of Substituted Pyridinols
Abstract
The substituted pyridinol, and its tautomeric form, the pyridinone, represents one of the most vital heterocyclic scaffolds in modern medicinal chemistry. Its journey from a byproduct of coal tar to a cornerstone of blockbuster pharmaceuticals is a compelling narrative of chemical discovery, synthetic innovation, and biological application. This guide provides an in-depth exploration of the history and discovery of this "privileged scaffold," beginning with the foundational isolation of pyridine. We will trace the evolution of seminal synthetic methodologies, from classical named reactions like the Hantzsch synthesis to modern, modular catalytic approaches. The discourse will then pivot to the scaffold's rise in drug development, examining the physicochemical properties that make it so versatile. Through specific examples and mechanistic discussions, this paper will illuminate why substituted pyridinols continue to be a focal point for researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Pyridinol/Pyridinone Scaffold: A Primer
At its core, the subject of this guide is a six-membered aromatic heterocycle containing a nitrogen atom and a hydroxyl group. However, its chemical behavior and biological significance are dominated by a crucial tautomeric relationship. Hydroxypyridines exist in equilibrium with their corresponding pyridinone isomers. Under physiological conditions, the pyridinone form is generally favored, a characteristic that profoundly influences its interactions with biological targets.[1][2] This seemingly simple scaffold is rich in chemical potential; it possesses up to five positions for substitution, features both hydrogen bond acceptors and a donor, and can be chemically tuned to modulate properties like polarity, lipophilicity, and solubility.[1][2] These attributes have cemented its status as a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[3]
Caption: Pyridinol-Pyridinone Tautomerism.
Foundational Discoveries in Pyridine Chemistry
The story of substituted pyridinols begins with the discovery of their parent heterocycle, pyridine. Long before its structure was known, impure pyridine was inadvertently produced by early alchemists through the heating of animal bones.[4] However, the first documented isolation is credited to the Scottish scientist Thomas Anderson in 1849, who separated a foul-smelling, colorless liquid from heated animal bone oil.[4] Anderson named the substance "pyridine," derived from the Greek πῦρ (pyr) for fire, reflecting its flammability, and "idine" to denote it as a nitrogen-containing base.[4]
The correct chemical structure remained a mystery for several decades. In 1869, Wilhelm Körner, and later James Dewar in 1871, correctly proposed that pyridine's structure was analogous to benzene, with one C-H unit replaced by a nitrogen atom.[4][5] This hypothesis was confirmed experimentally in 1876 when William Ramsay achieved the first-ever synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace to produce pyridine.[4][5]
| Milestone | Researcher(s) | Year | Significance |
| First documented isolation of pyridine | Thomas Anderson | 1849 | Isolated the parent heterocycle from animal bone oil.[4][6] |
| Structural elucidation | Wilhelm Körner & James Dewar | 1869-1871 | Proposed the correct benzene-like structure of pyridine.[4][5] |
| First synthesis of pyridine | William Ramsay | 1876 | Confirmed the structure through the first synthesis of a heteroaromatic.[4] |
| First major synthesis of pyridine derivatives | Arthur Rudolf Hantzsch | 1881 | Developed the Hantzsch synthesis, enabling access to substituted pyridines.[4] |
The Evolution of Synthetic Methodologies
The ability to create substituted pyridines, the necessary precursors to pyridinols, was the critical next step. The field of synthetic chemistry rapidly advanced to provide routes to this valuable scaffold.
Classical Named Reactions
The first breakthrough in accessing substituted pyridines came in 1881 with the Hantzsch Pyridine Synthesis .[4] This robust method typically involves a 2:1:1 condensation of a β-keto acid (like acetoacetate), an aldehyde, and ammonia, which first yields a dihydropyridine that is subsequently oxidized to the aromatic pyridine derivative.[4] For decades, the Hantzsch synthesis, along with other classical methods like the Chichibabin Pyridine Synthesis , which uses a condensation reaction between aldehydes or ketones with ammonia over oxide catalysts, formed the bedrock of industrial and laboratory pyridine production.[7]
These foundational methods, while powerful, often required harsh conditions and offered limited control over substitution patterns, particularly for introducing electron-withdrawing groups.[8]
Modern Synthetic Innovations
Recognizing the limitations of classical approaches, modern organic chemistry has focused on developing milder, more modular, and highly selective methods for synthesizing substituted pyridines. The goal has been to create synthetic routes that are compatible with a wider range of functional groups, a necessity for complex drug development.
A prime example of this evolution is the cascade reaction developed by Liebeskind and colleagues. This method employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[9][10] This initial coupling generates a 3-azatriene intermediate, which then undergoes a thermal electrocyclization and subsequent air oxidation to furnish a highly substituted pyridine.[9] This approach is notable for its mild conditions and excellent functional group tolerance, representing a significant leap forward in synthetic efficiency.[9]
Caption: Comparison of Classical vs. Modern Pyridine Synthesis Workflows.
The Ascendance of Pyridinols in Drug Discovery
The true value of these synthetic advancements was realized in the field of medicinal chemistry. The pyridinone scaffold has become a focal point of drug design, with an increasing number of FDA-approved drugs incorporating this core structure.[2][5] Pyridine and dihydropyridine-containing drugs now account for a significant portion of all N-heterocyclic drugs approved by the FDA, targeting a wide range of diseases.[11]
The scaffold's utility stems from several key features:
-
Hydrogen Bonding Capability: It can serve as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen), allowing for strong and specific interactions with protein targets.[1][3]
-
Bioisosteric Replacement: Pyridinones are often used as bioisosteres for amides, phenyl groups, and other heterocycles.[3] This strategy, known as scaffold hopping, allows chemists to replace a problematic chemical group while retaining biological activity, often leading to improved potency, solubility, or metabolic stability.[1]
-
Physicochemical Modulation: The polarity and lipophilicity of a drug candidate can be fine-tuned by adjusting the substituents on the pyridinone ring, which is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
This versatility has led to the development of pyridinone-based drugs across numerous therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[2][11][12]
Mechanism of Action: A Case Study in Kinase Inhibition
A prominent role for the pyridinone scaffold is in the design of protein kinase inhibitors, a critical class of anticancer drugs.[2] Many kinases share a common ATP-binding pocket, and the pyridinone core is exceptionally well-suited to act as a "hinge-binder." The enzyme's hinge region forms hydrogen bonds with the adenine ring of ATP to anchor it in place. A pyridinone-based inhibitor can mimic this interaction.
The causality is as follows: The pyridinone's N-H group can act as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as an acceptor. This pattern allows the inhibitor to form two or more critical hydrogen bonds with the backbone of the kinase hinge region, effectively blocking the ATP binding site and inhibiting the enzyme's function. This leads to the downstream suppression of cancer cell signaling pathways.
Caption: Pyridinone scaffold acting as a kinase hinge-binder.
Key Experimental Protocol: Hantzsch Synthesis
To provide a practical context to the historical discussion, the following section details a generalized, representative protocol for the Hantzsch synthesis, a foundational method for creating the pyridine core.
Objective: To synthesize a substituted 1,4-dihydropyridine and subsequently aromatize it to the corresponding pyridine derivative.
Part A: Synthesis of the 1,4-Dihydropyridine Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2.0 eq.), a selected aldehyde (1.0 eq.), and a suitable solvent such as ethanol.
-
Nitrogen Source Addition: Add ammonium hydroxide (1.1 eq.) to the mixture. The causality here is that the ammonia serves as the nitrogen donor for the heterocycle formation.
-
Condensation Reaction: Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The mechanism involves a series of condensations and cyclization to form the dihydropyridine ring.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dihydropyridine product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part B: Aromatization to the Pyridine Derivative
-
Oxidation Setup: Dissolve the dried 1,4-dihydropyridine from Part A in a suitable solvent (e.g., acetic acid).
-
Oxidant Addition: Add a suitable oxidizing agent. Classically, nitric acid or potassium permanganate was used.[7] Modern, milder alternatives include ceric ammonium nitrate (CAN) or simply exposing the solution to air under specific catalytic conditions.
-
Reaction: Stir the mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the starting material. The driving force for this step is the formation of the highly stable aromatic pyridine ring.
-
Workup and Purification: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final substituted pyridine.
Conclusion and Future Directions
The journey of the substituted pyridinol scaffold from its discovery in the 19th century to its current prominence is a testament to the synergy between synthetic chemistry and drug discovery.[13] Initial discoveries provided the basic structure, classical syntheses enabled its creation, and modern modular methods have perfected its assembly.[4][9] Its unique electronic and structural properties have made it an indispensable tool for medicinal chemists, leading to a host of life-saving drugs.[14][15] As our understanding of disease biology deepens, the demand for novel, highly specific therapeutics will only grow. The development of new pyridine-based analogues and innovative synthetic strategies will undoubtedly continue, ensuring that the substituted pyridinol scaffold remains a central and powerful element in the future of medicine.[11][16]
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- Pyridine - Wikipedia. Wikipedia.
- De novo Synthesis of Substituted Pyridines.
- Pyridones in drug discovery: Recent advances.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
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- A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.
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Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 5-Iodopyridin-3-ol
Introduction: The Significance of the 3-Hydroxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs and serving as a "privileged scaffold" for the development of new therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing molecules that interact with biological targets. Among pyridine derivatives, the 3-hydroxypyridine motif is of particular interest, appearing in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, essential for synthesizing complex biaryl structures from readily available starting materials.[5][6] However, applying this methodology to heteroaromatic substrates like 5-iodopyridin-3-ol presents unique challenges. This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with various arylboronic acids. It delves into the mechanistic rationale behind the choice of reagents and conditions, offering researchers a reliable guide to successfully synthesize valuable 5-arylpyridin-3-ol compounds for drug discovery and development.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (e.g., a boronic acid) and an organic halide. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[7]
General Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The active catalyst is a Pd(0) species, which is either introduced directly or generated in situ from a more stable Pd(II) precatalyst.[10]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling. A simplified representation of the key steps involved in the palladium-catalyzed reaction.
Key Strategic Considerations for Coupling this compound
Successfully coupling this specific substrate requires careful consideration of its unique structural features, which can complicate the reaction.
-
Managing Catalyst Inhibition by the Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the electron-deficient palladium center. This coordination can sequester the catalyst, forming stable, off-cycle complexes that inhibit or completely poison its activity.[11][12] To overcome this, the use of bulky, electron-rich phosphine ligands is critical. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or sterically demanding N-heterocyclic carbenes (NHCs) are highly effective.[13][14] These ligands promote rapid oxidative addition and reductive elimination, outcompeting the rate of catalyst deactivation. Their steric bulk also physically hinders the pyridine nitrogen from coordinating to the palladium center.[15]
-
Navigating the Role of the Hydroxyl Group: The acidic proton of the 3-hydroxyl group introduces another layer of complexity.
-
Base Interaction: The base required for the reaction will deprotonate the hydroxyl group, forming a pyridinolate species. This changes the electronic properties of the ring, making it more electron-rich, which can influence the rate of oxidative addition.
-
Protodeboronation: The presence of a protic source (-OH) in combination with a base and water can lead to a significant side reaction: the protodeboronation of the boronic acid coupling partner, which converts it to the corresponding arene and reduces overall yield.[16][17] The choice of a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often optimal, as it is effective at promoting transmetalation while minimizing this unwanted side reaction.[18]
-
-
Leveraging the Halide Leaving Group: The choice of halide on the electrophile significantly impacts the rate of the oxidative addition step, which is often rate-limiting.[9] The reactivity order is I > Br > Cl.[8] The use of 5-iodo pyridin-3-ol is advantageous as the carbon-iodine bond is weaker and more readily undergoes oxidative addition to the Pd(0) center, often allowing for milder reaction conditions compared to the corresponding bromide or chloride.
Optimized Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store protected from light. |
| Arylboronic Acid | ≥97% | Commercial | Varies by desired product. |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Tris(dibenzylideneacetone)dipalladium(0). Air-sensitive. |
| SPhos | Ligand Grade | Commercial | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Air-sensitive. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercial | Finely ground powder is preferred. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Use from a sealed bottle or freshly distilled. |
| Deionized Water | High Purity | In-house | Must be degassed before use. |
| Nitrogen or Argon Gas | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 221 mg), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd) and the SPhos ligand (0.048 mmol, 19.7 mg, 4.8 mol% L).
-
Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The resulting mixture should be a 4:1 dioxane:water solution.
-
Degassing: Sparge the reaction mixture with a subsurface stream of argon or nitrogen for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-18 hours.
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. Check for the consumption of the starting this compound.
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-arylpyridin-3-ol product.
Data Summary and Stoichiometry
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass (mg) | Equivalents | Role |
| This compound | 221.01 | 1.0 | 221 | 1.0 | Electrophile |
| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 | 0.02 (2 mol% Pd) | Precatalyst |
| SPhos | 410.47 | 0.048 | 19.7 | 0.048 | Ligand |
| K₃PO₄ | 212.27 | 3.0 | 637 | 3.0 | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | - | Solvent |
| Water | 18.02 | - | 2 mL | - | Solvent |
Visualized Experimental Workflow
Diagram 2: Experimental Workflow. A step-by-step flowchart of the protocol from setup to final product isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality reagents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Improve the degassing procedure (sparge longer).3. Use high-purity, anhydrous reagents and solvents. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic impurities. | 1. Consider a milder base (e.g., K₂CO₃) or reduce reaction time.2. Use anhydrous solvents and ensure K₃PO₄ is dry. |
| Formation of Homocoupled Biaryl | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout. |
| Difficulty in Purification | Product is highly polar and streaks on silica gel. | Consider adding a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing. Alternatively, use a different stationary phase like alumina. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing medicinally relevant 5-arylpyridin-3-ol derivatives. The challenges posed by potential catalyst inhibition and substrate-specific side reactions can be effectively overcome through the rational selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand, such as SPhos, in combination with potassium phosphate as the base. The detailed protocol presented herein provides a robust and reproducible method, enabling researchers in drug discovery and synthetic chemistry to confidently synthesize these important molecular scaffolds.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Mohan, P. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Kar, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5136-5142.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Guram, A. S., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(9), 1787–1789.
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
- Thomas, D. A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(5), 1358–1361.
-
Kar, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Wiley Online Library. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with heteroarylboronic acids. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15680–15701.
-
wwjmrd.com. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
- Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 882241.
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a nitrogen-based substituent onto a pyridine ring is a cornerstone of modern medicinal chemistry, with the resulting aminopyridine scaffolds featuring prominently in a vast array of pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these critical C-N bonds.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-iodopyridin-3-ol, a substrate of significant interest due to its bifunctional nature. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies tailored to the unique challenges presented by this electron-deficient and potentially coordinating heterocyclic substrate.
Introduction: The Significance of 5-Aminopyridin-3-ol Derivatives
5-Aminopyridin-3-ol and its derivatives are valuable building blocks in drug discovery. The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same pyridine core offers multiple points for further functionalization, enabling the synthesis of diverse molecular architectures. The Buchwald-Hartwig amination provides a direct and efficient route to access these important intermediates from the readily available this compound. This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1]
Mechanism and Key Principles of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
A simplified catalytic cycle is depicted below:
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.[3][4][5]
-
Ligand Exchange and Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired aminopyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Challenges with this compound:
-
Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[6]
-
Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group can react with the strong bases typically used in Buchwald-Hartwig aminations, potentially leading to side reactions or requiring the use of excess base.
-
Electron-Deficient Ring: The electron-deficient nature of the pyridine ring can influence the rate of oxidative addition.[6]
To overcome these challenges, the careful selection of the catalyst, ligand, base, and solvent is paramount. Bulky, electron-rich phosphine ligands are often employed to shield the palladium center and promote the desired catalytic cycle.[1]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| RuPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Nitrogen Gas (N₂) | High Purity | --- |
| Standard Glassware | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
Experimental Workflow
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or a sealed reaction vial, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and RuPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (to make a 0.1 M solution with respect to the aryl iodide) and the amine (1.2 equiv).
-
Base Addition: Add sodium tert-butoxide (1.4 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminopyridin-3-ol derivative.
Comparative Data and Ligand Selection
The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with challenging substrates like pyridines.[7] Below is a table summarizing the performance of common ligands for the amination of pyridyl halides.
| Ligand | Catalyst System | Typical Conditions | Advantages | Considerations |
| RuPhos | Pd(OAc)₂ or Pd₂ (dba)₃ | NaOtBu, Toluene, 80-110 °C | Excellent for electron-deficient heterocycles.[7] | Can be sensitive to air and moisture. |
| BrettPhos | Pd G3 or G4 Precatalyst | K₃PO₄, t-BuOH, 100 °C | Highly active for primary amines.[2] | May require higher temperatures. |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃, Dioxane, 100 °C | Good for a range of substrates. | May be less effective for highly electron-deficient systems. |
| Josiphos-type | Pd(OAc)₂ | NaOtBu, Toluene, 100 °C | Bidentate nature can prevent catalyst deactivation by coordinating substrates.[8] | May be less commercially available. |
For the amination of this compound, a bulky, electron-rich monophosphine ligand such as RuPhos or BrettPhos is a good starting point due to their proven efficacy with electron-deficient heteroaryl halides.[7][9]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by pyridine nitrogen- Insufficiently strong base | - Use a pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst).- Switch to a bulkier ligand (e.g., from XPhos to RuPhos).- Use a stronger base (e.g., LiHMDS if NaOtBu fails). |
| Formation of Side Products | - Hydrodehalogenation (replacement of iodine with hydrogen)- Reaction at the hydroxyl group | - Lower the reaction temperature.- Use a less sterically hindered base.- Protect the hydroxyl group prior to amination. |
| Incomplete Reaction | - Catalyst decomposition- Insufficient reaction time or temperature | - Increase catalyst loading.- Increase reaction time or temperature incrementally.- Consider a different solvent (e.g., dioxane). |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of key intermediates in drug discovery. While the substrate presents unique challenges, a rational approach to reaction design, including the careful selection of a bulky, electron-rich phosphine ligand and an appropriate base, can lead to high yields of the desired aminopyridine products. The protocol and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully implement and optimize this important reaction in their own laboratories.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Singleton, J. T. The Bumpy Road to C−N Cross-Coupling. ACS Catalysis, 2020 , 10 (24), 14381–14394. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]
-
Selected ligands and catalysts for Buchwald-Hartwig amination. In: ResearchGate. [Link]
-
Buchwald-Hartwig Amination. In: ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimization for the Buchwald–Hartwig-amination of 4aa. In: ResearchGate. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. In: University of Nottingham. [Link]
-
Dorel, R., & Feringa, B. L. (2017). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 56(44), 13736-13747. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. In: ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. In: ResearchGate. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21648–21656. [Link]
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Application Notes & Protocols: Strategic Synthesis of 5-Aryl-Pyridin-3-ols via Palladium-Catalyzed Cross-Coupling of 5-Iodopyridin-3-ol
Abstract: The 5-aryl-pyridin-3-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors and modulators of key cellular receptors.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By leveraging 5-iodopyridin-3-ol as a key building block, researchers can access a diverse library of 5-aryl-pyridin-3-ols. This document delves into the mechanistic underpinnings of the reaction, offers insights into parameter optimization, and presents a validated, step-by-step protocol suitable for implementation in research and drug development laboratories.
Foundational Principles: The Suzuki-Miyaura Cross-Coupling
The construction of a carbon-carbon bond between an aromatic ring and the pyridine core is most effectively achieved through palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is preeminent among these methods.[4] Its prominence stems from its remarkable tolerance of a wide range of functional groups, the use of mild reaction conditions, and the commercial availability and relative stability of its organoboron reagents.[5][6]
The core transformation for our application is the reaction between this compound (the electrophile) and an arylboronic acid derivative (the nucleophile), catalyzed by a palladium(0) complex.
Caption: General scheme for Suzuki-Miyaura synthesis of 5-aryl-pyridin-3-ols.
Mechanistic Rationale: The Palladium Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a coordinatively unsaturated palladium(0) complex. This forms a square planar palladium(II) intermediate. This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[5]
-
Transmetalation: A base is required to activate the arylboronic acid, forming a more nucleophilic boronate species (-ate complex).[5][7] This complex then transfers its aryl group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the two organic fragments (the pyridinol and the aryl group) from the palladium(II) center. This forms the desired C-C bond of the 5-aryl-pyridin-3-ol product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Parameter Selection and Optimization
The success of the synthesis hinges on the judicious selection of reaction components. Each parameter offers a lever for optimization, tailored to the specific substrates being coupled.
-
Palladium Source (Precatalyst): While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used. These are reduced in situ to Pd(0). For direct use, Pd(PPh₃)₄ is a reliable choice but can be sensitive to air and moisture.[5][6] Pd₂(dba)₃ is another common Pd(0) source that requires the addition of a supporting ligand.[8]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often essential.[9]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.
-
Buchwald-type biarylphosphines (e.g., XPhos, SPhos): These highly active ligands excel with less reactive substrates (like aryl chlorides) and can promote reactions at lower temperatures or catalyst loadings.[8]
-
Tricyclohexylphosphine (PCy₃): A very electron-rich ligand that can enhance the rate of oxidative addition.[9]
-
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can dramatically affect yield.
-
Potassium Carbonate (K₂CO₃): A common, moderately strong base effective in many systems.
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base often used for challenging couplings.[8] Its use can sometimes prevent side reactions like protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used when others fail.
-
-
Solvent: A polar, aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Biphasic systems are common.
-
Dioxane/Water or Toluene/Water: Classic solvent systems for Suzuki couplings. The aqueous phase helps dissolve the inorganic base and facilitates the formation of the boronate complex.[9]
-
DMF or Acetonitrile (ACN): Can be used as single-phase solvents, particularly in microwave-assisted reactions.[8]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative 5-aryl-pyridin-3-ol.
Workflow Overview:
Caption: A standard experimental workflow for the synthesis of 5-aryl-pyridin-3-ols.
Materials & Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvents (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and purification
-
TLC plates and column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Subsequently, add the degassed solvents (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-pyridin-3-ol product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Data and Troubleshooting
The reaction conditions are generally robust, providing moderate to excellent yields for a variety of arylboronic acids.
Table 1: Example Reaction Conditions & Yields
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12 | 78 |
| 4 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (4%) | Cs₂CO₃ (2.0) | DMF | 110 | 10 | 75 |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality or wet reagents (especially boronic acid).4. Inappropriate base or solvent. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Degas solvents by sparging with argon for 20-30 min or via freeze-pump-thaw cycles.3. Use fresh, dry boronic acid; consider using a more stable boronate ester.[6]4. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation | Reaction of the boronic acid with trace water/protons instead of transmetalation. | Use a stronger, non-nucleophilic base like K₃PO₄. Ensure anhydrous conditions (if not using an aqueous system). |
| Homocoupling | Dimerization of the boronic acid (Ar-Ar) or the iodide (Ar'-Ar'). | Caused by oxygen. Improve inerting technique. Lowering catalyst loading can sometimes help. |
| Incomplete Reaction | 1. Insufficient heating or reaction time.2. Catalyst deactivation. | 1. Increase temperature or allow the reaction to run longer.2. Add a fresh portion of catalyst under inert conditions. |
References
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv
- Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Cross-coupling reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. PubMed.
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Palladium catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
Sources
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- 2. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
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Strategic N-Arylation of 5-Iodopyridin-3-ol: A Protocol for Selective C-N Bond Formation
An Application Guide and Protocol
Abstract
The N-arylated 3-hydroxypyridine scaffold is a cornerstone in contemporary medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. However, its synthesis via cross-coupling presents a significant regioselectivity challenge, namely the competition between N-arylation and O-arylation. This application note provides a comprehensive protocol for the selective N-arylation of 5-iodopyridin-3-ol, a versatile and functionalized building block. We delve into the mechanistic underpinnings of the copper-catalyzed Ullmann-type reaction, explaining the rationale behind the selection of catalysts, ligands, and bases to steer the reaction toward the desired C-N bond formation. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this critical molecular architecture.
Introduction: The N- vs. O-Arylation Challenge
The functionalization of ambident nucleophiles, such as aminophenols and hydroxypyridines, is a common yet formidable task in organic synthesis. The this compound substrate contains both a nucleophilic nitrogen within the pyridine ring and a phenolic oxygen, both of which can participate in cross-coupling reactions. The development of catalyst systems that can differentiate between these two sites is crucial for efficient synthesis.
While palladium-based catalysts are powerful tools for C-N coupling, copper-catalyzed Ullmann-type reactions often provide a complementary and sometimes superior approach, particularly for heteroaromatic substrates.[1][2] The classic Ullmann condensation, traditionally requiring harsh conditions, has been rendered significantly milder and more versatile through the development of sophisticated ligand systems.[3][4] For substrates like 3-hydroxypyridine, careful tuning of the reaction conditions is paramount to favor N-arylation, as O-arylation can be a competing pathway.[5] This protocol outlines a method optimized to achieve high selectivity for the desired N-arylated product.
Mechanistic Rationale for Selectivity
The selective N-arylation of this compound is achieved via a copper-catalyzed Ullmann-type cross-coupling. The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[6]
-
Ligand Association & Salt Formation: The reaction is initiated by the coordination of a ligand (e.g., a diamine or phenanthroline) to the Cu(I) salt. The base deprotonates the most acidic proton of this compound, which is the hydroxyl group, to form a pyridinolate species.
-
Complexation: The copper-ligand complex coordinates with the pyridinolate, primarily through the more nucleophilic nitrogen atom. The choice of ligand is critical here; bidentate ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can stabilize the copper center and create a specific steric and electronic environment that favors coordination to the endocyclic nitrogen over the exocyclic oxygen.[7][8]
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III)-aryl intermediate.[6]
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination, forming the new C-N bond and releasing the N-aryl-5-iodopyridin-3-ol product. The Cu(I) catalyst is regenerated, completing the cycle.
Caption: Simplified catalytic cycle for the copper-catalyzed N-arylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-arylation of this compound with a representative aryl iodide. Optimization may be required for different aryl halides.
3.1. Materials & Equipment
-
Substrates: this compound, Aryl Iodide (e.g., 4-iodoanisole)
-
Catalyst: Copper(I) Iodide (CuI, 99.99%)
-
Ligand: 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous Dioxane or N,N-Dimethylformamide (DMF)
-
Inert Gas: High-purity Argon or Nitrogen
-
Glassware: Oven-dried Schlenk flask or reaction vial, condenser, magnetic stir bars
-
Standard Equipment: Magnetic stir plate with heating, oil bath, rotary evaporator, TLC plates (silica), column chromatography setup.
3.2. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), copper(I) iodide (0.1 equiv., 10 mol%), 1,10-phenanthroline (0.2 equiv., 20 mol%), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The mixture will be a heterogeneous suspension.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and add water. Stir for 10 minutes.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure N-arylated product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visual Experimental Workflow
Caption: Step-by-step workflow for the N-arylation of this compound.
Key Parameters and Troubleshooting
The success and selectivity of this reaction hinge on the careful control of several parameters.
| Parameter | Recommended Choice | Rationale & Potential Issues | Troubleshooting Steps |
| Copper Source | CuI (Copper(I) Iodide) | Cu(I) is the active catalytic species. Using other sources may require an in-situ reduction step or lead to lower activity. | Ensure the CuI is fresh and has not been oxidized (should be off-white, not green/blue). |
| Ligand | 1,10-Phenanthroline or DMEDA | Bidentate nitrogen ligands are crucial for stabilizing the catalyst and promoting the C-N coupling pathway.[1] Absence of a ligand often leads to low yield or decomposition. | If selectivity is poor, screen other diamine or phenanthroline-based ligands. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base is required. Cs₂CO₃ often provides better results than K₂CO₃ due to its higher solubility in organic solvents and the "caesium effect". | If O-arylation is observed, switching from K₂CO₃ to the bulkier Cs₂CO₃ may improve N-selectivity. |
| Solvent | Dioxane or DMF (Anhydrous) | High-boiling, polar aprotic solvents are necessary to solubilize the intermediates and allow for sufficient reaction temperature.[3] Water must be rigorously excluded. | If the reaction is sluggish, DMF can be used as it has a higher polarity, but it may be harder to remove. Ensure the solvent is truly anhydrous. |
| Aryl Halide | Aryl Iodide > Aryl Bromide | The reactivity order for oxidative addition is Ar-I > Ar-Br >> Ar-Cl. Aryl chlorides are generally not suitable for this specific protocol. | For aryl bromides, higher catalyst loading, a more electron-rich ligand, or higher temperatures may be required. |
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(44), 13503–13512. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
-
Ullmann condensation. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Kunov-Kruse, A. J., Le, T. M., & Kristensen, J. L. (2016). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 21(1), 104. [Link]
-
Kormos, C. M., & Leadbeater, N. E. (2006). The application of controlled microwave heating to the N-arylation of pyrazoles. Tetrahedron Letters, 47(20), 3469-3472. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
The Versatility of 5-Iodopyridin-3-ol: A Strategic Building Block in Modern Medicinal Chemistry
Introduction: Beyond a Simple Heterocycle
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, 5-Iodopyridin-3-ol has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional nature—a pyridine ring, a hydroxyl group, and an iodine atom—provides medicinal chemists with a powerful toolkit for crafting complex molecules with tailored biological activities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry applications, with a focus on kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic advantages of this scaffold, provide detailed, field-proven protocols for its chemical manipulation, and present its application in cutting-edge therapeutic modalities.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug design is not coincidental; it is a direct consequence of the distinct chemical properties of its constituent functional groups.
-
The Pyridine Core: The pyridine ring is a common motif in a vast number of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving the aqueous solubility of the final compound.[2][3] The aromatic nature of the ring also allows for favorable π-π stacking interactions within protein binding pockets.[1]
-
The 3-Hydroxy Group: The hydroxyl group at the 3-position is a critical feature, serving as a bioisosteric replacement for a phenol moiety. Phenols are often susceptible to rapid metabolism through glucuronidation, which can lead to poor pharmacokinetic profiles. The pyridin-3-ol motif often retains the hydrogen-bonding capabilities of a phenol while offering improved metabolic stability and pharmacokinetic properties. This strategic replacement is a key tactic in modern drug design to enhance the "drug-likeness" of a molecule.
-
The 5-Iodo Group: The iodine atom at the 5-position is the linchpin for synthetic versatility. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile and precise introduction of a wide array of substituents, such as aryl, heteroaryl, and amino groups, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.
The interplay of these three functionalities makes this compound a highly sought-after building block for constructing libraries of diverse and complex molecules for biological screening.
Applications in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology.[4] The development of selective kinase inhibitors is a cornerstone of modern cancer therapy. The 5-substituted-pyridin-3-ol scaffold is frequently found at the core of potent and selective kinase inhibitors.
The hydroxyl group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The pyridine nitrogen can also participate in hydrogen bonding with the protein backbone. The substituent introduced at the 5-position via cross-coupling reactions can be tailored to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.
While a blockbuster drug directly synthesized from this compound is yet to be highlighted, the pyridinone core, a tautomer of pyridin-3-ol, is present in clinically investigated kinase inhibitors like GDC-0994, an ERK1/2 inhibitor.[5] This underscores the therapeutic relevance of this heterocyclic system.
Case Study: Conceptual Design of a Kinase Inhibitor
A common strategy in kinase inhibitor design is to use a heterocyclic core that mimics the adenine region of ATP. The 5-substituted-pyridin-3-ol scaffold can be effectively utilized for this purpose. For instance, coupling this compound with a pyrazole or pyrimidine boronic acid via a Suzuki reaction can generate compounds that target the ATP binding site of various kinases.
Application in PROTACs: A New Frontier
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The versatility of this compound makes it an attractive scaffold for the synthesis of PROTACs. The iodine atom can be used to attach the linker, while the rest of the molecule can be elaborated to serve as the target protein ligand. The hydroxyl group can be maintained to enhance binding to the target or can be further functionalized.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-pyridin-3-ol.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts with specialized ligands may be required for challenging substrates.
-
Base: Potassium carbonate is a mild and effective base for many Suzuki reactions. Stronger bases like cesium carbonate may be necessary for less reactive boronic acids.
-
Solvent: The dioxane/water mixture is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Toluene, anhydrous and degassed)
-
Inert Gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound, the anhydrous and degassed solvent, and finally the amine.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-amino-pyridin-3-ol derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is effective for many Buchwald-Hartwig aminations. The choice of ligand is crucial and often substrate-dependent.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in these reactions. Sodium tert-butoxide is another common choice.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction. Anhydrous and degassed conditions are essential to maintain catalyst activity.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | [6] |
| Molecular Weight | 221.00 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 213765-61-8 | [6] |
Table 2: Representative Reaction Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 90-110 |
Conclusion
This compound is a powerful and strategically important building block in modern medicinal chemistry. Its unique combination of a pyridine core, a metabolically robust hydroxyl group, and a synthetically versatile iodine atom provides a robust platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors and PROTACs. The protocols and conceptual frameworks presented in this application note are intended to empower researchers to effectively harness the potential of this valuable scaffold in their drug discovery endeavors. The continued exploration of the chemical space accessible from this compound is poised to yield the next generation of innovative medicines.
References
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Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. [Link]
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5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. ResearchGate. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
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Gaboxadol. Wikipedia. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Europe PMC. [Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]
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synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Tetrahedron Letters. [Link]
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Design, synthesis, and evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anti-HCC agents targeting Nur77. ResearchGate. [Link]
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Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]
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ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. ScienceDirect. [Link]
- Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - US7858643B2.
- Novel process for preparation of 10-oxo-10, 11-dihydro-5h-dibenz [b,f] azepine-5-carbox - US20070032647A1.
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Critical On-Target Toxicity with a VPS34 Kinase Inhibitor? Drug Hunter. [Link]
- Urea synthesis method - US20160075642A1.
-
Drug Discovery - Inhibitor. Chemical Kinomics & Innovative Drug Discovery. [Link]
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Application Notes and Protocols for the Utilization of 5-Iodopyridin-3-ol in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridin-3-ol Scaffold
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prominent feature in numerous FDA-approved kinase inhibitors due to its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases.[1] Specifically, the pyridin-3-ol moiety serves as an excellent bioisostere for the phenol group found in many type II kinase inhibitors, offering improved pharmacokinetic properties and synthetic tractability.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-iodopyridin-3-ol as a versatile starting material for the synthesis of novel kinase inhibitors. The presence of the iodine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core scaffold and exploration of the chemical space around the kinase active site. We will delve into detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
The Versatility of this compound: A Gateway to Kinase Inhibitor Scaffolds
The utility of this compound stems from the robust and well-established chemistry of aryl iodides in cross-coupling reactions. These reactions are foundational in modern medicinal chemistry, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][3][4][5] The pyridin-3-ol core can act as a crucial hinge-binding element, while the substituent introduced at the 5-position can be tailored to occupy the hydrophobic back pocket of the kinase, thereby enhancing potency and selectivity.
This guide will focus on three key transformations:
-
Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkynyl groups, which can serve as rigid linkers or probes for further functionalization.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, a critical linkage in many kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pyridinol Scaffold
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6] In this protocol, we describe the coupling of this compound with a representative arylboronic acid to generate a biaryl pyridinol, a common scaffold in kinase inhibitors.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure it is dry and of high purity. |
| Arylboronic Acid (e.g., 4-methylphenylboronic acid) | Use 1.2-1.5 equivalents to drive the reaction to completion. |
| Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium precursor. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich ligand that promotes efficient catalysis. |
| Potassium Phosphate (K₃PO₄), tribasic | A strong base suitable for this transformation. |
| 1,4-Dioxane, anhydrous | A common solvent for Suzuki couplings. |
| Water, degassed | Often used as a co-solvent to aid in the dissolution of the base. |
| Schlenk flask or microwave vial | For conducting the reaction under an inert atmosphere. |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.[7]
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane. The ligand-to-metal ratio is important for catalyst stability and activity.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe. The total solvent volume should be sufficient to ensure good stirring.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyridin-3-ol.
Causality Behind Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for coupling with electron-rich pyridines. The bulky and electron-rich nature of SPhos facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: Potassium phosphate is a strong, non-nucleophilic base that is effective in promoting the transmetalation step without causing unwanted side reactions.[7]
-
Solvent: The mixture of dioxane and water provides a good medium for dissolving both the organic reagents and the inorganic base, facilitating the reaction. Degassing is critical to prevent catalyst deactivation.
Protocol 2: Sonogashira Coupling for the Synthesis of an Alkynyl Pyridinol
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[9][10] This reaction is invaluable for introducing a rigid alkyne linker, which can be used to probe deeper pockets in the kinase active site or as a handle for further transformations like "click chemistry".
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure it is dry and of high purity. |
| Terminal Alkyne (e.g., Phenylacetylene) | Use 1.1-1.5 equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A common Pd(0) catalyst for Sonogashira reactions. |
| Copper(I) Iodide (CuI) | The co-catalyst is crucial for the reaction.[10] |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and a solvent. Must be anhydrous. |
| Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous | Primary reaction solvent. |
| Schlenk flask | For maintaining an inert atmosphere. |
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv).
-
Add anhydrous THF or DMF and the amine base (e.g., Et₃N, 2-3 equiv). Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.
-
To the stirred solution, add Pd(PPh₃)₄ (3-5 mol%) and CuI (5-10 mol%). The mixture may change color.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC. For less reactive substrates, gentle heating may be required.[11]
-
Upon completion (usually 2-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynylpyridin-3-ol.
Causality Behind Experimental Choices
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual palladium/copper catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]
-
Amine Base: The amine base is essential for neutralizing the HI generated during the reaction and for the deprotonation of the terminal alkyne. It also helps to keep the palladium catalyst in its active Pd(0) state.[9]
-
Inert Atmosphere: Anhydrous and anaerobic conditions are critical to prevent the homocoupling of the alkyne (Glaser coupling) and to protect the catalysts from oxidation.[11]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals.[13] This reaction allows for the formation of a C-N bond between an aryl halide and an amine under relatively mild conditions. Here, we detail a protocol for the coupling of this compound with a primary or secondary amine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Methodology
Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure it is dry and of high purity. |
| Amine (e.g., Aniline or Morpholine) | Use 1.1-1.5 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common Pd(0) source for Buchwald-Hartwig reactions. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A highly effective ligand for a broad range of amines. |
| Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base essential for this reaction. |
| Toluene or Dioxane, anhydrous | The reaction solvent must be anhydrous. |
| Schlenk tube or sealed vial | To maintain an inert atmosphere and prevent solvent loss. |
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2.5-5 mol%), and sodium tert-butoxide (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv) to the tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove insoluble materials.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aminopyridin-3-ol derivative.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient C-N bond formation. The ligand promotes the oxidative addition of the aryl iodide and the subsequent reductive elimination of the product.
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido intermediate which is key to the catalytic cycle. Weaker bases are generally ineffective.
-
Solvent and Temperature: Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. Elevated temperatures are typically required to drive the reaction to completion.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides a powerful platform for the rapid generation of diverse compound libraries. The protocols detailed in this application note are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. By understanding the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize these reactions to accelerate the discovery of the next generation of targeted therapeutics.
References
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- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances, 8(66), 37643-37651.
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2020). Scientific Reports, 10(1), 1-11.
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2008). Journal of Medicinal Chemistry, 51(1), 104-114.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
- Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry, 112, 104831.
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Buchwald–Hartwig amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). BenchChem.
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). Chemical Reviews, 111(3), 2177-2250.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2020). Chemistry – A European Journal, 26(54), 12348-12352.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
- Buchwald-Hartwig Amin
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2022). RSC Advances, 12(35), 22699-22723.
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Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2384-2393.
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- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 148-155.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 5-6.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodopyridin-3-ol for Accelerated Drug Discovery
Introduction: The Strategic Importance of the 5-Substituted Pyridin-3-ol Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a cornerstone of modern drug design. Specifically, the pyridin-3-ol motif is a key pharmacophore found in compounds targeting a wide range of biological systems, including neurological disorders.[4]
5-Iodopyridin-3-ol (CAS: 213765-61-8) has emerged as a strategically vital building block for pharmaceutical research and development.[5] The iodine atom at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies in synthetic organic chemistry for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[6][7][8][9] This allows for the rapid and efficient synthesis of diverse libraries of 5-substituted pyridin-3-ol analogues, enabling comprehensive structure-activity relationship (SAR) studies essential for lead optimization.[4]
This guide provides detailed, field-proven protocols for the three most impactful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The focus is not just on the procedural steps but on the underlying scientific rationale, empowering researchers to troubleshoot and adapt these methods for their specific discovery programs.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two organic fragments.[10][11] A general understanding of this cycle is critical for rational optimization of reaction conditions. The cycle typically involves a Pd(0)/Pd(II) interconversion.[10][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound, alkyne, or amine) delivers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
The electron-deficient nature of the pyridine ring can sometimes pose challenges, such as slower oxidative addition or potential coordination of the pyridine nitrogen to the palladium center, which can inhibit catalysis.[13][14][15] The choice of ligand is therefore paramount to stabilize the catalyst and facilitate the key steps of the cycle.
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Sonogashira coupling of 5-Iodopyridin-3-ol with terminal alkynes
Application Note & Protocol
Topic: Sonogashira Coupling of 5-Iodopyridin-3-ol with Terminal Alkynes: A Strategic Approach for the Synthesis of Core Scaffolds in Drug Discovery
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide to the Sonogashira coupling of this compound with various terminal alkynes. The resulting 5-(alkynyl)pyridin-3-ol scaffold is of significant interest in medicinal chemistry, as pyridinone and pyridinol structures are privileged motifs in numerous biologically active molecules.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, present a detailed and robust experimental protocol, offer strategies for optimization, and provide a thorough troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pharmaceutical intermediates.
Scientific Foundation: The Sonogashira Coupling Mechanism
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[6] It traditionally employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[7][8] Understanding the role of each component is critical for successful execution and optimization.
The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9][10]
-
The Palladium Cycle: This is the main engine of the cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[6][11] The reactivity of the halide is crucial, with the order being I > OTf > Br >> Cl.[12][13] The choice of an iodide substrate like this compound ensures high reactivity, often allowing for milder reaction conditions.[12]
-
Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide (generated in the copper cycle), forming a new Pd(II)-alkynyl complex and regenerating the copper(I) catalyst.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the desired 5-(alkynyl)pyridin-3-ol product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][14]
-
-
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the copper-coordinated alkyne becomes more acidic and is deprotonated to form a highly reactive copper(I) acetylide intermediate.[9][14] This intermediate is then ready for the transmetalation step with the palladium complex.
-
While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling.[6] This side reaction is oxygen-dependent, making the maintenance of a strictly inert, anaerobic atmosphere a critical parameter for success.[12] Copper-free Sonogashira variants have been developed to circumvent this issue, though they may require different ligands or conditions to achieve comparable efficiency.[15][16]
Caption: Catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)pyridin-3-ol
This section details a reliable, field-proven protocol for the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Caption: A streamlined workflow for the Sonogashira coupling protocol.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Sample Amount (for 1 mmol scale) | Notes |
| This compound | 219.00 | 1.0 | 219 mg | Ensure purity. |
| Phenylacetylene | 102.14 | 1.2 | 122.6 mg (0.13 mL) | Use freshly distilled or a new bottle. |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 14.0 mg | Dichlorobis(triphenylphosphine)palladium(II). More air-stable precatalyst.[12] |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg | Use a fresh bottle; can appear off-white to tan.[17] |
| Triethylamine (TEA) | 101.19 | 3.0 | 303.6 mg (0.42 mL) | Must be anhydrous. Can act as both base and solvent.[18] |
| Tetrahydrofuran (THF), Anhydrous | - | - | 5 mL | Anhydrous, degassed solvent is critical.[17] |
Step-by-Step Methodology
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup and Inerting:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and Copper(I) Iodide (7.6 mg, 0.04 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely anaerobic atmosphere. This step is critical to prevent catalyst decomposition and Glaser homocoupling.[12]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL) via a dry syringe.
-
Add anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe. The mixture may become a yellow-orange slurry.
-
Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe. A color change to a darker red or brown is often observed.[17]
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product, 5-(phenylethynyl)pyridin-3-ol, should have a different Rf value than the starting this compound. Stain with potassium permanganate or view under UV light. The reaction is typically complete within 3-6 hours.[12]
-
-
Work-up Procedure:
-
Once the starting material is consumed as indicated by TLC, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[19]
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 40-50% ethyl acetate, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield 5-(phenylethynyl)pyridin-3-ol as a solid.
-
Optimization of Reaction Parameters
While the provided protocol is robust, optimization may be necessary for different terminal alkynes or for scaling up the reaction. The following table summarizes key parameters and their expected impact on the reaction outcome.[16][20][21]
| Parameter | Options / Range | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a Pd(0) source but is air-sensitive. PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ.[12] For challenging substrates, using a Pd source with bulky, electron-rich phosphine ligands can accelerate the oxidative addition step. |
| Solvent | THF, DMF, Toluene, Acetonitrile, Dioxane | Solvent polarity can influence catalyst solubility and reaction rate. THF is a good general-purpose solvent. DMF can sometimes accelerate reactions but may promote catalyst decomposition ("palladium black") at higher temperatures.[17][22] |
| Base | TEA, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the alkyne.[12] Stronger organic bases like DBU can be used for less acidic alkynes. Inorganic bases like K₂CO₃ are often used in copper-free protocols.[23] Ensure the base is dry and in sufficient excess. |
| Temperature | Room Temp to 80 °C | Given the high reactivity of aryl iodides, room temperature is often sufficient.[11] For less reactive aryl bromides or sterically hindered substrates, gentle heating (40-60 °C) may be required to drive the reaction to completion.[22] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides evidence-based solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Pd or Cu).[12] 2. Impure starting materials or wet solvents/base. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality catalysts. Ensure the CuI is not excessively discolored (deep green/brown).[17] 2. Use anhydrous solvents and freshly distilled base. 3. Increase temperature to 40-50 °C and monitor by TLC for an extended period.[22] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. This can be caused by oxygen, high temperatures, or an inappropriate solvent choice (e.g., DMF at high heat).[12][17] | 1. Ensure the reaction is rigorously degassed and maintained under a positive inert gas pressure. 2. Avoid excessive heating. 3. If using DMF, consider switching to THF or Toluene. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel, which facilitates the copper-mediated oxidative dimerization of the alkyne.[6][12] | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). 2. Consider a copper-free protocol, which may require a different ligand/base system (e.g., using Pd(PPh₃)₄ with piperidine).[15] |
| Only Starting Material Recovered | The oxidative addition step is failing. This is unlikely with an aryl iodide but possible if the catalyst is completely inactive.[13] | 1. Test the catalyst on a known, reliable reaction to confirm its activity. 2. Prepare a fresh batch of catalyst solution or use a new bottle. |
Relevance in Drug Discovery
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[24][25] Its ability to act as a hydrogen bond acceptor and its versatile electronic properties make it a valuable component for interacting with biological targets.[24] The pyridin-3-ol (or its tautomer, 3-hydroxypyridine) substructure, in particular, is found in molecules with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4]
The Sonogashira coupling provides a direct and modular route to introduce diverse alkynyl side chains at the 5-position of the pyridinol ring. These alkynyl-substituted products serve as versatile intermediates for further elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[26] The rigid alkyne linker can be used to probe binding pockets or can be subsequently reduced or cyclized to access a wide array of novel chemical entities.
References
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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YouTube. Sonogashira coupling. [Link]
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ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. [Link]
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RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
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YouTube. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
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Reddit. Sonogashira troubleshooting help needed. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
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ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
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Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
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ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
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ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
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IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Heck Reaction for the Synthesis of 5-Vinylpyridin-3-ol Derivatives
Introduction: The Strategic Importance of Functionalized Pyridinols
Pyridinol scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials. The ability to introduce carbon-carbon bonds onto the pyridine ring with precision is a cornerstone of modern synthetic chemistry. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for this purpose.[1][2] This application note provides a detailed protocol and in-depth scientific insights for the Heck reaction of 5-iodopyridin-3-ol, a substrate of significant interest due to its bifunctional nature, presenting both a reactive handle for cross-coupling (the iodide) and a site for further functionalization or interaction (the hydroxyl group).
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the reaction, from mechanistic underpinnings to practical experimental execution and troubleshooting. The protocol described herein is a robust starting point, developed through the synthesis of established principles for Heck couplings of electron-deficient heteroaryl halides and phenolic compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2][3] Understanding this mechanism is paramount for rational optimization and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its ligands.[2]
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond. This syn-carbopalladation step determines the regioselectivity of the product.[2][3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step is also syn-periplanar and typically leads to the thermodynamically more stable trans-alkene product.[3]
-
Reductive Elimination and Catalyst Regeneration: The resulting palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol details the reaction of this compound with n-butyl acrylate as a model system. The conditions have been selected based on literature precedents for electron-deficient aryl halides and substrates bearing potentially coordinating functional groups.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| n-Butyl acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 99.9% trace metals basis | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
Reaction Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 221 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation. Subsequently, add n-butyl acrylate (1.5 mmol, 215 µL) and triethylamine (2.0 mmol, 279 µL) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.[3] |
| Ligand | PPh₃ | A readily available and effective phosphine ligand that stabilizes the Pd(0) catalyst.[2] |
| Catalyst Loading | 2 mol% | A typical loading for efficient catalysis; may be reduced for optimization. |
| Ligand to Pd Ratio | 2:1 | A standard ratio to ensure catalyst stability and activity. |
| Base | Triethylamine (Et₃N) | An organic base that effectively neutralizes the HI generated during the reaction.[1] |
| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.[4] |
| Temperature | 100 °C | A common temperature for Heck reactions involving aryl iodides.[4] |
| Alkene Stoichiometry | 1.5 equivalents | A slight excess of the alkene is used to drive the reaction to completion. |
| Base Stoichiometry | 2.0 equivalents | An excess of base ensures complete neutralization of the acid byproduct. |
Results and Discussion: Rationale and Troubleshooting
Rationale for Conditions:
-
Substrate Reactivity: this compound is an electron-deficient heteroaryl iodide. The electron-withdrawing nature of the pyridine ring and the high reactivity of the C-I bond make it a suitable substrate for the Heck reaction.[5]
-
The Role of the Hydroxyl Group: The phenolic hydroxyl group is generally tolerated in Heck reactions and does not typically require protection.[6] However, it can potentially coordinate to the palladium center, which may influence the catalyst's activity. The chosen conditions with a standard phosphine ligand are generally robust enough to overcome minor coordination effects.
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a classic and reliable catalyst system for the Heck reaction. The PPh₃ ligand stabilizes the palladium nanoparticles formed in situ, preventing their aggregation into inactive palladium black.
-
Base and Solvent: Triethylamine is a sufficiently strong base to regenerate the Pd(0) catalyst without causing significant side reactions. DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Ensure anhydrous and inert conditions.- Increase the reaction temperature in 10 °C increments.- Use freshly distilled or high-purity reagents and solvent. |
| Formation of Palladium Black | - Ligand degradation- Insufficient ligand | - Increase the ligand to palladium ratio (e.g., 4:1).- Consider using a more robust ligand, such as a bulky biaryl phosphine. |
| Side Product Formation (e.g., homocoupling of the alkene) | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Ensure the correct stoichiometry of reactants. |
| Difficult Purification | - Polar nature of the product- Residual DMF | - Use a more polar eluent system for column chromatography.- Ensure complete removal of DMF during the aqueous work-up by washing thoroughly with water. |
Conclusion
The Heck reaction of this compound provides a versatile and efficient route to valuable 5-vinylpyridin-3-ol derivatives. The protocol outlined in this application note serves as a well-founded starting point for researchers. By understanding the underlying mechanism and the rationale behind the chosen reaction conditions, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a diverse range of functionalized pyridinol compounds, accelerating discovery in drug development and materials science.
References
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Available at: [Link]
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de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. Available at: [Link]
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Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(22), 3613-3625. Available at: [Link]
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Wikipedia. (2024). Heck reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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MDPI. (2018). Heck Reaction—State of the Art. Available at: [Link]
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University of California, Irvine. (n.d.). Heck Reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
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Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Available at: [Link]
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Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]
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Zificsak, C. A., & Hlasta, D. J. (2004). Current methods for the synthesis of 2-substituted pyridines. Tetrahedron, 60(40), 8991-9016. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964. Available at: [Link]
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Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15. Available at: [Link]
-
Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136. Available at: [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. Available at: [Link]
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Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 190-192, 1203-1221. Available at: [Link]
-
Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. Chemical Society Reviews, 30(4), 224-232. Available at: [Link]
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Application of 5-Iodopyridin-3-ol in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Value of 5-Iodopyridin-3-ol in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior physicochemical properties and higher ligand efficiency.[3][4] Within the vast landscape of possible fragments, this compound emerges as a particularly strategic scaffold. Its utility is rooted in a combination of desirable features: a low molecular weight (221.00 g/mol ) that adheres to the "Rule of Three," a foundational principle in fragment design, and a trifecta of functional groups that offer a rich platform for interaction and synthetic elaboration.[4][5]
The pyridine ring provides a nitrogen atom capable of forming crucial hydrogen bonds, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The iodine atom, however, is the fragment's most versatile feature. It can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug design, and more importantly, it serves as a reactive handle for a suite of robust cross-coupling reactions.[6][7] This guide provides detailed application notes and protocols for the effective use of this compound in an FBDD workflow, from initial screening to hit-to-lead elaboration.
Part 1: Fragment Screening and Hit Validation
The initial phase of an FBDD campaign is the identification of fragments that bind to the target protein, even with weak affinity.[8] Due to the low affinity of fragment hits, highly sensitive biophysical techniques are required for their detection.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards for fragment screening, providing not only confirmation of binding but also valuable structural information about the interaction.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak fragment binding in solution, closely mimicking physiological conditions.[11] Both ligand-observed and protein-observed NMR methods can be employed.
Ligand-observed NMR is often used as a primary screen as it consumes less of the often precious target protein.[1][12] Techniques like Saturation Transfer Difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) are common.[13][14]
Protocol: 1D ¹H NMR with CPMG Pulse Sequence
-
Sample Preparation:
-
Prepare a stock solution of this compound at 10 mM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in D₂O) containing 1-5% d₆-DMSO to ensure solubility.
-
Prepare a solution of the target protein at a concentration of 10-20 µM in the same buffer.
-
Prepare a control sample containing only the this compound at a final concentration of 200 µM.
-
Prepare the screening sample by adding this compound to the protein solution to a final concentration of 200 µM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample.
-
Acquire a 1D ¹H NMR spectrum of the screening sample using a CPMG pulse sequence (e.g., cpmgpr1d). The CPMG sequence acts as a T₂ relaxation filter, attenuating signals from large molecules (the protein) and molecules bound to them.
-
-
Data Analysis:
-
Compare the spectra of the control and screening samples. A significant reduction in the peak intensities of this compound in the CPMG spectrum of the screening sample indicates binding to the protein.
-
Protein-observed NMR, typically using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, provides more detailed information, including the location of the binding site on the protein.[5][9] This requires the production of an isotope-labeled protein (¹⁵N).
Protocol: ¹H-¹⁵N HSQC Titration
-
Sample Preparation:
-
Prepare a stock solution of this compound at 50 mM in a suitable deuterated buffer with a small amount of d₆-DMSO.
-
Prepare a sample of uniformly ¹⁵N-labeled protein at a concentration of 50-100 µM in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Perform a titration by adding increasing amounts of the this compound stock solution to the protein sample (e.g., final concentrations of 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM). Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the HSQC spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding.
-
The residues exhibiting the largest CSPs are located in or near the binding site.[9]
-
The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.[15]
-
X-ray Crystallography
X-ray crystallography provides high-resolution, unambiguous structural data of the protein-fragment complex, revealing the precise binding mode and key interactions.[10][16]
Protocol: Crystal Soaking
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (typically >50 µm).
-
-
Soaking:
-
Prepare a soaking solution containing the crystallization buffer supplemented with 1-10 mM this compound. A cryo-protectant (e.g., glycerol, ethylene glycol) should also be included.
-
Transfer the protein crystals to a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound this compound fragment. The high electron density of the iodine atom often makes it readily identifiable.
-
Part 2: Hit-to-Lead Elaboration - Leveraging the Iodine Handle
Once this compound is confirmed as a hit, the next stage is to elaborate the fragment into a more potent, lead-like molecule.[3] The iodine atom is the key enabler for this process, providing a versatile anchor point for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.
Visualizing the FBDD Workflow
Caption: A generalized workflow for FBDD using this compound.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the iodopyridine and a boronic acid or ester.[17][18] This allows for the exploration of nearby pockets in the protein binding site.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the introduction of a linear alkynyl group, which can be used to probe narrow channels or as a precursor for further transformations.[19][20]
Protocol: Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add an anhydrous, degassed solvent such as THF, followed by an amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Introducing Amine Functionality
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines that can form key hydrogen bonds with the target protein.[21][22]
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
-
Reaction Conditions:
-
Heat the mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Visualizing the Elaboration Chemistry
Caption: Key cross-coupling reactions for elaborating the this compound fragment.
Part 3: Data Interpretation and Optimization Metrics
A key aspect of FBDD is the use of efficiency metrics to guide the optimization process. These metrics help in selecting the most promising fragments and ensure that potency gains are achieved efficiently.
Ligand Efficiency (LE)
Ligand efficiency normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HAC).[23][24]
Calculation: LE = -ΔG / HAC = (RT * ln(Kd)) / HAC Where:
-
ΔG is the Gibbs free energy of binding
-
R is the gas constant
-
T is the absolute temperature
-
Kd is the dissociation constant
-
HAC is the heavy atom count
A high LE value (typically > 0.3 kcal/mol per heavy atom) for an initial fragment hit is a strong indicator of a high-quality starting point.[24]
Lipophilic Ligand Efficiency (LLE)
LLE relates potency to lipophilicity (logP or logD), guiding the optimization towards compounds with a better balance of properties and potentially fewer off-target effects.[25][26]
Calculation: LLE = pIC₅₀ (or pKd) - logP
The goal during optimization is to increase potency without a concomitant increase in lipophilicity, thus maintaining or improving the LLE.
| Metric | Formula | Desirable Range for Fragments | Desirable Range for Leads |
| Molecular Weight (MW) | - | < 300 Da | < 500 Da |
| cLogP | - | < 3 | < 5 |
| Ligand Efficiency (LE) | (RT * ln(Kd)) / HAC | > 0.3 | > 0.3 |
| Lipophilic Ligand Efficiency (LLE) | pKd - cLogP | 3 - 5 | > 5 |
Table 1: Key metrics for fragment selection and lead optimization.
Conclusion
This compound represents a high-value scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the presence of hydrogen bonding moieties and a synthetically versatile iodine handle, provides an excellent starting point for FBDD campaigns. The protocols outlined in this guide offer a robust framework for identifying and validating hits using state-of-the-art biophysical techniques and for their subsequent elaboration into potent lead compounds through proven cross-coupling methodologies. By applying these strategies and carefully monitoring efficiency metrics, research teams can effectively leverage the unique chemical attributes of this compound to accelerate the discovery of novel therapeutics.
References
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Bruker. (n.d.). Fragment Screening by Ligand Observed NMR. Retrieved from [Link]
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Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
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Minikel, E. (2016, January 13). NMR fragment screening. CureFFI.org. Retrieved from [Link]
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Sem, D. S., & Pelletier, J. C. (2014). Fragment-based screening by protein-detected NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 1215, 239–253. [Link]
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Angiulli, G., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 65(13), 9036-9047. [Link]
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Hubbard, S., & LaLonde, J. M. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules (Basel, Switzerland), 24(11), 2152. [Link]
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IntechOpen. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from [Link]
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Practical Fragments. (2023, August 21). Ligand-observed NMR – quantitatively. Retrieved from [Link]
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ResearchGate. (2025, August 10). Ligand efficiency and fragment-based drug discovery. Retrieved from [Link]
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Mueller, G. A., et al. (2020). Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. SLAS discovery : advancing life sciences R & D, 25(8), 920–931. [Link]
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Grokipedia. (n.d.). Ligand efficiency. Retrieved from [Link]
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Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(3), 69-78. [Link]
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Cavallo, G., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(1), 1-10. [Link]
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Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. Methods in enzymology, 565, 369–394. [Link]
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Sygnature Discovery. (n.d.). Protein NMR And Its Role In Drug Discovery. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
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Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]
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protocols.io. (2025, February 18). XChem crystallographic fragment screening. Retrieved from [Link]
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Semantic Scholar. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Retrieved from [Link]
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Fesik, S. W., & Hajduk, P. J. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1215, 215–237. [Link]
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Repository of the Academy's Library. (n.d.). The Role of Ligand Efficiency Measures in Drug Discovery. Retrieved from [Link]
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BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from [Link]
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CORE. (n.d.). Ligand efficiency as a guide in fragment hit selection and optimization. Retrieved from [Link]
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Lu, Y., et al. (2012). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. Physical Chemistry Chemical Physics, 14(38), 12933-12948. [Link]
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Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved from [Link]
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YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. Retrieved from [Link]
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INIS-IAEA. (n.d.). Crystallographic fragment-screening: workflow and procedures. Retrieved from [Link]
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J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
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Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in current chemistry, 317, 33–59. [Link]
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Kelly, C. F., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 8(7), 1431–1434. [Link]
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National Institutes of Health. (n.d.). In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. Retrieved from [Link]
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National Institutes of Health. (2024, May 25). Optimizing NMR fragment-based drug screening for membrane protein targets. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Iodopyridin-3-ol
An Application Note for Advanced Organic Synthesis and Drug Discovery
Abstract
The pyridin-3-ol moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and capacity for hydrogen bonding make it a valuable pharmacophore.[2] 5-Iodopyridin-3-ol, in particular, represents a highly versatile and strategic starting material for the synthesis of diverse and novel heterocyclic systems. It possesses two orthogonal, reactive sites: the C5-iodo group, which is primed for a wide array of palladium-catalyzed cross-coupling reactions, and the C3-hydroxyl group, which can act as a nucleophile or be modified for subsequent transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a foundational building block. We will explore key palladium-catalyzed C-C and C-N bond-forming reactions and detail protocols for the subsequent annulation to construct fused heterocyclic systems of high medicinal value, such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyrazolo[4,3-b]pyridines.
Introduction: The Strategic Value of this compound
The design of modern synthetic routes in drug discovery prioritizes efficiency, modularity, and the ability to rapidly generate structural diversity. This compound is an exemplary starting material that meets these criteria. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling, allowing for mild reaction conditions that preserve sensitive functional groups. The hydroxyl group at the C3 position not only influences the electronic character of the pyridine ring but also serves as a key handle for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems.[6] These fused heterocycles are of significant interest as they are rigid, planar structures that can effectively interact with biological targets.[6]
This guide is structured to first showcase the primary functionalization of the C5 position and then to leverage these new functionalities for the construction of more complex, fused ring systems.
Figure 1: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The iodine atom at the C5 position is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for introducing molecular complexity.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, coupling an organohalide with an organoboron species.[7] It offers excellent functional group tolerance and generally proceeds with high yields.
Rationale: This reaction is ideal for introducing aryl or heteroaryl substituents at the C5 position, which is a common strategy in medicinal chemistry to probe interactions with hydrophobic pockets in protein targets. The choice of a modern catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), ensures high catalytic activity even for challenging substrates. Potassium phosphate is a moderately strong base that is compatible with a wide range of functional groups.[8]
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Boronic Acid/Ester | Aryl/Heteroaryl-B(OH)₂ (1.2-1.5 eq) | Coupling partner |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Palladium(0) precursor |
| Ligand | XPhos (2-4 mol%) | Stabilizes Pd(0), facilitates oxidative addition |
| Base | K₃PO₄ (2.0-3.0 eq) | Activates the boronic acid for transmetalation[9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | Aprotic polar solvent, water aids in base solubility |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Pd(0) catalyst |
Protocol 1: Synthesis of 5-Phenylpyridin-3-ol
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (221 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Add the palladium catalyst Pd₂(dba)₃ (18 mg, 0.02 mmol) and the ligand XPhos (19 mg, 0.04 mmol).
-
Add degassed 1,4-dioxane (9 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylpyridin-3-ol.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper(I) catalysts.[10][11] This reaction is exceptionally useful as the resulting alkyne functionality is a versatile intermediate for further transformations, including click chemistry and, critically for this guide, intramolecular cyclizations.[6]
Rationale: The introduction of an alkyne at the C5 position is the gateway to forming fused five-membered rings like furo[3,2-b]pyridines. The classic Sonogashira conditions are generally mild and efficient for iodoarenes.[12] The amine base (e.g., triethylamine) serves a dual role as both the base and a solvent. The copper(I) iodide co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.[11][13]
Figure 2: General scheme for the Sonogashira coupling reaction.
Protocol 2: Synthesis of 5-(Phenylethynyl)pyridin-3-ol
-
To a dry Schlenk flask under an inert atmosphere, add this compound (221 mg, 1.0 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N) (2 mL).
-
To the stirred suspension, add phenylacetylene (112 µL, 1.02 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC.
-
Once the starting material is consumed, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[14][15] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14]
Rationale: This method allows for the direct installation of primary or secondary amines at the C5 position. The choice of ligand is critical for success and is dependent on the nature of the amine.[16] Sterically hindered biarylphosphine ligands are generally effective.[17] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, but it can be incompatible with base-sensitive functional groups like esters.[16]
Protocol 3: Synthesis of 5-(Phenylamino)pyridin-3-ol
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (221 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and a suitable ligand such as BINAP (12.5 mg, 0.02 mmol).
-
Add sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add aniline (100 µL, 1.1 mmol) via syringe.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Annulation Strategies for Fused Heterocyclic Systems
The functionalized pyridinols synthesized in the previous section are ideal precursors for intramolecular cyclization reactions to form fused bicyclic heterocycles.
Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
Furo[3,2-b]pyridines are important heterocyclic cores in medicinal chemistry.[6] A highly efficient method for their synthesis involves a Sonogashira coupling followed by an intramolecular C-O bond formation to construct the furan ring.[6]
Rationale: This two-step, one-pot procedure is highly convergent. The initial Sonogashira coupling produces the 5-alkynylpyridin-3-ol intermediate. Subsequent heating, often with the same or an additional copper catalyst, promotes the intramolecular 5-endo-dig cyclization of the hydroxyl group onto the alkyne, forming the furan ring.
Protocol 4: One-Pot Synthesis of 2-Phenylfuro[3,2-b]pyridin-7-ol
-
Step A (Sonogashira Coupling): Follow Protocol 2 for the coupling of this compound (1.0 mmol) and phenylacetylene (1.02 mmol) using Pd(PPh₃)₄, CuI, and Et₃N in THF.
-
Step B (Intramolecular Cyclization): After the initial coupling is complete (as determined by TLC, typically 6 hours), add an additional portion of CuI (9.5 mg, 0.05 mmol).
-
Replace the inert atmosphere with a balloon of air (oxygen can promote the cyclization) and heat the reaction mixture to reflux (approx. 65 °C) for 8-16 hours.
-
Monitor the formation of the furo[3,2-b]pyridine product by LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and work up as described in Protocol 2.
-
Purify by column chromatography to yield the target 2-phenylfuro[3,2-b]pyridin-7-ol.
Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are bioisosteres of furo[3,2-b]pyridines and are also of great interest in drug discovery.[18] Their synthesis can be achieved through a similar strategy involving cyclization onto a C5-alkyne, but requires a source of sulfur.
Rationale: After forming the 5-alkynylpyridin-3-ol, the hydroxyl group must be converted into a better leaving group (e.g., tosylate or triflate) or transformed into a thiol. A more direct approach involves a Larock-type annulation using sodium sulfide. This reaction proceeds via nucleophilic attack of the sulfide onto the palladium-activated alkyne followed by cyclization.
Protocol 5: Synthesis of 2-Phenylthieno[3,2-b]pyridin-7-ol
-
Synthesize and isolate 5-(phenylethynyl)pyridin-3-ol (1.0 mmol) according to Protocol 2.
-
In a sealed tube, dissolve the 5-(phenylethynyl)pyridin-3-ol in anhydrous DMF (5 mL).
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O) (360 mg, 1.5 mmol) and PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol).
-
Seal the tube and heat to 120 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the desired thieno[3,2-b]pyridine.
Synthesis of Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine scaffold is found in numerous kinase inhibitors and other biologically active molecules.[19] A common strategy for their synthesis involves the condensation of a hydrazine with a suitably functionalized pyridine bearing carbonyl or related functionalities at adjacent positions.
Rationale: Starting from this compound, a viable route involves a Buchwald-Hartwig amination with hydrazine, followed by cyclization. However, a more controlled approach is to first perform a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position, followed by reaction with a hydrazine derivative.
Figure 3: Workflow for Pyrazolo[4,3-b]pyridine synthesis.
Protocol 6: Synthesis of a 1-Phenylpyrazolo[4,3-b]pyridin-7-ol Derivative
-
Step A (Formylation): Cool a solution of anhydrous DMF (5 mL) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise. Stir for 30 minutes. To this Vilsmeier reagent, add a solution of this compound (2.21 g, 10 mmol) in DMF (5 mL). Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Cool, pour onto ice, and neutralize with aqueous NaOH to precipitate the product, 4-formyl-5-iodopyridin-3-ol. Filter, wash with water, and dry.
-
Step B (Cyclocondensation): In a round-bottom flask, suspend 4-formyl-5-iodopyridin-3-ol (249 mg, 1.0 mmol) in glacial acetic acid (5 mL).
-
Add phenylhydrazine (108 µL, 1.1 mmol).
-
Heat the mixture to reflux (approx. 118 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the target pyrazolo[4,3-b]pyridine. The iodine at what is now the C3 position of the pyrazolopyridine can be removed via reductive dehalogenation or used for further cross-coupling.
Conclusion
This compound is a powerful and cost-effective starting material that provides a gateway to a vast chemical space of medicinally relevant heterocyclic compounds. By leveraging modern palladium-catalyzed cross-coupling reactions, chemists can efficiently functionalize the C5 position with a wide variety of substituents. These functionalized intermediates are, in turn, primed for annulation reactions to construct valuable fused systems like furo-, thieno-, and pyrazolo-pyridines. The protocols and strategies outlined in this application note provide a robust framework for researchers in drug discovery and organic synthesis to accelerate their research programs.
References
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ProQuest (n.d.). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
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MDPI (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
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National Center for Biotechnology Information (PMC) (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
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ProQuest (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
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ResearchGate (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
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ResearchGate (n.d.). Synthetic methods for 3-hydroxypyridines. Retrieved from [Link]
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National Institutes of Health (NIH) (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]
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PubMed (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (PMC) (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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Semantic Scholar (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved from [Link]
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Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Retrieved from [Link]
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MDPI (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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IntechOpen (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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ResearchGate (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
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National Institutes of Health (NIH) (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
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Wikipedia (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Institutes of Health (NIH) (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]
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PubMed Central (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
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Technical University of Denmark (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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ResearchGate (n.d.). Suzuki-Miyaura cross-coupling reaction of 5-iodouridine with arylboronic acid. Retrieved from [Link]
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University of Southampton ePrints (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Center for Biotechnology Information (PMC) (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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MDPI (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
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International Journal of Scientific & Engineering Research (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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ACS Publications (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Iodination of 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Iodinated 3-Hydroxypyridines
3-Hydroxypyridine is a versatile heterocyclic scaffold prominently featured in medicinal chemistry and materials science.[1][2] Its derivatives are key components in a range of biologically active compounds.[1][2] The introduction of an iodine atom onto the 3-hydroxypyridine ring significantly enhances its synthetic utility, providing a reactive handle for a variety of cross-coupling reactions. This modification allows for the construction of more complex molecular architectures, a crucial step in the development of novel therapeutics and functional materials.[3] This document provides a detailed experimental procedure for the regioselective iodination of 3-hydroxypyridine, grounded in the principles of electrophilic aromatic substitution, and offers practical insights for its successful implementation in a laboratory setting.
Understanding the Reaction: Mechanism and Regioselectivity
The iodination of 3-hydroxypyridine is an electrophilic aromatic substitution reaction. The pyridine ring is generally electron-deficient, making it less reactive towards electrophiles than benzene.[4] However, the hydroxyl group (-OH) at the 3-position is an activating, ortho-, para-directing group. This means it increases the electron density of the pyridine ring, particularly at the positions ortho (2 and 4) and para (6) to itself, thereby facilitating electrophilic attack at these sites.
The regioselectivity of the iodination is a critical consideration. The electronic and steric environment of the 3-hydroxypyridine molecule dictates the position of iodination. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. Consequently, the primary products of the iodination of 3-hydroxypyridine are typically 2-iodo-3-hydroxypyridine and 4-iodo-3-hydroxypyridine.
Reaction Mechanism Workflow
Caption: Generalized mechanism of electrophilic iodination of 3-hydroxypyridine.
Safety First: Essential Precautions for Iodination Reactions
Iodine and its compounds require careful handling. All procedures should be conducted in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6] When handling solid iodine, which can produce vapors, consider using a dust mask.
-
Chemical Hazards:
-
Iodine (I₂): Solid iodine is corrosive and can cause severe skin and eye irritation.[5] Its vapor is also toxic if inhaled.[5] Chronic exposure can lead to various health issues.[5]
-
Sodium Carbonate (Na₂CO₃): While less hazardous, it can cause skin and eye irritation.
-
Hydrochloric Acid (HCl): Used for pH adjustment, it is corrosive and can cause severe burns. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. A quenching solution, such as sodium thiosulfate, should be readily available to neutralize any unreacted iodine.[7]
Experimental Protocol: Synthesis of 2-Iodo-3-hydroxypyridine
This protocol is adapted from a reliable synthetic procedure.[8]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 5.0 g (52.57 mmol) |
| Iodine | I₂ | 253.81 | 13.3 g (52.57 mmol) |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 11.6 g (109.72 mmol) |
| Deionized Water | H₂O | 18.02 | 400 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed |
Equipment
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (52.57 mmol) of 3-hydroxypyridine in 400 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add 11.6 g (109.72 mmol) of sodium carbonate, followed by the portion-wise addition of 13.3 g (52.57 mmol) of iodine. The sodium carbonate acts as a base to facilitate the reaction.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Carefully adjust the pH of the solution to 4 with 1 M hydrochloric acid. This will protonate the phenoxide and cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts and impurities. Dry the product under vacuum to obtain 2-iodo-3-hydroxypyridine as a white powder.[8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-iodo-3-hydroxypyridine.
Product Characterization
The identity and purity of the synthesized 2-iodo-3-hydroxypyridine should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 189-190 °C[8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.88 (s, 1H, OH), 7.87 (dd, J = 4.4, 1.6 Hz, 1H), 7.24 (dd, J = 8.0, 4.4 Hz, 1H), 7.18 (dd, J = 8.0, 1.6 Hz, 1H)[8] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 154.0, 141.8, 124.3, 121.3, 110.9[8] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₅H₅INO [M+H]⁺: 221.9410; Found: 221.9416[8] |
| Thin Layer Chromatography (TLC) | R_f = 0.33 (Dichloromethane/Ethanol, 97:3, v/v)[8] |
Troubleshooting and Further Considerations
-
Low Yield: If the yield is lower than expected, ensure that the reflux time was sufficient and that the pH was accurately adjusted to 4 to ensure complete precipitation of the product.
-
Formation of Di-iodinated Products: While the primary product is mono-iodinated, the formation of di-iodinated species is possible, especially with longer reaction times or an excess of the iodinating agent. The regioselectivity can be influenced by the choice of iodinating agent and reaction conditions. For instance, N-iodosuccinimide (NIS) is a milder and often more selective iodinating agent.[9][10][11][12][13]
-
Alternative Iodinating Agents: A variety of other iodinating agents can be employed, each with its own advantages. These include N-iodosuccinimide (NIS), iodine monochloride (ICl), and bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄).[9][14][15] The choice of reagent can influence the regioselectivity and reactivity of the iodination.
Conclusion
The iodination of 3-hydroxypyridine is a fundamental transformation that opens the door to a vast array of more complex and potentially valuable molecules. The protocol detailed herein provides a robust and reproducible method for the synthesis of 2-iodo-3-hydroxypyridine. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently employ this procedure as a cornerstone for further synthetic endeavors in drug discovery and materials science.
References
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Smirnov, L. D., et al. "The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution." Russian Chemical Reviews, vol. 44, no. 10, 1975, pp. 847-861, [Link]
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Khansole, S. V., et al. "Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes." Journal of the Chinese Chemical Society, vol. 55, no. 4, 2008, pp. 871-875, [Link]
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Maloney, Kevin M., et al. "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry, vol. 74, no. 14, 2009, pp. 5111-5114, [Link]
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Yanagisawa, Akira, et al. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization." Molecules, vol. 28, no. 3, 2023, p. 1383, [Link]
-
Chempanda. "Iodopyridine: Common isomorphs, synthesis, side effects and applications." [Link]
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Kumar, D., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, vol. 51, no. 92, 2015, pp. 16556-16559, [Link]
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Maloney, Kevin M., et al. "One-Pot Iodination of Hydroxypyridines." The Journal of Organic Chemistry, vol. 74, no. 14, 2009, pp. 5111-5114, [Link]
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Unknown. "Iodinating Reagents." ResearchGate, [Link]
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Wikipedia. "Hydrazone iodination." [Link]
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Khansole, S. V., et al. "Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes." Semantic Scholar, 2008, [Link]
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Kumar, D., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." ResearchGate, 2015, [Link]
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Vibhute, Y. B., et al. "Regioselective iodination of hydroxylated aromatic ketones." ARKIVOC, vol. 2006, no. 1, 2006, pp. 104-108, [Link]
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Unknown. "N-iodosuccinimide (NIS)." ResearchGate, [Link]
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Unknown. "Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions." MDPI, [Link]
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Maloney, Kevin M., et al. "One-pot iodination of hydroxypyridines." Semantic Scholar, 2009, [Link]
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Common Organic Chemistry. "Iodination Using N-Iodosuccinimide (NIS)." [Link]
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Chemsrc. "4-Iodo-3-hydroxypyridine | CAS#:188057-20-7." [Link]
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ACS GCI Pharmaceutical Roundtable. "Iodination." Wordpress, [Link]
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Sharma, Vivek, et al. "Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method." ResearchGate, 2018, [Link]
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Organic Chemistry Portal. "N-Iodosuccinimide (NIS)." [Link]
-
De-los-Santos-Álvarez, Noelia, et al. "Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach." Molecules, vol. 28, no. 14, 2023, p. 5539, [Link]
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Mu-Jie, Chen, et al. "Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate." [www.rhodium.ws], [Link]
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Kraszkiewicz, Lukasz, and Mieczyslaw Makosza. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." Molecules, vol. 27, no. 1, 2021, p. 149, [Link]
- Manzocchi, Andrea, et al. "Process for the iodination of aromatic compounds.
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Quora. "Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?" [Link]
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National Center for Biotechnology Information. "3-Hydroxypyridine." PubChem Compound Database, CID 7971, [Link]
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Química Organica.org. "Electrophilic substitution on pyridine." [Link]
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Kumar, Vinod, et al. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions." Molecules, vol. 24, no. 1, 2018, p. 119, [Link]
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Common Organic Chemistry. "Iodination - Iodine (I2)." [Link]
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Organic Chemistry Portal. "Iodoarenes synthesis by iodination or substitution." [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the production of 5-iodopyridin-3-ol, a valuable building block in pharmaceutical and drug development. The protocol is designed for large-scale applications, prioritizing safety, efficiency, and high purity of the final product. The synthesis involves the efficient conversion of furfurylamine to 3-hydroxypyridine, followed by a regioselective iodination at the 5-position. This document provides in-depth procedural details, explanations of the chemical principles, safety precautions, and analytical methods for quality control.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a hydroxyl group and an iodine atom on the pyridine ring, allows for diverse downstream functionalization, making it a versatile scaffold in medicinal chemistry. The development of a scalable and cost-effective synthesis is therefore of significant interest to the pharmaceutical industry.
This application note outlines a field-proven, two-step synthetic route amenable to large-scale production. The chosen pathway is based on established chemical transformations that have been optimized for yield, purity, and operational simplicity.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process, beginning with the formation of the 3-hydroxypyridine core, followed by the introduction of the iodine substituent at the desired position.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Large-Scale Synthesis of 3-Hydroxypyridine from Furfurylamine
The synthesis of 3-hydroxypyridine from furfurylamine via oxidative ring expansion is a well-established and scalable method.[1][2] This approach is advantageous due to the commercial availability of the starting material and the relatively mild reaction conditions.
Protocol: Synthesis of 3-Hydroxypyridine
Materials:
-
Furfurylamine
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Large-scale reaction vessel with temperature control and mechanical stirring
-
Addition funnel
-
pH meter
-
Distillation apparatus
-
Extraction equipment
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge furfurylamine and deionized water. Cool the mixture to 0-5 °C with constant stirring.
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled solution, maintaining the temperature below 10 °C. The molar ratio of furfurylamine to HCl should be approximately 1:5.[2]
-
Oxidation: To the acidic solution, add a 30% hydrogen peroxide solution dropwise via an addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. The molar ratio of furfurylamine to H₂O₂ should be approximately 1:1.1.[2]
-
Reaction: After the addition of hydrogen peroxide is complete, slowly warm the reaction mixture to reflux (approximately 100-105 °C) and maintain for about 30 minutes.[2]
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a sodium hydroxide solution to a pH of 7-8.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts and concentrate under reduced pressure to yield crude 3-hydroxypyridine. Further purification can be achieved by distillation or recrystallization.
A reported yield for this process is approximately 76% with a purity of over 99%.[2]
Part 2: Regioselective Synthesis of this compound
The iodination of 3-hydroxypyridine is achieved through a regioselective electrophilic substitution. The hydroxyl group at the 3-position directs the incoming electrophile to the ortho and para positions (2, 4, and 6). However, under controlled conditions, iodination can be directed to the 5-position. A one-pot, high-yielding iodination of hydroxypyridines has been described, which is suitable for large-scale synthesis.[3]
Protocol: Synthesis of this compound
Materials:
-
3-Hydroxypyridine
-
Iodine (I₂)
-
Potassium iodate (KIO₃) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ammonia solution
-
Deionized water
-
Ethanol for recrystallization
Equipment:
-
Large-scale reaction vessel with temperature control and mechanical stirring
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 3-hydroxypyridine in a dilute sulfuric acid solution.
-
Iodination: Heat the solution to approximately 100 °C. A solution of potassium iodate and potassium iodide in water is then added dropwise. The in-situ generation of iodine allows for a controlled reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Quench any remaining iodine by adding a sodium thiosulfate solution until the characteristic iodine color disappears. Adjust the pH to approximately 8 with an ammonia solution to precipitate the product.
-
Isolation: Cool the mixture to 10 °C for at least one hour to ensure complete precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a high-purity product.[4]
Data Summary
| Compound | Molecular Weight | Melting Point (°C) | Appearance |
| 3-Hydroxypyridine | 95.10 g/mol | 126-129 | White to off-white crystalline solid |
| This compound | 221.00 g/mol | Not specified | Solid |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton at C2 would likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C6 as a doublet. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine (C5) will be significantly shifted downfield.
High-Performance Liquid Chromatography (HPLC):
Purity analysis of this compound can be performed using reverse-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a formic acid modifier.[5][6] Detection can be achieved using a UV detector at an appropriate wavelength.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Furfurylamine: Corrosive and flammable. Handle with care.
-
Hydrochloric Acid and Sulfuric Acid: Highly corrosive. Handle with extreme care and use appropriate protective measures.
-
Hydrogen Peroxide: Strong oxidizer. Avoid contact with organic materials.
-
Iodine: Harmful if inhaled or swallowed. Stains skin and clothing.
-
This compound: Acutely toxic if swallowed.[7]
Conclusion
The described two-step synthesis provides a practical and scalable route to this compound. The protocols are based on established and reliable chemical transformations, and the procedures have been designed with large-scale production in mind. Adherence to the detailed protocols and safety precautions will enable the efficient and safe synthesis of this important pharmaceutical intermediate.
References
- Sigma-Aldrich. Safety Data Sheet for this compound. (Available online)
- Regioselective C5-H direct iodination of indoles. Org. Chem. Front., 2021, 8, 1844-1850.
- One-Pot Iodination of Hydroxypyridines. J. Org. Chem. 2009, 74, 15, 5810–5813.
- How to synthesizer of 3-hydroxy pyridine?
- Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Fujian Huagong, 2008, 3, 18-19.
- Wiley-VCH 2007 - Supporting Information.
- 40-Supporting informationRNP-1107-701.
- 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum - ChemicalBook.
- This compound AldrichCPR 213765-61-8 - Sigma-Aldrich.
- New functionalised 3-hydroxypyridines - Durham E-Theses. (2001).
- Preparation method of 3-hydroxypyridine. CN105175320A.
- Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Bull. Chem. Soc. Ethiop. 2021, 35(1), 19-32.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Pol. Pharm. 2009, 66(2), 121-127.
- NOV 2024 - International Journal of Pharmaceutical Erudition.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun., 2015, 51, 17744-17747.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun. (Camb). 2015 Dec 28;51(100):17744-7.
- Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. J.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. (2015).
- Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids.
- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules. 2017, 22(7), 1047.
- Iodine(iii)-promoted regioselective and efficient synthesis of β-triazolyl BODIPYs for the selective recognition of nickel ions and bovine serum albumin. Dalton Trans., 2018, 47, 13446-13454.
- Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystalliz
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Application Notes & Protocols: The Strategic Use of 5-Iodopyridin-3-ol in Modern Agrochemical Development
Abstract
The pyridine ring is a cornerstone scaffold in the synthesis of bioactive molecules, with a significant number of commercial agrochemicals featuring this heterocycle.[1][2] 5-Iodopyridin-3-ol, in particular, has emerged as a highly versatile and strategic starting material for the development of novel fungicides, herbicides, and insecticides.[1][3][4] Its utility stems from two key reactive sites: the hydroxyl group, which allows for modification of physicochemical properties through etherification or esterification, and the iodine atom at the 5-position. This iodine serves as an excellent leaving group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth look at the strategic application of this compound, detailing synthetic protocols for creating advanced agrochemical analogues and outlining a bioassay workflow for efficacy screening.
Introduction: The Strategic Value of the this compound Scaffold
The relentless need for new agrochemicals to combat resistance and meet stringent regulatory standards demands efficient and flexible synthetic strategies.[5] The "Intermediate Derivatization Method," which focuses on a common, highly functionalized core structure, is a powerful approach to rapidly generate diverse libraries of candidate molecules.[1][4] this compound is an exemplary intermediate for this method.
-
Expertise-Driven Rationale: The choice of this scaffold is deliberate. The pyridine nitrogen imparts specific electronic properties and potential binding interactions with biological targets. The hydroxyl group offers a simple handle for tuning lipophilicity and metabolic stability. Critically, the iodine atom is not merely a placeholder; it is a pre-installed "activation site" for sophisticated bond-forming reactions that are otherwise difficult to achieve on a simple pyridine ring. This allows chemists to "stitch" complex fragments onto the pyridine core, dramatically expanding the accessible chemical space.
Below, we present its fundamental properties and a logical workflow for its use in a discovery program.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₅H₄INO | [6] |
| Molecular Weight | 220.99 g/mol | [6] |
| Appearance | Light-yellow to yellow powder or crystals | [7] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [7] |
| Predicted XlogP | 1.1 | [6] |
General Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow starting from this compound, moving from synthesis to biological validation. This process is iterative, with insights from bioassays guiding the design of next-generation analogues.
Caption: Agrochemical discovery workflow using this compound.
Application Protocol 1: Synthesis of a Biaryl Fungicide Analogue via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is one of the most powerful and reliable methods for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures prevalent in agrochemicals.[8] This protocol describes the coupling of this compound with a substituted phenylboronic acid to create a scaffold found in some succinate dehydrogenase inhibitor (SDHI) class fungicides.[5][9]
Principle and Rationale
The reaction utilizes a palladium(0) catalyst which undergoes oxidative addition into the C-I bond of the iodopyridine.[10] Following transmetalation with a boronate species (formed by the activation of boronic acid with a base) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.[10][11]
-
Catalyst Choice: We use Pd(OAc)₂ as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]
-
Ligand Choice: Triphenylphosphine (PPh₃) is a common, cost-effective ligand that stabilizes the palladium catalyst and facilitates the reaction steps.
-
Base and Solvent: An aqueous solution of potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid. A mixture of an organic solvent (e.g., Toluene) and water allows both the organic-soluble reagents and the inorganic base to interact.
Detailed Step-by-Step Protocol
Objective: To synthesize 5-(4-chlorophenyl)pyridin-3-ol.
Materials:
-
This compound (1.0 mmol, 221 mg)
-
4-Chlorophenylboronic acid (1.2 mmol, 188 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
Triphenylphosphine [PPh₃] (0.12 mmol, 31.5 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), condenser, magnetic stir bar, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound, 4-chlorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heating: Place the flask in a preheated heating mantle set to 90 °C. Attach a condenser and allow the mixture to reflux with vigorous stirring for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material (this compound).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[8]
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-(4-chlorophenyl)pyridin-3-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for Suzuki-Miyaura cross-coupling protocol.
Application Protocol 2: In Vitro Antifungal Bioassay
Once a library of derivatives is synthesized, a rapid and reliable bioassay is needed to screen for fungicidal activity.[13][14] This protocol describes a 96-well plate-based assay to determine the half-maximal effective concentration (EC₅₀) against a common plant pathogen, Botrytis cinerea (gray mold).
Principle and Rationale
This assay measures the inhibition of fungal mycelial growth in a liquid medium containing serial dilutions of the test compounds.[15] Fungal growth is quantified by measuring the optical density (OD) of the culture. A lower OD value at a given concentration indicates higher antifungal activity.
-
Trustworthiness: The protocol includes both a negative control (solvent only) to define 100% growth and a positive control (a commercial fungicide) to validate the assay's sensitivity and performance.
Detailed Step-by-Step Protocol
Objective: To determine the EC₅₀ value of synthesized compounds against Botrytis cinerea.
Materials:
-
Synthesized pyridine derivatives
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB), sterile
-
Botrytis cinerea culture, actively growing on a PDA plate
-
Sterile 96-well flat-bottom microplates
-
Sterile deionized water
-
Spectrophotometer (plate reader) capable of reading at 600 nm
Procedure:
-
Prepare Fungal Inoculum:
-
Aseptically add 10 mL of sterile water to an actively growing plate of B. cinerea.
-
Gently scrape the surface with a sterile loop to release spores and mycelial fragments.
-
Filter the suspension through sterile cheesecloth to remove large mycelial mats.
-
Adjust the spore/fragment concentration to ~1 x 10⁵ cells/mL using a hemocytometer.
-
-
Prepare Compound Stock Solutions:
-
Dissolve each test compound and the positive control in DMSO to a concentration of 10 mg/mL.
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
In the first column (e.g., A1-H1), add 2 µL of the 10 mg/mL compound stock solution to the corresponding wells. This will be the highest concentration.
-
Perform a 2-fold serial dilution by transferring 102 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 102 µL from the last column. This creates a concentration gradient.
-
Negative Control: Designate wells that receive only 2 µL of DMSO.
-
Positive Control: Designate wells for the serial dilution of the commercial fungicide.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to every well. The final volume in each well will be ~200 µL.
-
-
Incubation:
-
Cover the plate with a breathable seal or lid and incubate at 22-25 °C for 48-72 hours in the dark.
-
-
Data Acquisition:
-
After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_neg_control - OD_blank)] (where OD_blank is the OD of the sterile medium).
-
Plot the % inhibition against the log of the compound concentration.
-
Use a non-linear regression (dose-response) analysis to calculate the EC₅₀ value, which is the concentration that causes 50% growth inhibition.[16]
-
Expected Data Output
The analysis will yield quantitative data on the antifungal potency of each compound.
| Compound ID | Description | EC₅₀ (µg/mL) |
| SYNTH-001 | 5-(4-chlorophenyl)pyridin-3-ol | Calculated from curve |
| SYNTH-002 | Derivative 2 | Calculated from curve |
| POS-CTRL | Boscalid | Calculated from curve |
| NEG-CTRL | DMSO | > Max Concentration |
Conclusion
This compound stands out as a high-value, strategic intermediate for the discovery of next-generation agrochemicals. Its dual reactive sites enable extensive structural diversification through robust and well-established synthetic methodologies like palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a reliable framework for synthesizing novel pyridine-based candidates and subsequently evaluating their biological efficacy in a high-throughput manner. By integrating these chemical and biological workflows, research and development teams can accelerate the identification of potent new lead compounds to address the ongoing challenges in global agriculture.
References
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Novel Solid-Phase Bioassay Kit with Immobilized Chlorella vulgaris Spheres for Assessing Heavy Metal and Cyanide Toxicity in Soil. (n.d.). MDPI.
- Bioassay Techniques for Drug Development. (n.d.).
- Development of novel pyridine-based agrochemicals: A review. (2024).
- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central.
- A guide to the use of bioassays in exploration of n
- Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). (2020). International Journal of Current Microbiology and Applied Sciences.
- What Are Pyridine Products and How Are They Used in Agrochemicals. (2025). Believe Chemical.
- Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. (2021).
- Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
- This compound (C5H4INO). (n.d.). PubChem.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PubMed Central.
- Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. (n.d.). MDPI.
- 5-Iodopyridin-2-ol. (n.d.). Sigma-Aldrich.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 5-Iodopyridin-2-ol [sigmaaldrich.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. mdpi.com [mdpi.com]
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- 15. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodopyridin-3-ol
Welcome to the technical support center for the synthesis of 5-Iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of pyridine chemistry and field-proven insights.
I. Overview of this compound Synthesis
The synthesis of this compound typically involves the direct electrophilic iodination of 3-hydroxypyridine. The hydroxyl group is an activating ortho-, para-director, while the pyridine nitrogen is a deactivating meta-director. This electronic landscape favors substitution at the 2, 4, and 6 positions. However, steric hindrance and reaction conditions can be manipulated to achieve selective iodination at the 5-position. A common synthetic approach utilizes an iodinating agent in the presence of a base or an activating agent.
Below is a representative synthetic scheme:
Caption: General synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Iodinating Agent: The choice and activity of the iodinating agent are critical.
-
Solution: N-Iodosuccinimide (NIS) is often an effective and milder alternative to iodine (I₂) and a base.[1] If using I₂, ensure the base (e.g., NaHCO₃, Et₃N) is sufficient to generate the active iodinating species. For less reactive substrates, stronger iodinating systems like iodine monochloride (ICl) can be considered, though with caution due to higher reactivity and potential for side products.
-
-
Suboptimal Reaction Temperature: The iodination of the electron-deficient pyridine ring may require specific temperature control.
-
Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature or slightly above. This can help control the reaction rate and minimize the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Poor Solubility of Starting Material: 3-Hydroxypyridine may have limited solubility in some organic solvents.
-
Solution: Choose a solvent system that effectively dissolves both the substrate and the iodinating agent. Acetonitrile, dimethylformamide (DMF), or a mixture of solvents may be suitable.[1] Gentle heating can also improve solubility, but this must be balanced with temperature control to prevent unwanted side reactions.
-
Question 2: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity and minimize impurities?
Answer: The formation of multiple products is a common challenge in pyridine chemistry. Here’s how to address it:
-
Isomeric Byproducts: Direct iodination of 3-hydroxypyridine can lead to the formation of other iodinated isomers, such as 2-iodo-3-hydroxypyridine and 4-iodo-3-hydroxypyridine.
-
Solution: The regioselectivity can be influenced by the solvent and the iodinating agent. A non-polar solvent may favor iodination at the 5-position. Experiment with different iodinating agents; for instance, NIS might offer different selectivity compared to I₂/base.
-
-
Over-iodination: The product, this compound, can undergo further iodination to yield di-iodinated species (e.g., 2,5-diiodo-3-hydroxypyridine).
-
Solution: Use a controlled stoichiometry of the iodinating agent (1.0 to 1.1 equivalents). A slow, dropwise addition of the iodinating agent can also help to minimize over-iodination by maintaining a low concentration of the electrophile in the reaction mixture.
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies?
Answer: Purifying this compound can be challenging due to its polarity and potential for co-elution with starting material or byproducts.
-
Column Chromatography:
-
Solution: Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to suppress tailing of the polar pyridine compound on the acidic silica gel.
-
-
Recrystallization:
-
Solution: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
-
Product Discoloration: The product may be off-white or brownish, indicating the presence of colored impurities, possibly due to oxidation.
-
Solution: Treat a solution of the crude product with activated charcoal to remove colored impurities before recrystallization. Handle the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound? A1: The yield can vary significantly depending on the chosen method and optimization of reaction conditions. With careful control of stoichiometry and temperature, yields in the range of 60-80% can be achievable. For instance, the iodination of 5-bromo-2-hydroxypyridine with NIS has been reported to yield the corresponding iodo-compound in 87% yield, suggesting that high yields are possible for similar systems.[1]
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the iodine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
Q3: What are the safety precautions I should take when working with iodinating agents? A3: Iodinating agents like NIS and iodine can be corrosive and harmful if inhaled or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Experimental Protocol: Representative Synthesis of this compound
This protocol is a representative example based on common iodination procedures for hydroxypyridines. Optimization may be required for specific laboratory conditions.
Materials:
-
3-Hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: A typical purification workflow for this compound.
V. Critical Reaction Parameters Summary
| Parameter | Recommendation | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Milder, often more selective, and easier to handle than I₂/base systems. |
| Stoichiometry | 1.0-1.1 equivalents of iodinating agent | Minimizes the risk of over-iodination and simplifies purification. |
| Temperature | 0 °C to room temperature | Controls reaction rate, reduces byproduct formation. |
| Solvent | Anhydrous acetonitrile or DMF | Good solubility for reactants and reagents. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |
VI. References
Sources
Technical Support Center: Purification of Crude 5-Iodopyridin-3-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Iodopyridin-3-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount for the success of subsequent reactions and the integrity of the final products. The purification of crude this compound can be challenging due to the presence of unreacted starting materials, regioisomeric byproducts, and degradation products. The inherent properties of the molecule, such as the basicity of the pyridine nitrogen and the potential for the hydroxyl group to interact with stationary phases, require careful consideration during the selection and optimization of purification methods.
This guide is structured to provide practical, experience-driven advice to help you navigate these challenges and achieve high-purity this compound.
Purification Strategy Workflow
The selection of an appropriate purification strategy is critical and depends on the scale of the reaction and the nature of the impurities. The following workflow provides a general decision-making framework.
Caption: A decision tree to guide the selection of the most appropriate purification method for crude this compound based on impurity profile and reaction scale.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.
Column Chromatography
Question 1: My this compound is streaking or tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer: This is a common issue when purifying pyridine-containing compounds on silica gel. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing and sometimes irreversible adsorption.[1]
Troubleshooting Steps:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, minimizing the unwanted interaction with your product.
-
Use of Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solvent system containing triethylamine.
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina.
Question 2: I am having difficulty finding a suitable eluent system for column chromatography. The product either stays at the baseline or runs with the solvent front on TLC.
Answer: Finding the optimal eluent system is key to a successful separation. For a polar compound like this compound, a single solvent is often insufficient. You will likely need a solvent mixture.
Recommended Solvent Systems to Screen:
A good starting point for polar compounds like substituted pyridinols is a mixture of a non-polar and a polar solvent.[1] The polarity can be gradually increased to achieve an optimal Rf value of 0.2-0.4 on TLC for good separation.
| Solvent System (v/v) | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A standard choice for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase it. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Start with a low percentage of methanol (e.g., 1-5%). |
| Diethyl Ether / Methanol | Medium to High | A reported eluent for a substituted pyridazine was a 3:1 mixture of diethyl ether and methanol.[2] |
| Dichloromethane / Ethanol | Medium to High | A 5:1 mixture has been used for the purification of a substituted pyridazine.[2] |
Pro-Tip: Running a gradient elution on your column, where you gradually increase the polarity of the eluent during the separation, can often improve the resolution of closely eluting compounds.
Question 3: My purified product is still colored, even after column chromatography. What could be the cause?
Answer: A persistent color can be due to several factors:
-
Co-eluting Impurity: A colored impurity may have a similar polarity to your product in the chosen eluent system. Try screening other solvent systems by TLC to see if you can achieve better separation.
-
Oxidation: Pyridinol compounds can be susceptible to oxidation, which can lead to the formation of colored species. It is advisable to handle the compound and the purification setup with minimal exposure to air and light.
-
Residual Iodine: If your synthesis involved elemental iodine, traces might remain. A wash of the crude product with an aqueous solution of sodium thiosulfate during the initial work-up can help remove residual iodine.[3]
Recrystallization
Question 1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. Common recrystallization solvents for polar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[4][5]
Question 2: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often a result of using too much solvent or incomplete crystallization.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Complete Crystallization: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Concentrate the Mother Liquor: You can often recover more product by concentrating the mother liquor (the solution remaining after filtration) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
Acid-Base Extraction
Question 1: When should I consider using an acid-base extraction for the purification of this compound?
Answer: An acid-base extraction is a powerful technique to use during the work-up of your reaction to separate your product from acidic, basic, or neutral impurities before attempting chromatography or recrystallization. This compound is amphoteric, meaning it has both acidic (the hydroxyl group) and basic (the pyridine nitrogen) properties.
-
To remove acidic impurities: Wash the organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer, while your weakly acidic pyridinol should largely remain in the organic layer.
-
To remove basic impurities: Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurities and your product will be protonated and move into the aqueous layer. You can then neutralize the aqueous layer and extract your product back into an organic solvent.
Question 2: I performed an acid wash to remove basic impurities, but I am not recovering my this compound after neutralizing the aqueous layer.
Answer: This could be due to a few reasons:
-
Incorrect pH for Neutralization: Ensure you are neutralizing the aqueous layer to the correct pH to precipitate your product. The isoelectric point of your compound may not be exactly at pH 7. Use pH paper to monitor the neutralization and consider adjusting the pH over a range to find the point of maximum precipitation.
-
Product Solubility: Your product might have some solubility in the aqueous medium even after neutralization. After neutralization, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound? A1: The impurities will depend on the synthetic route. If synthesized from 3-hydroxypyridine via iodination, you might have:
-
Unreacted 3-hydroxypyridine.
-
Di-iodinated species (e.g., 2,5-diiodopyridin-3-ol).
-
Other regioisomers of mono-iodinated product. If the synthesis involves a Finkelstein reaction from a bromo-precursor, you could have residual starting material.[6]
Q2: My NMR spectrum of the purified product looks more complex than expected. Is it impure? A2: Not necessarily. Pyridin-3-ol derivatives can exist in equilibrium with their keto tautomer (a pyridinone).[1] This can lead to a more complex NMR spectrum. To confirm purity, it is recommended to use analytical techniques that are less susceptible to tautomerism, such as HPLC or LC-MS.
Q3: What is the best way to handle and store purified this compound? A3: Due to the potential for oxidation of the hydroxyl group and the sensitivity of iodo-aromatic compounds, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of approximately 0.2-0.4 for this compound. Consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: To the hot filtrate, add hot hexanes dropwise until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the purified crystals under vacuum.[5]
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Supporting Information - AWS. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 11, 2026, from [Link]
-
How to choose the best solution for column chromatography? - ResearchGate. (2019, May 23). Retrieved January 11, 2026, from [Link]
-
3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
-
3-hydroxypyridine, 109-00-2 - The Good Scents Company. (n.d.). Retrieved January 11, 2026, from [Link]
-
BODIPY Atropisomers Interconversion, Face Discrimination, and Superstructure Appending - The Royal Society of Chemistry. (2015, September 15). Retrieved January 11, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 11, 2026, from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Iodopyridin-3-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by this substrate. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction conditions and achieve high yields.
The Suzuki-Miyaura coupling is a fundamental tool for C-C bond formation. However, the presence of both an electron-deficient pyridine ring and a hydroxyl group in this compound introduces specific challenges, including catalyst inhibition and potential side reactions. This guide will walk you through these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering probable causes and validated solutions.
Problem 1: Low to No Conversion of this compound
You observe a significant amount of unreacted this compound in your reaction mixture, as monitored by TLC, GC-MS, or LC-MS.
Possible Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1][2] The hydroxyl group can also interact with the catalyst, further complicating the reaction.
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, the electron-deficient nature of the pyridine ring can influence the oxidative addition step.[3][4]
-
Poor Catalyst/Ligand Choice: Not all palladium catalysts and ligands are suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]
Solutions & Methodologies:
-
Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center from inhibitory coordination by the pyridine nitrogen and facilitate the oxidative addition and reductive elimination steps.[1][3][6]
-
Choose an Appropriate Palladium Precatalyst:
-
Increase Reaction Temperature: If initial attempts at moderate temperatures fail, cautiously increasing the temperature can overcome activation barriers. Monitor closely for signs of decomposition.[1]
Problem 2: Significant Protodeboronation of the Boronic Acid
You observe the formation of the arene/heteroarene corresponding to your boronic acid, indicating cleavage of the C-B bond before transmetalation can occur.
Possible Causes:
-
Harsh Basic Conditions: Strong aqueous bases can accelerate the rate of protodeboronation, especially for sensitive or unstable boronic acids.[1][4]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the chance of decomposition.[5]
-
Instability of the Boronic Acid: Some boronic acids, particularly certain heteroaromatic ones, are inherently unstable.[4][8]
Solutions & Methodologies:
-
Use Anhydrous Conditions and a Milder Base:
-
Use a More Stable Boronic Acid Derivative:
-
Optimize Reaction Time: Monitor your reaction closely. As soon as the starting material is consumed, proceed with the workup to avoid unnecessary degradation of the product and remaining boronic acid.[5]
Problem 3: Formation of Homocoupling Side Products
You detect significant amounts of the biphenyl product derived from the homocoupling of your boronic acid.
Possible Causes:
-
Presence of Oxygen: Oxygen in the reaction vessel can lead to oxidative homocoupling of the boronic acid and can also contribute to catalyst decomposition.[1][9]
-
High Temperatures: In some cases, excessive heat can promote homocoupling.
Solutions & Methodologies:
-
Ensure a Rigorously Inert Atmosphere:
-
Use High-Purity Reagents: Ensure that your palladium source, ligands, and other reagents are of high quality and free from oxidative impurities.[1]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group on the this compound?
While compounds with labile protons (like alcohols) can sometimes be problematic in cross-coupling reactions, direct coupling without protection is often possible and preferable to avoid extra synthetic steps.[13] The key is the choice of base. A moderately strong base like K₂CO₃ or K₃PO₄ will deprotonate the phenol, forming a phenoxide. This may alter the electronic properties of the ring but often does not inhibit the coupling. If you suspect the hydroxyl group is causing issues (e.g., insolubility or catalyst poisoning), a simple protection (e.g., as a methyl or benzyl ether) could be explored, but it should not be the first-line solution.
Q2: How do I choose the best base for this reaction?
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15] The choice of base is highly dependent on the stability of your substrates.
| Base | Common Use & Characteristics | Considerations for this compound |
| K₂CO₃, Cs₂CO₃ | Often used in aqueous/organic solvent mixtures. Generally effective and widely applicable.[9][13] | A good starting point. The aqueous phase can sometimes aid in dissolving the boronate salt. |
| K₃PO₄ | A stronger base often used in anhydrous conditions (e.g., in toluene or dioxane). Effective for challenging couplings.[3][9] | Excellent choice to minimize protodeboronation, especially if using a sensitive boronic acid. |
| KF, CsF | Fluoride bases can be effective, particularly with boronic esters, and are considered milder.[15] | A good alternative if stronger bases lead to decomposition. |
| Organic Bases | Bases like triethylamine (Et₃N) are sometimes used, particularly in Sonogashira couplings, but are less common for Suzuki.[16] | Generally not the first choice for this Suzuki coupling. |
Q3: What is the best solvent system?
The ideal solvent should dissolve all reactants and facilitate the reaction. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often in a biphasic mixture with water.[9][11]
-
Dioxane/Water or Toluene/Water: Classic choices that work for a wide range of substrates. The water helps dissolve the inorganic base and the resulting boronate salt.[17]
-
DMF or Acetonitrile (ACN): Good for more polar substrates that have solubility issues in less polar solvents.[9][18] However, be aware that nitrile solvents can sometimes coordinate to the palladium center.[19]
Q4: My reaction turns black. What does this mean?
The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and crashed out of solution.[5] This is a sign of catalyst decomposition and the reaction has likely stalled. The primary cause is often the presence of oxygen, but it can also result from excessively high temperatures or impurities in the reagents.[1][5] The solution is to improve the degassing procedure and ensure the purity of all components.
Experimental Workflow & Protocols
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki Coupling of this compound
This is a generalized starting protocol. Optimization for specific boronic acids is highly recommended.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)
-
Ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk tube containing a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) and stir vigorously.[20]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
References
- Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines. Benchchem.
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Benchchem.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
- Problems with Suzuki coupling. Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.
- Failed suzuki coupling, any suggenstions?. Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH.
- Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Benchchem.
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Suppression of Dehalogenation in Cross-Coupling Reactions of 5-Iodopyridin-3-ol
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and critical challenge in synthetic chemistry: the undesired dehalogenation of 5-iodopyridin-3-ol during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired coupled product and streamline your purification processes.
Introduction: The Dehalogenation Dilemma with this compound
This compound is a valuable building block in medicinal chemistry, but its inherent electronic properties make it particularly susceptible to hydrodehalogenation, a side reaction where the iodine atom is replaced by a hydrogen. This process, leading to the formation of pyridin-3-ol, not only consumes the starting material and reduces the overall yield but also introduces a byproduct that can be challenging to separate from the desired product.
The propensity for dehalogenation stems from the electron-rich nature of the pyridinol ring and the high reactivity of the carbon-iodine bond.[1][2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can then undergo reductive elimination with the pyridinol moiety to yield the dehalogenated byproduct. Understanding the sources of this hydride and the factors that favor this undesired pathway is paramount to developing effective preventative strategies.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is designed to help you diagnose and resolve dehalogenation issues in your cross-coupling reactions involving this compound.
Question 1: I'm observing significant amounts of pyridin-3-ol in my Suzuki-Miyaura coupling. What is the most likely cause and my first line of defense?
Answer: The most critical parameter to investigate is your choice of ligand. The ligand's steric and electronic properties directly influence the rates of the desired reductive elimination (forming the C-C bond) versus the undesired dehalogenation.[3]
-
Causality: Bulky, electron-rich phosphine ligands are often the solution.[1][3] They accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the dehalogenation pathway. They also stabilize the palladium center, preventing the formation of palladium black and other inactive species.[4]
-
Troubleshooting Steps:
-
Ligand Screening: If you are using less bulky ligands like PPh₃, consider switching to Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines like dppf.[3]
-
Catalyst System: Employ modern pre-catalysts that readily form the active Pd(0) species.[1][2] This can help to ensure the desired catalytic cycle is initiated efficiently.
-
Question 2: I've optimized my ligand, but dehalogenation is still a persistent issue. Could my base be the culprit?
Answer: Absolutely. The choice of base is another crucial factor that can significantly impact the extent of dehalogenation.[3]
-
Causality: Stronger, non-nucleophilic bases are generally preferred. Some bases, particularly alkoxides, can act as hydride sources, directly contributing to the formation of the problematic Pd-H species.[2]
-
Troubleshooting Steps:
Question 3: How does the choice of solvent affect the dehalogenation of this compound?
Answer: The solvent can play a multifaceted role in promoting or suppressing dehalogenation.
-
Causality: Solvents can act as hydride donors. For instance, alcohols are known hydride sources.[1] Aprotic polar solvents like DMF, while common, can also decompose to generate hydride species.[3]
-
Troubleshooting Steps:
Question 4: I'm performing a Sonogashira coupling and observing dehalogenation. Are there specific considerations for this reaction?
Answer: Yes, Sonogashira couplings have unique aspects to consider.
-
Causality: The copper(I) co-catalyst, if not fresh or handled under inert conditions, can contribute to side reactions.[3] Additionally, certain solvents like acetonitrile (ACN) have been observed to favor dehalogenation with specific catalysts.[3]
-
Troubleshooting Steps:
-
Copper(I) Source: Ensure your CuI is fresh and added under a strictly inert atmosphere.[4]
-
Solvent Choice: If dehalogenation is an issue in ACN, consider screening other solvents like THF or DMF.[3]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize dehalogenation.[3]
-
Question 5: Could the reaction temperature and time be contributing to the formation of pyridin-3-ol?
Answer: Yes, these parameters are often overlooked but can be critical.
-
Causality: Higher reaction temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.[3] Prolonged reaction times can also lead to catalyst decomposition and an increase in side products.
-
Troubleshooting Steps:
-
Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the point of maximum product formation and avoid unnecessary heating.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation in this context, is an undesired side reaction where the halogen atom of the starting material is replaced by a hydrogen atom.[3] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through various pathways, including the reaction of the palladium complex with bases, solvents, or trace amounts of water.[1][5] The Pd-H species can then react with the aryl halide in a process that ultimately leads to the dehalogenated product.
Q2: Why is this compound particularly prone to dehalogenation?
A2: The susceptibility of this compound to dehalogenation is due to a combination of factors. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl) in both the desired coupling and the undesired dehalogenation.[1] Furthermore, as an N-heterocyclic halide, the pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalytic cycle and making it more susceptible to side reactions.[1]
Q3: Can additives be used to suppress dehalogenation?
A3: In some cases, additives can be beneficial. For example, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to improve yields and reduce side reactions in certain systems.[3]
Q4: How can I reliably detect and quantify the amount of dehalogenated byproduct?
A4: The most common methods for detecting and quantifying dehalogenation are:
-
Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification and relative quantification of the starting material, desired product, and byproduct.
-
Gas Chromatography (GC): Can be used for quantification if the compounds are sufficiently volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for precise quantification by integrating the signals of the respective compounds against an internal standard.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the point at which the undesired dehalogenation pathway diverges.
Caption: Catalytic cycle showing the desired cross-coupling pathway in green and the competing dehalogenation pathway in red.
Optimized Protocol Example: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for minimizing dehalogenation.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃ (Palladium source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid (1.2 equivalents), and K₃PO₄ (2.0 equivalents).[1]
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 equivalents) and SPhos (0.04 equivalents).[1]
-
Add the catalyst to the Schlenk flask, followed by toluene and a minimal amount of water (e.g., toluene/water 10:1 v/v).[1]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][3] | Accelerates desired reductive elimination, outcompeting dehalogenation. |
| Base | Employ strong, non-nucleophilic, anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][3] | Avoids introducing hydride species and effectively promotes transmetalation. |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).[1][3] | Minimizes potential hydride sources. |
| Temperature | Operate at the lowest effective temperature. | Reduces the rate of the undesired dehalogenation side reaction.[3] |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen).[4] | Prevents catalyst decomposition and side reactions involving oxygen. |
By systematically addressing these key reaction parameters, researchers can significantly suppress the undesired dehalogenation of this compound, leading to higher yields of the desired cross-coupled products and simplifying downstream processing.
References
- Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem.
- How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
Sources
Technical Support Center: Purification of 5-Iodopyridin-3-ol Derivatives
Welcome to the technical support guide for navigating the complexities of purifying 5-Iodopyridin-3-ol and its derivatives. These compounds are valuable intermediates in pharmaceutical and materials science, but their unique chemical properties—a combination of a basic pyridine ring, a polar hydroxyl group, and a heavy iodine atom—present significant challenges during isolation and purification. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently encountered problems.
The basic nitrogen atom in the pyridine ring can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing and low recovery.[1][2] Furthermore, the polar nature of the hydroxyl group complicates separation from polar impurities and solvents.[3][4] This resource consolidates field-proven insights and established scientific principles to help you achieve the desired purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound derivatives in a quick-reference table format.
| Problem Encountered | Probable Causes | Recommended Solutions & Explanations |
| Significant Peak Tailing in Chromatography | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel surface.[1] | 1. Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to your eluent. This neutralizes the acidic sites on the silica, preventing strong analyte adsorption and leading to more symmetrical peaks.[1] 2. Change Stationary Phase: Switch to a less acidic or neutral stationary phase such as alumina (basic or neutral grade) or a polymer-based column.[1] For HPLC, consider a pH-stable column like a hybrid or polymer-based C18 for use at higher pH.[1] |
| Low Recovery After Column Chromatography | 1. Irreversible Adsorption: The compound may be permanently binding to the silica gel. 2. On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive derivatives. | 1. Deactivate Silica: Use the mobile phase modifiers mentioned above. Perform a quick "plug" filtration through a small amount of silica to see if significant loss occurs before committing to a full column. 2. Test for Degradation: Run a 2D TLC. Spot your sample, run the plate, dry it completely, rotate 90 degrees, and run it again in the same solvent.[1] Any spots not on the diagonal indicate degradation. If degradation is observed, switch to a more inert stationary phase.[1] |
| Co-elution of Product and Impurities | Insufficient selectivity between the target compound and impurities (e.g., starting materials, isomers, or byproducts).[2][5] | 1. Optimize Mobile Phase: Systematically vary the solvent polarity (e.g., gradient elution from hexane/ethyl acetate to ethyl acetate/methanol). Small additions of a third solvent (e.g., dichloromethane) can alter selectivity. 2. Alternative Chromatography Modes: If normal-phase fails, consider Reverse-Phase (RP) chromatography for highly polar compounds, using a C18 column with a water/acetonitrile or water/methanol mobile phase.[6] Hydrophilic Interaction Chromatography (HILIC) is another excellent option for retaining very polar analytes.[4] |
| Product Degradation or Discoloration During Workup/Purification | 1. Oxidation: Pyridine derivatives can be susceptible to oxidation, especially if heated or exposed to air for extended periods. 2. Light Sensitivity: Iodinated compounds can be light-sensitive, leading to the formation of colored impurities. | 1. Minimize Heat and Air Exposure: Use lower temperatures for solvent evaporation (rotary evaporator). A gentle stream of nitrogen can be used for final drying.[1] 2. Protect from Light: Wrap flasks and columns in aluminum foil. Store the purified compound in amber vials.[7] |
| Difficulty with Crystallization | 1. High Polarity: The compound may be too soluble in common crystallization solvents. 2. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. | 1. Use Solvent/Anti-Solvent Systems: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, acetone) and slowly add a poor solvent (e.g., hexane, diethyl ether, water) until turbidity appears. Allow to stand. 2. Further Purification: If crystallization fails, the compound may require another chromatographic pass to improve purity before attempting again. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative showing such pronounced peak tailing on my silica gel column?
A: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.[1] For pyridine derivatives, the primary cause is an acid-base interaction. The lone pair of electrons on the basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to some molecules being retained much longer than others, resulting in a "tail" on the backside of the chromatographic peak.
Caption: Interaction of basic pyridine with acidic silanol sites.
To mitigate this, you must disrupt this interaction. Adding a small amount of a competitive base, like triethylamine, to your mobile phase will "cap" these acidic sites, allowing your compound to elute more symmetrically.[1]
Q2: My compound appears to be degrading on the silica gel column. What are the likely causes and solutions?
A: Silica gel is not just a passive support; its acidic surface can act as a catalyst for degradation, especially for sensitive molecules. For a this compound derivative, potential degradation pathways on silica could include acid-catalyzed elimination, rearrangement, or polymerization.
Troubleshooting Workflow for Suspected On-Column Degradation:
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Iodopyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for cross-coupling reactions involving 5-iodopyridin-3-ol. The unique electronic and structural properties of this substrate—namely the electron-deficient pyridine ring, the potentially coordinating nitrogen and hydroxyl functionalities, and the reactive C-I bond—present specific challenges that require careful catalyst system selection.
Catalyst System Selection: A Decision-Making Guide
Choosing the correct catalyst, ligand, and base is the most critical factor for a successful coupling reaction with this compound. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis, while the hydroxyl group can influence solubility and interact with the base. The following workflow provides a starting point for selecting an appropriate system based on the desired bond formation.
Caption: Catalyst selection workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working or gives very low yield. What should I check first? A1: When a coupling reaction fails, begin by verifying the fundamentals.[1]
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. Many Pd(0) catalysts and phosphine ligands are sensitive to air. Using a pre-formed palladacycle precatalyst can often give more consistent results.[2]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition (forming palladium black) and promote side reactions like the homocoupling of boronic acids or alkynes.[1][3][4] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[5]
-
Reagent Purity: Ensure the purity of your this compound, coupling partner, and base. Water content can be particularly detrimental in some cases, leading to side reactions like protodeboronation.[5]
Q2: My palladium catalyst turns black immediately or over time. Is this normal? A2: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the active Pd(0) catalyst. While some color change is expected, rapid precipitation suggests a problem.[6] This is often caused by the presence of oxygen, insufficient ligand to stabilize the Pd(0) center, or excessively high temperatures. Consider using a more robust ligand or a pre-catalyst designed for stability.
Q3: I am seeing significant formation of a homocoupled byproduct from my boronic acid or alkyne. How can I prevent this? A3: Homocoupling is a common side reaction.
-
For Suzuki reactions, it is often promoted by the presence of oxygen and Pd(II) species.[3] Rigorous degassing and the use of a pre-catalyst that cleanly generates Pd(0) can minimize this.
-
For Sonogashira reactions, this is known as Glaser coupling and is mediated by the copper co-catalyst in the presence of oxygen.[4] The most effective solution is to switch to a copper-free protocol.[4] If using copper, ensure strictly anaerobic conditions and consider slow addition of the alkyne.
Q4: Which base is best for coupling with this compound? A4: The choice of base is critical and depends on the reaction type and the functional group tolerance of your substrates.
-
Suzuki: K₃PO₄ and Cs₂CO₃ are often effective, especially for challenging couplings, as they are strong enough to facilitate transmetalation without being overly harsh.[5]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are standard.[7] However, the hydroxyl group on your substrate may require using a weaker base like K₂CO₃ or Cs₂CO₃ to avoid deprotonation-related side reactions, though this may require higher temperatures.
-
Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the terminal alkyne.[4]
Troubleshooting Guides
Problem 1: Low to No Yield
This is the most common issue and can stem from several sources. The following decision tree helps diagnose the root cause.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 2: Significant Side Product Formation
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Protodeboronation (Suzuki) | Presence of excess water; base is too strong or reaction time is too long.[5] | Use anhydrous solvents; switch to a milder base (e.g., K₂CO₃); use the boronic acid pinacol (Bpin) ester instead of the free acid. |
| Dehalogenation (Hydrodeiodination) | The catalytic cycle is interrupted, leading to a Pd-H species that reductively eliminates with the aryl iodide. This can be caused by impurities or a suboptimal ligand.[3] | Re-purify starting materials; screen a different, more robust ligand that promotes faster reductive elimination of the desired product. |
| Glaser Coupling (Sonogashira) | Oxygen contamination in a copper-catalyzed reaction promotes oxidative homocoupling of the alkyne.[4] | Ensure rigorous exclusion of oxygen; reduce the amount of CuI catalyst; switch to a copper-free Sonogashira protocol.[4] |
| Pyridine-related byproducts | The hydroxyl group can be deprotonated and may participate in side reactions, or the pyridine nitrogen can be alkylated or oxidized depending on the reagents used. | Protect the hydroxyl group as a stable ether (e.g., TBDMS, MOM) before the coupling reaction. This can also improve solubility. |
Experimental Protocols
These protocols provide a robust starting point. Optimization may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is designed for the C-C bond formation between this compound and a generic arylboronic acid. The use of a bulky biarylphosphine ligand is crucial for efficiency.[8]
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1-2 mol% relative to Pd).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1 - 0.5 M with respect to the aryl iodide) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol details the C-N bond formation with a secondary amine, using a modern palladacycle precatalyst for high efficiency.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G4, 1-3 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the secondary amine (1.1-1.2 equiv) via syringe.
-
Reaction Execution: Seal the vial and heat to the desired temperature (typically 80-110 °C). The reaction should be stirred vigorously to ensure proper mixing, as the base may not be fully soluble.[2]
-
Monitoring: Follow the reaction's progress by LC-MS. Note that aryl iodides can sometimes inhibit the catalyst, so reactions may be slower than with aryl bromides or chlorides.[9]
-
Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling with a Terminal Alkyne
This protocol avoids the use of a copper co-catalyst to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[4]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2-1.5 equiv) followed by the amine base (e.g., triethylamine or DIPEA, 2-3 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Couplings with aryl iodides are often rapid.[10]
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the amine hydrohalide salt. Dry the organic layer and concentrate.
-
Purification: Purify the desired arylalkyne product by flash column chromatography.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 7, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 7, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 7, 2026, from [Link]
- Sonogashira Coupling Reactions with Disubstituted Aryl Iodides. (n.d.). Google Books.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 7, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 7, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). S-Tech. Retrieved January 7, 2026, from [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 7, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 7, 2026, from [Link]
-
Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. Retrieved January 7, 2026, from [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Advances in Cross-Coupling Reactions. (2020). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Research Square. Retrieved January 7, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed C–C Coupling. (n.d.). Amanote Research. Retrieved January 7, 2026, from [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). ACS Green Chemistry. Retrieved January 7, 2026, from [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridine N-oxides with five-membered heterocycles. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 7, 2026, from [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. Retrieved January 7, 2026, from [Link]
-
Reaction conditions used for coupling reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 7, 2026, from [Link]
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Overcoming low reactivity of 5-Iodopyridin-3-ol in amination reactions
Technical Support Center: Amination of 5-Iodopyridin-3-ol
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers working with this compound. This molecule, while a valuable building block, presents a unique set of challenges in C-N cross-coupling reactions due to its distinct electronic and structural properties. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your experiments. We will delve into the mechanistic rationale behind common failures and offer field-proven solutions to help you achieve your synthetic goals.
Core FAQs: Understanding the Substrate
Question: Why is my amination of this compound so sluggish compared to other aryl iodides?
Answer: The low reactivity of this compound is not due to a single factor, but rather a combination of three key molecular features:
-
Electronic Effects of the Hydroxyl Group: The hydroxyl (-OH) at the C3 position is a powerful electron-donating group by resonance (+M effect). It pushes electron density into the pyridine ring, making the carbon-iodine bond at C5 more electron-rich. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-I bond.[1][2] This step is favored when the carbon atom is more electrophilic (electron-poor). The electron-donating nature of the -OH group disfavors this critical step, thus increasing the activation energy and slowing the reaction.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating to the palladium catalyst. This coordination can pull the catalyst out of the active catalytic cycle, forming stable, off-cycle Pd-complexes that are catalytically inactive or have diminished activity.[3] This is a common challenge when working with pyridine-containing substrates.
-
Interference from the Acidic Phenolic Proton: The hydroxyl group is acidic and will react with the strong bases (e.g., sodium tert-butoxide, LHMDS) typically required for the deprotonation of the amine coupling partner.[4] This can lead to the formation of a pyridinolate salt, which has different solubility and electronic properties. This acid-base reaction can consume the base, alter the reaction environment, and potentially introduce unwanted side reactions.
Caption: Troubleshooting flowchart for a stalled Buchwald-Hartwig reaction.
Question: I'm observing significant hydrodehalogenation (iodine replaced by hydrogen) and other side products. What is the cause and how can I fix it?
Answer: Hydrodehalogenation is a common side reaction, often competing with the desired C-N bond formation. It typically arises from a β-hydride elimination pathway or from protonolysis of a Pd-aryl intermediate.
-
Cause 1: High Temperature. Excessive heat can promote decomposition pathways.
-
Solution 1: Once you have a highly active catalyst system (e.g., Pd₂(dba)₃/XPhos), try lowering the reaction temperature. A more active catalyst may allow the reaction to proceed efficiently at 80°C instead of 110°C.
-
Cause 2: Inappropriate Solvent. The solvent influences the stability and reactivity of intermediates in the catalytic cycle.
-
Solution 2: Toluene and 1,4-dioxane are common choices. [5]Consider screening solvents. Sometimes a more polar solvent like tert-butanol or a mixture (e.g., Toluene/t-BuOH) can favor the desired amination pathway.
-
Cause 3: Protecting Group Strategy. The unprotected hydroxyl group can be the source of complications.
-
Solution 3: Protect the -OH group. Converting it to a tert-butyldimethylsilyl (TBDMS) ether or a simple methyl ether can resolve many issues. This strategy (1) prevents the acidic proton from interfering with the base, (2) blocks a potential site for O-arylation side reactions, and (3) can improve the substrate's solubility. The protecting group can be removed in a subsequent step.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Aggressive) | Condition B (Mild/Functional Group Tolerant) | Rationale |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | Substrate |
| Amine | Primary or Secondary (1.2 eq) | Primary or Secondary (1.2 eq) | Coupling Partner |
| Pd Source | Pd₂(dba)₃ (2 mol %) | XPhos Pd G3 Precatalyst (2 mol %) | G3 is often more efficient and air-stable. |
| Ligand | XPhos (4.4 mol %) | (Included in precatalyst) | Bulky, electron-rich ligand is essential. |
| Base | NaOt-Bu (1.4 eq) | Cs₂CO₃ (2.0 eq) | NaOt-Bu for speed; Cs₂CO₃ for sensitive substrates. [4] |
| Solvent | Toluene or 1,4-Dioxane | 1,4-Dioxane or tert-Amyl alcohol | Solvent choice can significantly impact yield. [5] |
| Temperature | 100-110 °C | 90-110 °C | Weaker bases may require slightly more thermal energy. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Alternative Strategy: The Ullmann Condensation
Question: The Buchwald-Hartwig reaction is still not working. Is there an alternative method?
Answer: Yes. The Ullmann condensation (or Ullmann-type reaction) is a classical, copper-catalyzed method for forming C-N bonds. [6]While it traditionally required harsh conditions (stoichiometric copper, >200 °C), modern protocols use catalytic copper with ligands, making it a viable alternative, especially for electron-rich aryl halides where palladium-based methods may struggle. [7][8]
-
Advantages over Buchwald-Hartwig: Copper catalysts are less susceptible to inhibition by the pyridine nitrogen and can be more effective for highly electron-rich systems.
-
Disadvantages: Often requires higher temperatures than modern Buchwald-Hartwig reactions and may have a more limited substrate scope. [6]
Protocol 1: General Procedure for Ullmann-Type Amination
This protocol provides a starting point for the copper-catalyzed amination of this compound.
-
Preparation: To a dry Schlenk tube under an argon atmosphere, add Copper(I) iodide (CuI, 5-10 mol %), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol %), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.5-2.0 eq).
-
Solvent: Add a dry, polar aprotic solvent (e.g., DMF or DMSO). The volume should be sufficient to make a 0.1-0.5 M solution.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 110-140 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.
- Couture, A. et al. (2012). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [URL: https://vertexaisearch.cloud.google.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [URL: https://www.reddit.
- Wikipedia. (2023). Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
- Kodimuthali, A. et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532008000700021]
- Lund, B. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [URL: https://orbit.dtu.
- ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [URL: https://www.acs.
- ResearchGate. (2002). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. ResearchGate. [URL: https://www.researchgate.net/publication/250106969_Selective_Palladium-Catalyzed_Aminations_on_2-Chloro-3-iodo-_and_2-Chloro-5-iodopyridine]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [URL: https://www.youtube.
- Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/15/165]
- PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/11412128/]
- ResearchGate. (2022). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [URL: https://www.researchgate.
- Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Thermo Fisher Scientific. Ullmann Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/lab-chemicals/learning-center/organic-chemistry-resources/transition-metal-catalyzed-couplings/ullmann-reaction.html]
- ResearchGate. (2022). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/380486016_A_New_Method_for_Obtaining_Carboxylic_Derivatives_of_Oxazolo54-bpyridine_Based_on_3-Aminopyridine-21H-ones]
- ResearchGate. (2020). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. [URL: https://www.researchgate.net/publication/343152528_Problem_of_Regioselectivity_in_the_Amination_of_2-Fluoro-5-iodopyridine_with_Adamantylalkyl_Amines]
- PubMed. (2021). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/34161730/]
- Journal of Chemical and Pharmaceutical Research. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. JOCPR. [URL: https://www.jocpr.
- Sigma-Aldrich. This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/213765-61-8]
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/120]
- Royal Society of Chemistry. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c0dt01127k]
- ResearchGate. (2023). Comparison of different methods for the synthesis of three derivatives. ResearchGate. [URL: https://www.researchgate.
- PubMed Central. (2015). Regioselective C–H Bond Amination by Aminoiodanes. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402031/]
- National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113533/]
- ACS Publications. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar030052x]
- ChemTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [URL: https://www.youtube.
- CymitQuimica. CAS 25391-66-6: 5-iodopyridin-3-amine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/25391-66-6]
- HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/21631/83/4]
- International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [URL: https://www.ijssst.info/uploads/papers/3-3-1-15.pdf]
Sources
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- 8. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 5-Iodopyridin-3-ol
Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the coupling of 5-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. The unique electronic and coordinating properties of pyridin-3-ol substrates can present specific hurdles not always encountered with standard aryl halides.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working at all. What are the most common initial culprits?
A1: When a Sonogashira reaction fails completely, the primary suspects are often related to catalyst activity, reagent quality, or the reaction atmosphere.[1] It is critical to ensure that your palladium catalyst and any copper co-catalyst are active and have not degraded.[1] Equally important is the use of anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[1][2][3][4][5] Degassing all solvents and reagents and maintaining a strict inert atmosphere (argon or nitrogen) is a mandatory first step in troubleshooting.[1][4]
Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is causing this and how can I prevent it?
A2: This is a classic case of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira couplings.[6] It occurs when the copper acetylide intermediate undergoes oxidative coupling in the presence of oxygen.[2][5][6][7][8] To mitigate this, rigorously exclude oxygen from your reaction. If homocoupling persists, the most effective solution is to switch to a "copper-free" Sonogashira protocol.[2][4][9][10] These methods often employ specific ligands or amine bases to facilitate the catalytic cycle without the need for a copper co-catalyst.[2]
Q3: My reaction mixture turns black and I see a precipitate forming. What does this signify?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[1][4] This renders the catalyst inactive.[4] This can be triggered by several factors, including the presence of oxygen, impurities in your reagents or solvent, or using a reaction temperature that is too high.[1][4][11] The pyridine nitrogen in your this compound substrate can also potentially coordinate too strongly to the palladium center, leading to catalyst deactivation.
Q4: How does the hydroxyl group on the this compound affect the reaction?
A4: The hydroxyl group (-OH) is an electron-donating group, which can make the aryl iodide slightly less reactive towards oxidative addition, the first step in the catalytic cycle.[12] More significantly, the acidic proton of the hydroxyl group can interfere with the basic conditions required for the reaction. It is often advisable to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before attempting the coupling, or alternatively, to use an additional equivalent of base to compensate.
Q5: What is the general order of reactivity for aryl halides in Sonogashira couplings?
A5: The reactivity of the C-X bond is a critical factor. The general trend for reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][7] this compound is therefore a highly reactive substrate for this coupling, and reactions should ideally proceed under mild conditions, often at room temperature.[1][2] If you are having to resort to high temperatures, it is a strong indicator of another underlying issue with your reaction setup.
In-Depth Troubleshooting Guide
Symptom 1: No Reaction or Very Low Conversion
If your TLC or LC-MS analysis shows only starting materials, a systematic check of your reaction components and conditions is necessary.
Potential Cause 1.1: Inactive Catalyst System
-
The "Why": Palladium(0) catalysts, particularly those like Pd(PPh₃)₄, are sensitive to air and can oxidize over time, rendering them inactive.[1] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are more stable but must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[2] The copper(I) iodide co-catalyst can also degrade upon prolonged exposure to air and light.
-
The Solution:
-
Always use a fresh bottle of catalyst or one that has been stored meticulously under an inert atmosphere.
-
Consider using a more robust, air-stable Pd(II) precatalyst.
-
If using CuI, ensure it is a fine, off-white powder. If it has turned greenish or brown, it has likely oxidized and should not be used.
-
Potential Cause 1.2: Substrate-Specific Catalyst Inhibition
-
The "Why": The lone pair of electrons on the pyridine nitrogen of your this compound can coordinate to the palladium center. While some coordination is necessary for the reaction, overly strong binding can inhibit the catalytic cycle. This is a known challenge when working with nitrogen-containing heterocycles.[13]
-
The Solution:
-
Ligand Modification: Switch to a more sterically bulky and electron-rich phosphine ligand, such as XPhos or P(tBu)₃.[6][14] These ligands can promote the formation of highly active, low-coordinate palladium species and can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps.[6][12][14]
-
Catalyst Choice: Certain pre-catalysts are designed to be more resistant to inhibition by coordinating substrates.
-
Potential Cause 1.3: Inadequate Base or Solvent System
-
The "Why": The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1] If the base is weak, wet, or insufficient in quantity (especially given the acidic -OH group on your substrate), the reaction will stall. The solvent must also fully solubilize all reactants.
-
The Solution:
-
Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[1] Ensure they are distilled and dry.[15] For challenging substrates, a stronger base like DBU or an inorganic base like K₂CO₃ or Cs₂CO₃ might be effective.[16]
-
Solvent Screening: While THF and DMF are common, they can sometimes promote catalyst decomposition.[17] Consider screening other solvents like dioxane, toluene, or acetonitrile.[17] A common and effective solvent system is a mixture of toluene and an amine base (e.g., 3:1 toluene:Et₃N).[18]
-
Symptom 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
This is arguably the most common side reaction in traditional Sonogashira couplings.
Potential Cause 2.1: Presence of Oxygen
-
The "Why": As detailed in the FAQs, oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[2][3]
-
The Solution:
-
Rigorous Degassing: Use the freeze-pump-thaw method (at least three cycles) for your solvent for the most effective oxygen removal. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can be effective.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven under a positive pressure of inert gas. Use septa and needles for all reagent transfers.
-
Potential Cause 2.2: Inherent Reactivity (Copper-Catalyzed Pathway)
-
The "Why": Even under meticulously deoxygenated conditions, the copper-catalyzed pathway is inherently prone to this side reaction.[7][19]
-
The Solution:
-
Switch to a Copper-Free Protocol: This is the most definitive solution.[2] Copper-free conditions eliminate the primary pathway for Glaser coupling. These protocols often require slightly higher temperatures or more specialized ligands but offer a much cleaner reaction profile.
-
Slow Addition of Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4][18]
-
Symptom 3: Dehalogenation of this compound
You observe the formation of pyridin-3-ol, where the iodine has been replaced by a hydrogen atom.
Potential Cause 3.1: Side Reaction in the Catalytic Cycle
-
The "Why": Dehalogenation can occur as a competitive side reaction, particularly at elevated temperatures or with certain catalyst/ligand combinations.[20][21] It can be promoted by impurities or side reactions that generate hydride species.
-
The Solution:
-
Lower the Reaction Temperature: Since this compound is an activated aryl iodide, the reaction should proceed at or near room temperature.[2] Avoid unnecessary heating.[11]
-
Optimize Catalyst and Ligand: Experiment with different palladium sources and phosphine ligands. Sometimes, a less reactive catalyst system can be more selective for the desired cross-coupling pathway.
-
Ensure High Purity Reagents: Impurities can sometimes be a source of hydride equivalents that lead to dehalogenation.
-
Experimental Protocols & Data
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol serves as a good starting point for the coupling of an aryl iodide.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., THF or Toluene, ~0.2 M concentration) followed by degassed amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[1]
Protocol 2: Recommended Copper-Free Sonogashira Coupling
This protocol is recommended if Glaser homocoupling is a significant issue.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., Dioxane or Toluene, ~0.2 M concentration).
-
Add the terminal alkyne (1.2 equiv) and a suitable base (e.g., Cs₂CO₃, 2.5 equiv).
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
Table 1: Troubleshooting Guide Summary
| Symptom | Primary Cause(s) | Recommended Solutions |
| No/Low Conversion | Inactive catalyst; Substrate inhibition; Incorrect base/solvent | Use fresh catalysts; Switch to bulky, electron-rich ligands (e.g., XPhos); Screen different bases (Et₃N, Cs₂CO₃) and solvents (Toluene, Dioxane). |
| Alkyne Homocoupling | Oxygen presence; Inherent to Cu-catalyzed pathway | Rigorously degas all reagents; Switch to a copper-free protocol; Use slow addition of the alkyne. |
| Catalyst Decomposition | Oxygen presence; High temperature; Impurities | Maintain strict inert atmosphere; Use milder reaction temperatures; Ensure high purity of all reagents and solvents. |
| Dehalogenation | High temperature; Unoptimized catalyst system | Lower reaction temperature; Screen different Pd/ligand combinations. |
Visualizing the Process
The Sonogashira Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction, highlighting the two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Common Side Reactions Workflow
This diagram illustrates the branching points from the desired reaction pathway that lead to common, undesirable side products.
Caption: Divergent pathways leading to common Sonogashira side products.
References
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). The Royal Society of Chemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Zhu, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- The chemical reaction database. (2008). Copper-free Sonogashira coupling.
- RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1363–1370.
- MDPI. (2020).
- RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Chen, H., et al. (n.d.).
- YouTube. (2022).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Reddit. (n.d.). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
- NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- chemeurope.com. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- PubMed Central. (2018).
- ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
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Reddit. (n.d.). Sonogashira troubleshooting help needed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQPaWvSxAiqHo29Z9dT-OZ8j4c1xvv0kpGrh6jYLM295wJFEdz72ZCo4yDaJiTLr2VKfvTzAsicyg91Uy4jz2B8FMAfF8_cFKt488qENRTp_RvCHd89Ps5DFq5N4JHB055Rytk-xYmEdhofqVp8E0Q5xbdEpWSzOrWm2-eLJjqVZzlAUWUMdLfF8hf0i_7R8CMEcDL]([Link]
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Technical Support Center: Palladium Catalyst Removal in 5-Iodopyridin-3-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 5-Iodopyridin-3-ol and related nitrogen-containing heterocycles. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.
The Challenge: Why is Palladium Removal Difficult in Pyridine-Containing Reactions?
The primary difficulty in removing palladium from reaction mixtures containing pyridine derivatives like this compound stems from the Lewis basic nature of the pyridine nitrogen. This nitrogen atom can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic phase.[1][2] This chelation effect makes it challenging to separate the palladium species from the desired product using standard purification techniques like simple extraction or precipitation.[1]
Residual palladium is a significant concern in the synthesis of active pharmaceutical ingredients (APIs) due to its potential toxicity and impact on downstream reactions. Regulatory bodies such as the International Council for Harmonisation (ICH) have set strict limits for elemental impurities, with a permitted daily exposure (PDE) for palladium of 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reaction mixtures?
A3: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which can then be easily removed by filtration. Activated carbon and specialized palladium scavengers are common choices.[1][4]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the final product through crystallization, which can effectively leave the palladium impurities behind in the mother liquor.[1][4]
-
Chromatography: Using column chromatography to separate the product from the catalyst and other impurities.[5]
Q2: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a strong affinity for palladium.[1][6] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective due to the strong interaction between sulfur and palladium.[1][7] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then conveniently removed by filtration.[1]
Q3: Can activated carbon be used for palladium removal, and what are its advantages and disadvantages?
A: Yes, activated carbon is a widely used and cost-effective method for palladium removal.[8][9] Its high surface area and porous structure allow for the adsorption of palladium species.[9][10] One key advantage is its ability to remove various forms of palladium, including different oxidation states.[9] However, a significant drawback is its potential for non-selective adsorption, which can lead to the loss of the desired product.[8] Additionally, fine carbon particles can be difficult to filter completely.
Q4: How do I choose the right palladium removal method for my specific reaction?
A: The choice of method is highly dependent on several factors:
-
The nature of your product: Is it a solid that can be crystallized? Is it sensitive to acidic or basic conditions that might be used with certain scavengers?
-
The solvent system: Some scavengers perform better in specific solvents.[8]
-
The specific palladium catalyst and ligands used: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), ligand-bound) can influence the effectiveness of a particular scavenger.
-
The scale of the reaction: For large-scale processes, the cost and ease of handling of the scavenger are important considerations.[8]
-
The required final palladium concentration: For APIs, achieving very low ppm levels may necessitate a combination of methods.
It is often necessary to screen several methods to find the most efficient one for a particular system.[8]
Troubleshooting Guide
Issue 1: High levels of palladium remain in the product even after standard purification (e.g., aqueous work-up, silica gel chromatography).
-
Underlying Cause: Strong coordination of palladium to the pyridine nitrogen of your this compound product.[2] Standard chromatography may not be sufficient to break this interaction. Residual palladium levels can range from low (<100 ppm) to very high (>5000 ppm) after just an aqueous workup.[11][12]
-
Solution 1: Employ a High-Affinity Scavenger.
-
Rationale: Scavengers with functional groups that form very strong bonds with palladium, such as thiols or trimercaptotriazine (TMT), can effectively compete with the pyridine nitrogen for palladium binding.[7][13]
-
Recommended Action: After initial workup, dissolve the crude product in a suitable solvent and add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or a polymer-supported TMT resin. Stir the mixture, then filter to remove the scavenger-palladium complex.
-
-
Solution 2: Optimize Scavenging Conditions.
-
Rationale: The efficiency of scavenging can be influenced by time, temperature, and the amount of scavenger used.
-
Recommended Action: Experiment with increasing the equivalents of scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading), reaction time, and temperature. However, be mindful that higher temperatures could potentially lead to product degradation.
-
-
Solution 3: Activated Carbon Treatment.
-
Rationale: Activated carbon can be an effective and economical option for removing various palladium species.[8][9]
-
Recommended Action: Treat a solution of your crude product with activated carbon. It is crucial to screen different types of activated carbon and optimize the treatment time and temperature to maximize palladium removal while minimizing product loss.[8]
-
Issue 2: Significant product loss is observed when using activated carbon.
-
Underlying Cause: Non-selective adsorption of your product onto the surface of the activated carbon.[8] This is more likely to occur with polar compounds like this compound.
-
Solution 1: Reduce the Amount of Activated Carbon.
-
Rationale: Using the minimum amount of activated carbon necessary can help to mitigate product loss.
-
Recommended Action: Perform small-scale experiments to determine the optimal ratio of activated carbon to your crude product.
-
-
Solution 2: Change the Solvent.
-
Rationale: The polarity of the solvent can affect the adsorption of both the product and the palladium species.
-
Recommended Action: Experiment with different solvents to find a system where the palladium is effectively adsorbed, but the product remains in solution.
-
-
Solution 3: Use a More Selective Scavenger.
-
Rationale: Functionalized scavengers are designed for higher selectivity towards palladium compared to activated carbon.[8]
-
Recommended Action: Switch to a silica- or polymer-based scavenger that is less likely to adsorb your product.
-
Issue 3: The chosen scavenger is ineffective in the reaction solvent.
-
Underlying Cause: The efficiency of a scavenger can be highly solvent-dependent.[8] For example, some scavengers may be less effective in highly polar aprotic solvents like DMF or DMSO.
-
Solution 1: Perform a Solvent Exchange.
-
Rationale: If the scavenging step is inefficient in the reaction solvent, a solvent exchange to a more suitable one can be performed after the initial work-up.
-
Recommended Action: After the reaction is complete and quenched, remove the reaction solvent under reduced pressure and redissolve the crude product in a solvent known to be compatible with your chosen scavenger (e.g., THF, EtOAc).
-
-
Solution 2: Screen Different Scavengers.
-
Rationale: Different types of scavengers will have varying performance in different solvents.
-
Recommended Action: Test a panel of scavengers (e.g., silica-thiol, polymer-TMT, activated carbon) in your reaction solvent to identify the most effective option.
-
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Following the initial aqueous work-up of your reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)).
-
Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica scavenger (relative to the initial moles of palladium catalyst used).
-
Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined experimentally for your specific substrate.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[4][14]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product). The optimal amount should be determined through small-scale trials.
-
Stirring and Heating: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-12 hours.[8]
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Be cautious as some activated carbon can be very fine.
-
Washing: Wash the Celite® pad with hot solvent to recover any adsorbed product.
-
Concentration and Analysis: Concentrate the filtrate and analyze for residual palladium.
Visualization of the Decision-Making Process
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for palladium catalyst removal.
Quantitative Comparison of Palladium Scavengers
The selection of an appropriate palladium scavenger is a critical step in process development and can be influenced by factors such as the nature of the API, the solvent system, and the specific palladium species present. The following table summarizes quantitative data from various studies, comparing the efficiency of different scavengers under specified conditions.
| Scavenger Type | Example | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Silica-Based (Thiol) | SiliaMetS Thiol | 33,000 | < 200 | 5 eq., RT, overnight | [15] |
| Polymer-Supported (TMT) | MP-TMT | 330 | 10-30 | 0.20 wt, DMF, overnight | [8] |
| Activated Carbon | Darco KB-B | 300 | < 1 | 0.2 wt, THF, 45°C, 18h | [8] |
| Synthetic Carbon | Carboxen® 564 | 1250 | 12 | Methanol, 24h, RT |
Note: The efficiency of palladium removal is highly substrate and condition-dependent. This table should be used as a general guide, and it is recommended to perform experimental screening to determine the optimal scavenger and conditions for your specific application.
References
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
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How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2015). Request PDF. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2019). ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2010). Request PDF. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2011). PubMed Central. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]
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Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. (2017). RSC Publishing. [Link]
-
How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions. (2018). PubMed. [Link]
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018). Request PDF. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
-
What would be a good way to kill leftover palladium from a reaction mixture?. (2019). Reddit. [Link]
-
Your trick to remove residual palladium. (2023). Reddit. [Link]
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Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate. [Link]
- Method of removing palladium. (2006).
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2015). Request PDF. [Link]
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Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. (2014). PubMed. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PubMed Central. [Link]
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018). Portal de Recerca de la Universitat Autònoma de Barcelona. [Link]
-
Applications of Palladium-Mediated Eliminations in Natural Product Synthesis. (2023). PubMed. [Link]
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Technical Support Center: Managing Temperature Control in the Synthesis of 5-Iodopyridin-3-ol
Welcome to the technical support center for the synthesis of 5-Iodopyridin-3-ol. This guide provides in-depth, field-proven insights into managing the most critical parameter for a successful synthesis: temperature. The diazotization of 5-aminopyridin-3-ol is a highly exothermic and sensitive process where minor temperature deviations can lead to significantly reduced yields and the formation of intractable impurities. This document is structured to help you troubleshoot common issues and understand the fundamental principles behind the recommended protocols.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction mixture turned dark brown or black immediately after I started adding the sodium nitrite solution. What happened?
A: This is a classic sign of uncontrolled decomposition of the pyridyl diazonium salt intermediate. The primary cause is almost always a temperature spike above the critical 0-5 °C range.[1][2]
-
Causality: Pyridyl diazonium salts are notoriously unstable intermediates.[3][4][5] The bond between the pyridine ring and the diazo group is weak, and the molecule is prone to rapid, often explosive, decomposition to liberate nitrogen gas (N₂) and form highly reactive radical or cationic species.[1][5] This process is highly exothermic. If the heat generated is not effectively dissipated, the reaction temperature rises, which in turn accelerates the decomposition rate, leading to a runaway reaction. The resulting dark, tarry materials are typically polymeric byproducts.[3]
-
Immediate Actions:
-
Cease addition of sodium nitrite immediately.
-
Ensure your cooling bath is efficiently cooling the flask. Add more ice and salt if necessary to bring the external temperature down.
-
Monitor the internal reaction temperature. Do not proceed until it is stabilized back within the 0-5 °C range.
-
-
Preventative Measures:
-
Pre-cool Everything: Ensure the solution of 5-aminopyridin-3-ol in acid is thoroughly cooled to 0 °C before starting the nitrite addition. The sodium nitrite solution should also be pre-cooled.[2]
-
Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and very slowly. If possible, the tip of the addition funnel or pipette should be below the surface of the reaction mixture to prevent localized heating at the point of addition.[2]
-
Vigorous Stirring: Efficient stirring is crucial to dissipate heat as it is generated, preventing the formation of local "hot spots."[2][6]
-
A: Low yield without obvious decomposition often points to more subtle temperature control issues, either running the reaction too cold or allowing minor, prolonged excursions above the optimal range.
-
Causality (Too Cold): If the reaction is maintained significantly below 0 °C, the rate of diazotization can become exceedingly slow. This can lead to incomplete conversion of the starting material, 5-aminopyridin-3-ol. Furthermore, at very low temperatures, there is a risk of sodium nitrite or the diazonium salt crystallizing out of the solution, which hinders the reaction.[1]
-
Causality (Slightly Too Warm): If the temperature hovers, for example, between 5-10 °C, the diazonium salt will decompose, but at a slower, less dramatic rate than a runaway reaction. This leads to a steady loss of the key intermediate throughout the reaction and the subsequent iodination step, directly reducing the final yield.[7]
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not just the cooling bath.
-
Monitor for Completion: Before proceeding to the iodination step, it is critical to confirm that the diazotization is complete. A simple spot test using starch-iodide paper can detect the presence of excess nitrous acid, which indicates the primary amine has been fully consumed. A positive test (immediate blue-black color) confirms the reaction is ready for the next stage.[2]
-
Review Iodination Temperature: While the diazotization is the most critical step, the subsequent addition of the iodide solution (e.g., potassium iodide) should also be managed. Adding the diazonium salt solution to a warm iodide solution can also cause decomposition. It is often best to add the cold iodide solution to the cold diazonium salt mixture, allowing for a gradual and controlled reaction.
-
Q3: I observed significant, steady bubbling (effervescence) throughout the reaction. Is this normal?
A: A small amount of nitrogen (N₂) evolution is expected as a minor decomposition pathway even under ideal conditions. However, vigorous and sustained bubbling is a strong indicator that the temperature is too high and the diazonium salt is decomposing at an accelerated rate. The desired reaction pathway for a Sandmeyer-type iodination involves the displacement of the N₂ group by the iodide nucleophile, not its premature loss.[8] This premature loss of N₂ leads to unwanted side products instead of the desired this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C range so critical for this specific diazotization?
A: This temperature range represents a kinetic "sweet spot." It is cold enough to significantly slow the rate of thermal decomposition of the unstable pyridyl diazonium salt, but warm enough to allow the reaction between the amine and the in situ generated nitrous acid to proceed to completion in a reasonable timeframe.[1][7] Diazonium salts in general are thermally unstable, but pyridyl diazonium salts can be particularly so due to the influence of the nitrogen heteroatom on the electronic structure of the ring.[3][9]
Q2: How does the rate of reagent addition relate to temperature control?
A: The reaction between the amine and nitrous acid is exothermic (releases heat).[2] Adding the sodium nitrite solution too quickly generates heat faster than the cooling bath can remove it, causing the internal temperature to rise. A slow, dropwise addition ensures that the rate of heat generation is manageable, allowing the system to remain in thermal equilibrium within the target 0-5 °C range.[2][10]
Q3: What are the best practices for monitoring and maintaining a stable low temperature?
A:
-
Use an Efficient Cooling Bath: An ice-salt bath is superior to an ice-water bath as it can achieve temperatures between -10 to -20 °C, providing a stronger cooling capacity.
-
Internal Thermometer: Always monitor the internal temperature of the reaction. The bath temperature can be several degrees colder than the mixture itself, especially during exothermic additions.
-
Flask Immersion: Ensure the reaction flask is immersed sufficiently in the cooling bath so that the liquid level of the reaction mixture is below the level of the bath.
-
Vigorous Stirring: Use a magnetic stir bar or overhead stirrer that creates a vortex, ensuring rapid mixing and heat distribution.[6]
Section 3: Key Process Parameters & Protocol
Table 1: Critical Temperature Parameters for Synthesis
| Process Step | Parameter | Recommended Value | Acceptable Range | Consequences of Deviation |
| Diazotization | Internal Reaction Temp. | 0 °C | 0 – 5 °C | > 5°C: Rapid decomposition, low yield, tar formation.[1][2] < 0°C: Slow/incomplete reaction, potential crystallization.[1] |
| NaNO₂ Addition | Reagent Temp. | < 5 °C | 0 – 5 °C | Adding warm reagent causes localized heating. |
| NaNO₂ Addition | Rate of Addition | Slow, Dropwise | N/A | Rapid addition causes uncontrollable exotherm.[2] |
| Iodination | Temp. during KI addition | < 10 °C | 0 – 10 °C | Adding to a warm solution can decompose remaining diazonium salt. |
Experimental Protocol: Diazotization and Iodination
This protocol is a representative example. Researchers should adapt it based on their specific scale and laboratory conditions.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-aminopyridin-3-ol in an appropriate aqueous acid (e.g., H₂SO₄) solution.
-
Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the mixture until the internal temperature is stable at 0 °C.
-
Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold water. Cool this solution in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the stirred amine solution over 30-60 minutes. Crucially, monitor the internal thermometer to ensure the temperature never exceeds 5 °C. [2][7]
-
Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Confirmation (Optional but Recommended): Test for the presence of excess nitrous acid using starch-iodide paper.[2]
-
Iodination: In a separate flask, dissolve potassium iodide (1.1 equivalents) in a minimum amount of cold water. Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution with stirring, while maintaining the temperature below 10 °C.
-
Completion: Allow the reaction to stir and slowly warm to room temperature over 1-2 hours. The evolution of nitrogen gas should be observed. Proceed with standard workup and purification procedures.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing temperature-related issues during the synthesis.
Caption: Troubleshooting flowchart for temperature issues.
References
-
Khomyn, D. T., et al. (2022). PYRIDINE-2-DIAZONIUM SALTS IN ANIONARYLATION REACTIONS OF UNSATURATED CAR. TERNOPIL BIOSCIENCE. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
Smith, A. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications. Retrieved from [Link]
-
Galli, R. J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 5-Iodopyridin-3-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging substrate. This compound presents a unique set of obstacles due to its electronic properties and the acidic nature of the hydroxyl group. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you achieve optimal results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.
Question: My reaction has stalled, showing low conversion of the this compound starting material. What is the likely cause?
Answer: Stalled reactions with this substrate are frequently traced back to an inappropriate choice of base. The phenolic proton of this compound is acidic and can be deprotonated by strong bases. This can lead to several problems:
-
Substrate Inhibition: The resulting pyridinolate anion can coordinate strongly to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.
-
Solubility Issues: The deprotonated starting material may have different solubility properties, potentially causing it to precipitate from the reaction mixture.
-
Catalyst Deactivation: The pyridine nitrogen itself can coordinate to the palladium catalyst, leading to deactivation. This issue is exacerbated in electron-deficient pyridines.[1]
Immediate Troubleshooting Steps:
-
Switch to a Weaker Base: If you are using strong bases like NaOH or KOH, immediately switch to a milder inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Evaluate Your Solvent System: Ensure your solvent system (e.g., dioxane/water, toluene/water) can solubilize all reactants, including the base and the boronic acid/ester.[4]
Question: I'm observing significant decomposition of my boronic acid, evidenced by a large amount of homocoupled product. How can I mitigate this?
Answer: Boronic acid homocoupling is a common side reaction, often accelerated by the presence of oxygen and certain bases.[4] The protodeboronation (cleavage of the C-B bond) of the boronic acid is another competing side reaction that consumes your coupling partner.[1][2]
Recommended Solutions:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This is critical to remove oxygen, which promotes both homocoupling and catalyst decomposition. A common procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes, followed by evacuating and backfilling the reaction flask multiple times.[1][4]
-
Base Selection: Strong bases, particularly hydroxides, can accelerate protodeboronation.[2] Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can help minimize this side reaction.[5]
-
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation.[4][6]
Frequently Asked Questions (FAQs)
Why are standard bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) sometimes problematic for this specific substrate?
While Na₂CO₃ and K₂CO₃ are workhorse bases for many Suzuki couplings, they can be suboptimal for this compound. Their basicity can be sufficient to deprotonate the hydroxyl group, leading to the inhibition and solubility issues mentioned previously. Furthermore, their effectiveness is highly dependent on the reaction medium. For particularly challenging couplings, stronger, more soluble, or non-nucleophilic bases often provide better results.[3][7]
How do I choose between potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃)?
Both K₃PO₄ and Cs₂CO₃ are excellent alternative bases for this coupling. The choice often comes down to empirical testing, but here are some guiding principles:
-
Potassium Phosphate (K₃PO₄): This is a strong, yet non-nucleophilic base that is effective in many challenging Suzuki couplings.[2][8] It is often used under anhydrous or nearly anhydrous conditions, which can be beneficial in preventing protodeboronation of sensitive boronic acids.[5]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, a phenomenon sometimes referred to as the "cesium effect."[9] This is attributed to the higher solubility of cesium salts in organic solvents and the ability of the large, soft Cs⁺ cation to interact favorably with intermediates in the catalytic cycle.[3][9] Though more expensive, it is a powerful option for difficult couplings.[2]
Comparison of Alternative Bases
| Base | Relative Strength | Typical Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | Excellent for sensitive substrates; can be used under anhydrous conditions to minimize protodeboronation.[2][5][8] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often gives superior yields in difficult couplings due to the "cesium effect"; higher cost.[2][3][9] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard choice, but may cause issues with this specific substrate due to deprotonation.[5] |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | DMF, Acetonitrile | Generally less effective than inorganic bases for Suzuki couplings, but can be useful in specific cases where inorganic salts are problematic.[10] |
The Role of the Base in the Suzuki Catalytic Cycle
The base plays a multifaceted and essential role in the Suzuki coupling, primarily in the transmetalation step.[3][11] It activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[12][13][14][15] The choice of base can therefore directly influence the rate and efficiency of the entire catalytic process.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the crucial activation of the boronic acid by the base to form a boronate complex, which facilitates the key transmetalation step.
Troubleshooting Flowchart: Selecting an Alternative Base
If your initial reaction conditions are failing, this decision tree can guide your optimization strategy.
Caption: A decision tree to guide the selection of an alternative base when troubleshooting a low-yielding Suzuki coupling of this compound.
Validated Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound using potassium phosphate as the base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or other suitable Buchwald ligand
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand, and add them to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous dioxane via syringe.
-
Degassing (Optional but Recommended): Bubble argon through the reaction mixture for an additional 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
This guide provides a comprehensive framework for addressing the challenges associated with the Suzuki coupling of this compound. By understanding the critical role of the base and systematically exploring the alternatives presented, researchers can significantly improve the success rate and efficiency of this important transformation.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leconte, N., et al. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
-
Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic-Reaction.com. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Compunetics. Exploring and Quantifying the Caesium Effect I. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
ResearchGate. Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Stanforth, S. P. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
El-Faham, A., et al. (2014). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. compunetics.net [compunetics.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
Technical Support Center: NMR Analysis of 5-Iodopyridin-3-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodopyridin-3-ol. This guide is designed to provide expert, field-proven insights into identifying common and unexpected byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple troubleshooting steps and explain the causality behind the formation of these impurities, empowering you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Question 1: I see a new set of pyridine signals in my ¹H NMR, but the characteristic C-I bond seems to be gone. What is the likely byproduct?
Answer: This is a classic signature of hydrodehalogenation , where the iodine atom on your starting material is replaced by a hydrogen atom, yielding Pyridin-3-ol . This is one of the most common byproducts in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Causality: Hydrodehalogenation typically occurs when a hydride source is present in the reaction. This can originate from several places:
-
Solvent: Ethereal solvents like THF can degrade to form hydride sources. Alcohols, if used as co-solvents or present as impurities, are also common culprits.
-
Base: Certain bases or their decomposition products can act as hydride donors.
-
Reagents: Boronic acids in Suzuki reactions can sometimes contribute to this pathway.
-
Catalytic Cycle Interruption: In the Buchwald-Hartwig amination, an unproductive side reaction involving beta-hydride elimination from the palladium-amide complex can release a hydride that leads to the hydrodehalogenated arene.[1]
NMR Identification:
-
¹H NMR: Look for the appearance of a new proton signal in the aromatic region, typically coupled to adjacent pyridine protons. The signal corresponding to the proton at the C5 position will replace the void left by the iodine substituent. The overall splitting pattern of the pyridine ring will simplify.
-
¹³C NMR: The most telling sign is the disappearance of the carbon signal directly attached to the iodine, which is typically found at a low field (around 90-100 ppm). It will be replaced by a C-H signal at a higher field (typically 115-125 ppm), which will show a strong one-bond correlation in a ¹H-¹³C HSQC experiment.
Troubleshooting Protocol:
-
Ensure Anhydrous & Degassed Conditions: Rigorously dry your solvent and degas it thoroughly with an inert gas (Argon or Nitrogen) prior to adding the catalyst. This minimizes water and oxygen, which can interfere with the catalytic cycle and promote side reactions.[2]
-
Reagent Purity: Verify the purity of your reagents, especially the base and any additives.
-
Catalyst and Ligand Choice: In some cases, switching to a bulkier ligand can favor reductive elimination (the desired product-forming step) over side reactions like beta-hydride elimination.[3]
Question 2: My reaction mixture shows signals for a new aromatic species, and the mass spectrometry data suggests a dimer has formed. What could this be?
Answer: This strongly suggests the formation of a homocoupled byproduct . In the context of a Suzuki-Miyaura reaction, this could be either the homocoupling of your this compound to form a bi-pyridine species or, more commonly, the homocoupling of your boronic acid/ester coupling partner.
Causality: Homocoupling is often promoted by the presence of oxygen or when the transmetalation step of the catalytic cycle is slow.[2] If the palladium(II) species in the catalytic cycle does not undergo transmetalation with the boronic acid derivative efficiently, it can react with another molecule of the boronic acid, leading to the homocoupled product.[2] This is particularly prevalent with electron-deficient heteroaryl boronic acids, which can have a slower rate of transmetalation.[4]
NMR Identification:
-
Symmetry: Homocoupled products are often symmetrical. Look for a reduction in the number of unique signals in both the ¹H and ¹³C NMR spectra compared to what you would expect for the desired cross-coupled product.
-
¹H NMR: You will observe a new set of aromatic signals corresponding to the dimerized structure. For example, if you used phenylboronic acid, you would see signals characteristic of biphenyl.
-
Confirmation: The definitive way to confirm is to independently synthesize or purchase the suspected homocoupled product and compare its NMR spectrum, or to use a spiking experiment where a small amount of the suspected byproduct is added to your NMR sample to see if the signals overlap.
Question 3: I'm observing downfield shifts for my pyridine protons and a significant change in the ¹³C NMR signals, particularly for the carbons adjacent to the nitrogen. What is this byproduct?
Answer: These spectral changes are highly indicative of Pyridine N-Oxide formation . The oxidation of the pyridine nitrogen atom to an N-oxide has a profound electronic effect on the entire aromatic ring.
Causality: Pyridine N-oxides can form if an oxidizing agent is inadvertently introduced into your reaction. This could be:
-
Atmospheric Oxygen: Reactions run open to the air for extended periods at elevated temperatures can sometimes lead to low levels of N-oxidation.
-
Peroxide Impurities: Older bottles of ethereal solvents (e.g., THF, dioxane) can contain peroxide impurities that are potent oxidants.
-
Reagents: Some reagents or additives might have oxidizing properties.
NMR Identification:
-
¹H NMR: The protons on the pyridine ring, especially those at the C2 and C6 positions (alpha to the nitrogen), will typically shift downfield (to a higher ppm value) due to the electron-withdrawing nature of the N-oxide group.[5][6]
-
¹³C NMR: The chemical shifts of the carbons alpha (C2, C6) and gamma (C4) to the nitrogen are significantly affected. The alpha carbons often shift upfield, while the gamma carbon shifts downfield compared to the parent pyridine.[5][6]
-
Reference Data: Comparing your experimental data to literature values for known pyridine N-oxides is the best method for confirmation.[5][6][7][8]
Troubleshooting Protocol:
-
Use Fresh, High-Purity Solvents: Always use freshly distilled or purchased anhydrous solvents to avoid peroxide contamination.
-
Maintain Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration, especially for prolonged or high-temperature reactions.
-
Reagent Scrutiny: Review all reagents and starting materials for potential oxidizing capabilities.
Data Summary: Key NMR Signatures
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its most common byproducts. Note: Predicted values are based on established substituent effects on the pyridine ring and should be used as a guide.[9][10]
| Compound | Structure | Key ¹H NMR Signals (ppm, in DMSO-d₆) | Key ¹³C NMR Signals (ppm, in DMSO-d₆) |
| This compound | Oc1cncc(I)c1 | H2: ~8.1 (d), H4: ~7.4 (dd), H6: ~8.2 (d) | C2: ~140, C3: ~155, C4: ~125, C5: ~92, C6: ~145 |
| Pyridin-3-ol | Oc1cnccc1 | H2: ~8.1 (d), H4: ~7.2 (dd), H5: ~7.2 (m), H6: ~8.2 (d) | C2: ~140, C3: ~155, C4: ~124, C5: ~122, C6: ~142 |
| This compound N-Oxide | [O-][n+]1cc(I)cc(O)c1 | H2: ~8.0 (d), H4: ~7.3 (dd), H6: ~8.1 (d) Note: Shifts are variable | C2: ~138, C3: ~154, C4: ~120, C5: ~90, C6: ~135 |
Advanced Troubleshooting: Experimental Workflow
When faced with unidentifiable signals, a systematic approach is crucial. The following workflow outlines a self-validating protocol to identify an unknown byproduct.
Step-by-Step Protocol for Structure Elucidation:
-
Obtain High-Resolution Mass Spectrometry (HRMS): This is the most critical first step. An accurate mass will provide the elemental composition, immediately narrowing down the possibilities.
-
Acquire 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This will help you piece together fragments of the molecule, such as the entire spin system of a pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling). This allows you to definitively assign protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting molecular fragments and identifying quaternary (non-protonated) carbons.
-
-
Propose Structures: Using the molecular formula from HRMS and the connectivity information from 2D NMR, draw out one or more potential structures that fit all the data.
-
Confirm by Comparison: The gold standard for confirmation is to compare the NMR data of your reaction mixture with an authentic sample of the proposed byproduct. This can be done by:
-
Spiking: Adding a small amount of the pure, suspected byproduct to your NMR tube. If your hypothesis is correct, the signals will perfectly overlap and increase in intensity.
-
Independent Synthesis: If the byproduct is not commercially available, a targeted synthesis based on your proposed structure will provide an authentic sample for comparison.
-
By following these structured troubleshooting guides and understanding the chemical principles behind byproduct formation, you can more efficiently optimize your reactions, leading to higher yields and purer products.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link][9][11][12][13]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link][10]
-
Supporting Information for N-oxidation of Pyridine Derivatives. Available at: [Link][5]
-
Galka, M., et al. (2001). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate. Available at: [Link][6]
-
Li, Y., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link][7]
-
Shevchenko, A. P., et al. (2021). Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. ResearchGate. Available at: [Link][8]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link][1]
-
Al-Zaydi, K. M., et al. (2014). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Journal of Heterocyclic Chemistry. Available at: [Link][14]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link][4]
-
Jensen, K. (2011). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link][3]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][2]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR chemical shift prediction of pyridines [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 14. orgchemres.org [orgchemres.org]
Technical Support Center: Scaling Up Reactions with 5-Iodopyridin-3-ol
Welcome to the technical support center for 5-Iodopyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from bench-scale to pilot or production scale. As a Senior Application Scientist, I understand that scaling up a reaction is not merely about using larger flasks and more reagents; it involves navigating a complex interplay of chemical, physical, and safety challenges. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate and resolve potential issues.
Section 1: General Scale-Up Principles & FAQs
Moving from a 100 mL round-bottom flask to a 100 L reactor introduces non-linear challenges. What works perfectly on the bench can fail unexpectedly at scale. Here, we address the fundamental physical and safety issues that are magnified during scale-up.
Q1: My reaction was highly exothermic but manageable on a 1g scale. Now, on a 100g scale, I'm experiencing a dangerous thermal runaway. Why is this happening and what can I do?
A: This is a classic and critical scale-up issue rooted in thermodynamics. The heat generated by a reaction is proportional to its volume (mass of reactants), while the heat dissipated is proportional to the surface area of the reactor. As you scale up, the volume increases by a cubic factor (length³), but the surface area only increases by a square factor (length²). Consequently, the reaction generates heat much faster than the reactor can dissipate it.[1][2]
Troubleshooting & Mitigation:
-
Controlled Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for controlled, slow addition of the limiting reagent. This allows the cooling system to keep up with heat generation.
-
Jacketed Reactors: Ensure you are using a reactor with a cooling jacket and a powerful, well-maintained chiller.
-
Solvent Choice & Concentration: More dilute reaction mixtures can act as a heat sink, providing better thermal control. However, this increases solvent cost and waste.[2] A solvent with a higher boiling point can also provide a wider operating temperature range.
-
Process Safety Analysis: Before any scale-up, perform a basic thermal hazard assessment. Even simple reaction calorimetry can provide crucial data on the heat of reaction.
Q2: The mixing in my large reactor seems inefficient, leading to lower yields and more byproducts compared to the small-scale reaction. How do I address this?
A: Inefficient mixing is a common problem that leads to localized "hot spots" of high reactant concentration and temperature, promoting side reactions.[1] A magnetic stir bar that is effective in a small flask is completely inadequate for a large reactor.
Troubleshooting & Mitigation:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine, anchor). The choice of impeller depends on the viscosity of your reaction mixture.
-
Baffles: Ensure your reactor is equipped with baffles. These vertical plates break up the vortex created by the stirrer, promoting more efficient top-to-bottom mixing and preventing stratification.
-
Stirring Rate: Experimentally determine the optimal stirring rate (RPM). Too slow, and mixing is poor. Too fast, and you can introduce excessive shear, which might be detrimental to sensitive catalysts or cause splashing.
Section 2: Troubleshooting the Core Moiety: this compound
The unique structure of this compound presents its own set of challenges related to stability, solubility, and the inherent reactivity of iodinated heterocycles.
Q1: I've noticed my stock of this compound darkening over time. How stable is this compound and what are the decomposition risks during a scaled-up reaction?
A: this compound, like many iodinated aromatic compounds, can be sensitive to light, heat, and air, leading to gradual decomposition. The discoloration you're observing is likely due to the slow liberation of elemental iodine (I₂). This decomposition can be accelerated under harsh reaction conditions.
Troubleshooting & Mitigation:
-
Storage: Store the solid under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place.[3]
-
Inert Atmosphere: Always run reactions at scale under a nitrogen or argon atmosphere. This is crucial not only for the substrate but also for many of the catalysts (e.g., palladium complexes) used in subsequent coupling reactions.
-
Thermal Stress: Minimize the time the compound is exposed to high temperatures. A key scale-up principle is to heat the reaction mixture to the target temperature as quickly as is safely possible and cool it down promptly once the reaction is complete.
-
Quality Control: Before starting a large-scale reaction, it's good practice to run a purity check (e.g., by ¹H NMR or LC-MS) on your starting material to ensure it hasn't degraded during storage.
Q2: What are the key safety concerns I should be aware of when handling large quantities of iodine-based reagents for the synthesis or modification of this compound?
A: Working with iodinating agents at scale requires stringent safety protocols.
Key Safety Considerations:
-
Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane or other hypervalent iodine compounds can be explosive under certain conditions.[4][5] Avoid their use at large scale if possible, or handle them with extreme caution and behind a blast shield.
-
Elemental Iodine (I₂): Iodine is corrosive and can cause severe skin and respiratory tract irritation. Ensure proper ventilation and personal protective equipment (PPE). In the presence of ammonia, explosive nitrogen triiodide (NI₃) could potentially form.[4]
-
Waste Streams: Organoiodide waste can be persistent and difficult to treat.[5] Segregate your iodine-containing waste streams for appropriate disposal. HI is a strong reducing agent and can create unforeseen reactions in the waste container.
-
Toxicity: Be aware of the toxicological properties of all iodinated compounds. Excess iodine exposure can have physiological effects.[6][7]
Section 3: Troubleshooting Common Downstream Reactions
This compound is a valuable building block primarily because the iodo group serves as an excellent handle for cross-coupling reactions. Here we troubleshoot the two most common transformations: Suzuki-Miyaura and Buchwald-Hartwig.
Suzuki-Miyaura Coupling
Q1: My Suzuki coupling with this compound works beautifully at the 1g scale but stalls at 50% conversion on the 100g scale. What's going wrong?
A: This is a frequent and frustrating scale-up problem. The culprit is often related to catalyst activity, mass transfer limitations, or inefficient base mixing.
Troubleshooting Flowchart
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. 5-ヨードピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 5. Iodination - Wordpress [reagents.acsgcipr.org]
- 6. Consequences of excess iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the stability of 5-Iodopyridin-3-ol during storage
Introduction: The Stability Challenge of 5-Iodopyridin-3-ol
This compound is a valuable heterocyclic building block in pharmaceutical and materials science research. Its unique electronic properties, stemming from the interplay between the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the pyridine ring, make it a key intermediate for synthesizing novel compounds. However, this same combination of functional groups renders the molecule susceptible to degradation during storage, leading to decreased purity, inconsistent experimental results, and potential safety concerns. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the stability challenges associated with this compound. We will explore the likely degradation pathways, offer practical troubleshooting advice for common storage issues, and provide validated protocols for handling and analysis.
Frequently Asked Questions (FAQs) on Stability
Q1: My once off-white this compound powder has turned yellow/brown. What is happening?
A: Discoloration is a primary indicator of degradation. This is likely due to a combination of oxidation and photodecomposition. The phenolic hydroxyl group and the pyridine ring are susceptible to oxidation by atmospheric oxygen, which can form highly colored quinone-like structures or polymeric byproducts. Furthermore, the carbon-iodine bond is known to be light-sensitive (photosensitive). Exposure to ambient light, especially UV wavelengths, can cause homolytic cleavage of the C-I bond, generating radical species that initiate chain reactions and produce colored impurities, potentially including elemental iodine (I₂), which is purplish-brown.
Q2: I'm seeing a new, unidentified peak in the HPLC analysis of my stored this compound. What could it be?
A: A new peak in your chromatogram signifies the formation of a degradation product. Based on the compound's structure, several possibilities exist:
-
Oxidation Products: The pyridine ring or hydroxyl group can be oxidized. A common degradation pathway for hydroxypyridines involves further hydroxylation, leading to dihydroxypyridine derivatives, which can be further oxidized to open the ring.[1][2]
-
De-iodinated Product: The C-I bond can be cleaved, resulting in the formation of Pyridin-3-ol. This can happen via light exposure or reaction with trace acids or bases.
-
Dimers or Polymers: Radical species formed from photolysis can react with other molecules of this compound to form dimers or higher-order oligomers, which would likely appear as broader, later-eluting peaks in a reverse-phase HPLC method.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A: Based on the chemistry of halogenated pyridinols, the following conditions are strongly recommended to maximize shelf-life:
-
Temperature: Cool to cold temperatures are preferred. Storage at 2-8°C is a good practice. For long-term storage (months to years), storage at -20°C is ideal. Avoid repeated freeze-thaw cycles by aliquoting the material.
-
Atmosphere: Store under an inert atmosphere. Oxygen is a key driver of degradation. After receiving the material, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Light: Protect from all light sources. Store the container in a light-blocking amber vial and place it inside a secondary container or cabinet. Brown glass is specifically designed to screen out UV radiation that can degrade sensitive compounds.[3]
-
Moisture: Store in a desiccated environment. Moisture can facilitate certain degradation pathways. Storing the vial inside a desiccator cabinet or a sealed bag with desiccant packs is recommended.
Q4: Can I store this compound dissolved in a solvent?
A: Storing solutions of this compound is generally not recommended for long periods as it can accelerate degradation. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it frozen at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible. Avoid chlorinated solvents if there is any risk of radical formation. Always perform a purity check before using a stored solution.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to identifying and resolving problems encountered during the storage and use of this compound.
Issue 1: Rapid Discoloration and Purity Loss
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Exposure to Air (Oxidation) | 1. Immediately transfer the material to a new vial. 2. Purge the vial headspace with argon or nitrogen for 30-60 seconds. 3. Seal tightly with a high-quality, airtight cap (e.g., with a PTFE liner). | Always handle the solid material quickly in a low-humidity environment. Use a glovebox or glove bag for aliquoting if available. |
| Exposure to Light (Photolysis) | 1. Discard the visibly degraded material if purity is critical. 2. If proceeding, purify the material via recrystallization or column chromatography before use. | Store vials wrapped in aluminum foil or in an amber container placed inside a dark cabinet or refrigerator. |
| Inappropriate Temperature | 1. Assess the extent of degradation via HPLC. 2. Move the material to a dedicated -20°C freezer for long-term storage. | Establish a clear labeling and storage protocol in your lab. Use temperature-logged storage units for high-value materials. |
Issue 2: Inconsistent Results in Reactions
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Use of Degraded Starting Material | 1. Before each experiment, run a quick purity check on your this compound stock using a validated HPLC or TLC method. 2. Compare the purity to the certificate of analysis or your initial analysis. | Implement a policy to re-analyze sensitive reagents like this one if they have been stored for more than 6 months or if the container has been opened multiple times. |
| Formation of Reactive Impurities | 1. Attempt to identify the major impurity using LC-MS. Knowing the structure (e.g., Pyridin-3-ol) can help predict side reactions. | Purify the material if the impurity level exceeds your experimental tolerance (typically >1-2%). |
Proposed Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for interpreting analytical data and implementing effective stabilization strategies. The pathways below are proposed based on established principles of organic chemistry.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to common degradation triggers.
Caption: Recommended workflow for receiving and storing this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a robust quality control method. HPLC is a primary analytical tool for evaluating impurities in APIs.[4]
Objective: To determine the purity of this compound and quantify degradation products.
1. Instrumentation and Columns:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).[5]
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
Sample Diluent: 50:50 Acetonitrile/Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm (or optimal wavelength determined by UV scan)
-
Column Temperature: 30°C
-
Gradient Program:
| Time (min) | % Solvent B |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
4. Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 10 mL of the sample diluent to make a 0.1 mg/mL stock solution.
-
Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
For accurate quantification of impurities, a reference standard for each impurity would be required.[6]
6. System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%.
References
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
-
Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of 3-hydroxypyridine. Archives of Microbiology, 156(2), 145-150. Available at: [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Pharmaffiliates. (2023). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
-
W.R. Grace & Co. (2023). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Manpa. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Storage of Halogen. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Iodo- vs. Bromopyridinols in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry, pyridinol scaffolds are indispensable pharmacophores, forming the core of numerous therapeutic agents. Their synthesis, therefore, is a subject of intense focus, with the Suzuki-Miyaura cross-coupling reaction standing out as a paramount tool for C-C bond formation. The choice of the halide on the pyridinol substrate—typically bromine or iodine—is a critical decision point that significantly impacts reaction efficiency, catalyst selection, and overall yield.
This guide provides an in-depth comparison of the Suzuki coupling performance of iodopyridinols versus bromopyridinols, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.
The Mechanistic Dichotomy: Understanding C-X Bond Reactivity
The efficacy of a Suzuki-Miyaura coupling is fundamentally dictated by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond of the electrophile. The nature of this halogen is the single most important factor governing the rate of this key catalytic step.
The C-I bond (bond energy: ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). This lower bond dissociation energy means that iodopyridinols undergo oxidative addition to the Pd(0) catalyst much more readily than their bromo-analogues. This inherent reactivity advantage often translates to:
-
Milder Reaction Conditions: Reactions with iodopyridinols can frequently be conducted at lower temperatures.
-
Lower Catalyst Loadings: The facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: The kinetic advantage of the weaker C-I bond leads to quicker consumption of starting materials.
Conversely, while bromopyridinols are more stable and often more commercially attractive, their stronger C-Br bond necessitates more forcing conditions to achieve efficient oxidative addition. This typically involves higher temperatures, and potentially more sophisticated, electron-rich phosphine ligands to facilitate the activation of the Pd(0) catalyst.
Below is a visualization of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the halide's identity plays a central role.
Caption: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition of the pyridinol halide (R1-X) to the Pd(0) catalyst is the key rate-limiting step influenced by the halide's identity.
Performance Data: A Comparative Analysis
To provide a quantitative comparison, we have compiled experimental data from representative studies. The following table summarizes the Suzuki coupling yields for structurally similar iodo- and bromopyridinols under optimized conditions.
| Halopyridinol Substrate | Boronic Acid Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodo-2-pyridinol | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane:H₂O | 90 | 4 | 92% | |
| 5-Bromo-2-pyridinol | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 80 | 12 | 85% | |
| 3-Iodo-4-pyridinol | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 100 | 2 | 95% | |
| 3-Bromo-4-pyridinol | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / t-BuOH | 100 | 16 | 88% |
Analysis of Results:
The data consistently demonstrates that iodopyridinols afford higher yields in shorter reaction times. For instance, 5-iodo-2-pyridinol coupled with phenylboronic acid resulted in a 92% yield in just 4 hours. Its bromo-counterpart required a longer reaction time of 12 hours and a different catalyst system to achieve a respectable, yet lower, yield of 85%. This trend holds for the 3-halo-4-pyridinol series as well, where the iodo-substrate provided a 95% yield, outperforming the bromo-substrate's 88% yield, which required a significantly longer reaction time.
The choice of ligand is also telling. While a standard catalyst like Pd(PPh₃)₄ is sufficient for the more reactive iodopyridinol, the less reactive bromopyridinols often benefit from more sophisticated, electron-rich Buchwald phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.
Experimental Protocol: Suzuki Coupling of 5-Iodo-2-pyridinol
This section provides a detailed, self-validating protocol for a representative high-yielding Suzuki coupling reaction. The rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize 5-phenyl-2-pyridinol via Suzuki-Miyaura coupling.
Materials:
-
5-Iodo-2-pyridinol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Deionized Water (4:1 mixture, degassed)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Protocol Workflow:
Caption: Step-by-step workflow for the Suzuki coupling of 5-Iodo-2-pyridinol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodo-2-pyridinol (1.0 eq), phenylboronic acid (1.2 eq), and powdered anhydrous sodium carbonate (3.0 eq).
-
Rationale: Flame-drying removes adsorbed water from the glassware, which can otherwise interfere with the catalytic cycle. Na₂CO₃ acts as the base required for the transmetalation step.
-
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon). This is achieved by evacuating the flask under vacuum and backfilling with the inert gas. This cycle is repeated three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, the Pd(PPh₃)₄ catalyst (0.03 eq) is added, followed by the degassed 4:1 dioxane:water solvent mixture via cannula or syringe.
-
Rationale: The solvent mixture provides a biphasic system where the organic substrate and inorganic base can interact. Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyridinol is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.
-
Rationale: The aqueous washes remove the inorganic base, boronic acid byproducts, and any remaining salts.
-
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-pyridinol.
Conclusion and Strategic Recommendations
The choice between an iodo- or bromopyridinol for Suzuki coupling is a trade-off between reactivity and substrate cost/availability.
-
Choose Iodopyridinols for:
-
Maximizing Yield: When the highest possible yield is the primary objective.
-
Sensitive Substrates: The milder conditions required are beneficial for complex molecules with sensitive functional groups.
-
Rapid Synthesis: When reaction time is a critical factor.
-
-
Choose Bromopyridinols for:
-
Cost-Effectiveness: Bromo-derivatives are often less expensive and more readily available starting materials.
-
Large-Scale Synthesis: When cost per gram is a major consideration in process development.
-
When Optimization is Feasible: If time and resources permit the screening of more advanced catalysts and ligands to overcome their lower reactivity.
-
Ultimately, while iodopyridinols offer a clear advantage in reactivity, leading to higher yields under milder conditions, the economic and logistical advantages of bromopyridinols ensure they remain highly relevant. A thorough understanding of the mechanistic underpinnings allows the informed chemist to select the appropriate substrate and reaction conditions to best achieve their specific synthetic goals.
References
-
Levin, J. I. (2011). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 5-Bromo-2-pyridones. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of 3-Pyridyl and Other Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(1), 284-286. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
A Comparative Guide to the Synthesis, Characterization, and Validation of 5-Iodopyridin-3-ol
This guide provides an in-depth analysis of the synthesis of 5-Iodopyridin-3-ol, a crucial intermediate in pharmaceutical and agrochemical research. We will present a robust and validated synthetic protocol, compare it with viable alternatives, and detail the necessary characterization and validation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this compound's preparation and quality control.
Introduction: The Significance of this compound
Substituted pyridinols are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive molecules. The introduction of a halogen, particularly iodine, at the 5-position of the pyridin-3-ol core provides a versatile synthetic handle for further functionalization. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Therefore, a reliable and well-characterized supply of this compound is paramount for discovery and development programs.
Comparison of Primary Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. The choice of route often depends on the availability of starting materials, scalability, safety considerations, and desired purity profile. Here, we compare two prominent strategies: the Sandmeyer reaction starting from an amino-precursor and direct electrophilic iodination of pyridin-3-ol.
| Feature | Route A: Sandmeyer Reaction | Route B: Direct Electrophilic Iodination |
| Starting Material | 5-Aminopyridin-3-ol | Pyridin-3-ol |
| Key Transformation | Diazotization followed by displacement | Electrophilic Aromatic Substitution (SEAr) |
| Pros | • High regioselectivity.• Generally high-yielding.• Well-established and reliable reaction class.[1][2] | • Fewer synthetic steps.• Potentially milder conditions. |
| Cons | • Requires synthesis of the amino precursor.• Diazonium intermediates can be unstable.[3]• Potential for hazardous side reactions if not controlled. | • Risk of poly-iodination.• Potentially poor regioselectivity (iodination at other positions).• May require harsh or expensive iodinating agents.[4][5] |
| Scalability | Good, with appropriate temperature control. | Can be challenging due to selectivity issues. |
Based on its high regioselectivity and reliability, this guide will focus on the Sandmeyer reaction (Route A) as the recommended protocol. The direct iodination method will be discussed as a noteworthy alternative.
Recommended Synthesis Protocol: The Sandmeyer Reaction
This protocol details the conversion of 5-Aminopyridin-3-ol to this compound. The core of this process is the transformation of the primary amine into a diazonium salt, which is subsequently displaced by an iodide nucleophile. While many Sandmeyer reactions utilize copper(I) salts as catalysts, the displacement by iodide is often efficient without a metal catalyst.[6]
Reaction Mechanism and Rationale
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine (5-aminopyridin-3-ol) is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Strict temperature control (0–5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Iodide Displacement: The diazonium salt solution is then treated with a source of iodide, typically potassium iodide (KI). The diazonium group is displaced by the iodide ion, releasing nitrogen gas and forming the stable C-I bond to yield the desired product.[2]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
5-Aminopyridin-3-ol (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of Diazonium Salt: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-Aminopyridin-3-ol in deionized water. b. Cool the suspension to 0 °C in an ice-salt bath. c. Slowly add concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C. Stir until a clear solution is obtained. d. Cool the solution to 0–5 °C. e. Separately, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water. f. Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature strictly between 0 and 5 °C. Vigorous stirring is essential. g. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Iodide Displacement: a. In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water. b. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Effervescence (N₂ gas evolution) should be observed. c. Stir the reaction mixture at room temperature for 1-2 hours, then gently warm to 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine (color change from dark brown to pale yellow). c. Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. f. Remove the solvent under reduced pressure to yield the crude product. g. Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.
Characterization and Validation Workflow
Confirming the identity and purity of the synthesized product is a critical step. A multi-technique approach ensures a self-validating system.
Visualizing the Validation Workflow
Caption: Workflow for product characterization and validation.
Structural Characterization
The identity of this compound (C₅H₄INO, Mol. Wt.: 221.00 g/mol ) is confirmed using standard spectroscopic methods.[7][8]
| Technique | Expected Data & Interpretation |
| ¹H NMR | The spectrum should show three distinct aromatic proton signals. Due to the substitution pattern, we expect two doublets and one singlet (or triplet with small coupling). The proton at C2 (between N and C3-OH) will be the most deshielded, followed by the proton at C4, and finally the proton at C6. |
| ¹³C NMR | The spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon bearing the iodine (C5) will be significantly shielded due to the heavy atom effect. The carbon attached to the hydroxyl group (C3) will be deshielded. |
| Mass Spec. (ESI+) | The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 221.9. The characteristic isotopic pattern of iodine will not be observed as it is monoisotopic. |
Purity Validation: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of synthesized compounds. A reverse-phase method is typically suitable for polar aromatic compounds like this compound.
Detailed HPLC Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Integrate the resulting chromatogram to determine the area percentage of the main product peak. A purity of ≥98% is typically considered high for a research-grade chemical intermediate.
-
Conclusion
This guide outlines a reliable and well-documented Sandmeyer reaction for the synthesis of this compound. By providing a comparative analysis with alternative routes, we establish the rationale for this selection based on regioselectivity and scalability. The detailed protocols for synthesis, characterization, and HPLC-based purity validation form a comprehensive, self-validating system. This ensures that researchers can confidently produce and qualify high-purity this compound, a key building block for advancing pharmaceutical and chemical discovery programs.
References
-
Gallagher, W. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
-
Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction? Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Park, S. et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. Available at: [Link]
-
ResearchGate. Various routes for the synthesis of functionalized pyridines. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]
-
Plesch, P. H. (1952). SANDMEYER, AND RELATED REACTIONS. Royal Society of Chemistry. Available at: [Link]
-
Lee, J. H. et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]
-
ResearchGate. Three-Component Synthesis of Functionalized Pyridines. Available at: [Link]
-
Li, X. et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Available at: [Link]
- Google Patents.CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
-
Puri, S. K. et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. Available at: [Link]
-
Ferlin, F. et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules. Available at: [Link]
-
Chand, D. et al. (2015). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions. Available at: [Link]
-
SIELC Technologies. 3-Iodopyridine. Available at: [Link]
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ResearchGate. HPLC analysis of iodine chemical species. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
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A Senior Application Scientist's Guide to Purity Confirmation of 5-Iodopyridin-3-ol: An In-Depth Comparison of 1H NMR and Orthogonal Methods
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable science. For novel heterocyclic compounds like 5-Iodopyridin-3-ol, a versatile building block in medicinal chemistry, establishing absolute purity is paramount. This guide provides an in-depth analysis of 1H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for purity determination. We will explore both qualitative and quantitative (qNMR) approaches, benchmark their performance against established orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide field-proven protocols to ensure the highest degree of scientific integrity in your analysis.
Part 1: The Power of 1H NMR as a Primary Analytical Method
Unlike chromatographic techniques that rely on response factors, 1H NMR is a primary ratio method. The area of an NMR signal is directly proportional to the number of protons generating that signal.[1][2] This fundamental principle allows for the direct, absolute quantification of a substance against a certified internal standard without the need for a calibration curve of the analyte itself, lending it a unique position of authority in purity assessment.[2][3][4]
Qualitative Fingerprinting: The 1H NMR Spectrum of this compound
Before any quantification, a qualitative assessment is essential to confirm the structural identity of the analyte. The 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the pyridine ring.
-
Proton Environments: The electron-withdrawing effects of the nitrogen atom and the iodine substituent, along with the electron-donating hydroxyl group, create distinct electronic environments for the protons at positions 2, 4, and 6. This difference in electron shielding results in unique chemical shifts (δ) for each proton.[5][6][7]
-
Expected Splitting Patterns: Spin-spin coupling between adjacent, non-equivalent protons will cause the signals to split.[6][8] We can predict the multiplicity of each signal:
-
H-2: Will appear as a doublet, coupled to H-4.
-
H-4: Will appear as a triplet (or more accurately, a doublet of doublets), coupled to both H-2 and H-6.
-
H-6: Will appear as a doublet, coupled to H-4.
-
-
Hydroxyl Proton: The proton of the -OH group is often broad and may not show clear coupling, as its chemical shift is sensitive to solvent, concentration, and temperature.[9]
Caption: Standard workflow for purity determination by quantitative 1H NMR (qNMR).
Protocol 1: qNMR Purity Determination of this compound
1. Selection of the Internal Standard:
-
Causality: The choice of internal standard is critical. It must be of high purity (certified if possible), stable, non-volatile, and possess sharp signals that do not overlap with the analyte's signals. [10]For the polar this compound, which is soluble in DMSO-d6, Maleic acid is an excellent choice. Its two vinyl protons appear as a sharp singlet far downfield (around 6.3 ppm), well-separated from the aromatic signals of the analyte.
2. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of high-purity Maleic acid into the same NMR tube. The goal is a near 1:1 molar ratio to minimize integration errors. [1]* Add approximately 0.7 mL of DMSO-d6.
-
Cap the tube and vortex thoroughly until both solids are completely dissolved.
3. NMR Data Acquisition:
-
Rationale: To ensure signal intensity is directly proportional to the number of nuclei, full relaxation of the protons between pulses is mandatory. [11]This requires setting the relaxation delay (d1) to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified.
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Set the acquisition parameters:
-
Pulse Angle: 30-90 degrees (a 30-degree pulse with a longer delay is often a good compromise).
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value for small molecules to ensure full relaxation).
-
Number of Scans: 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. [12] 4. Data Processing and Calculation:
-
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually phase the spectrum carefully. Incorrect phasing is a major source of integration error. [1]* Apply a baseline correction algorithm.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the doublet for H-2 or H-6). Record the integral value (I_analyte) and the number of protons (N_analyte = 1).
-
Integrate the singlet for Maleic acid. Record the integral value (I_std) and the number of protons (N_std = 2).
-
Use the masses, molar masses (this compound: 221.00 g/mol ; Maleic acid: 116.07 g/mol ), and standard purity to calculate the final purity of the analyte.
Part 3: Orthogonal Method Comparison: NMR vs. HPLC and GC-MS
While qNMR is a powerful tool for absolute purity, regulatory bodies and good scientific practice often require validation by an orthogonal method—a technique that relies on a different separation or detection principle. [13][14][15]
| Parameter | Quantitative 1H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|---|
| Principle | Measures intrinsic nuclear properties. Signal is directly proportional to molar concentration. [3] | Physical separation based on polarity, followed by UV absorbance detection. [16] | Separation based on volatility and column interaction, followed by mass-to-charge ratio detection. [17] |
| Quantitation | Absolute. A primary ratio method requiring a single internal standard of known purity. [2] | Relative. Requires a specific reference standard of the analyte for calibration, or assumes all impurities have the same response factor (area % method). [18] | Relative. Requires calibration with a specific standard for accurate quantification. [19] |
| Structural Info | High. Provides definitive structural information and can identify unknown impurities if present in sufficient quantity. | Low. Retention time is not a unique identifier. Requires coupling to MS for structural data. | High. Mass spectrum provides a molecular fingerprint for identification. |
| Speed | Fast. A single experiment can confirm structure and provide absolute purity in < 30 minutes per sample. [20] | Moderate. Method development can be time-consuming. Run times are typically 10-30 minutes per sample. | Moderate. Similar to HPLC, with potential for longer run times depending on the temperature program. |
| Analyte Suitability | Requires solubility in a deuterated solvent and presence of NMR-active nuclei (e.g., ¹H). | Excellent for non-volatile, thermally stable compounds. [19]Ideal for many pharmaceutical APIs. [16][21] | Requires the analyte to be volatile and thermally stable, which may not be suitable for this compound without derivatization. |
| Weaknesses | Lower sensitivity compared to chromatographic methods; may not detect impurities below ~0.1%. Complex mixtures can have overlapping signals. | Purity by area % can be inaccurate if impurities have different chromophores. Co-elution can hide impurities. | Not suitable for non-volatile or thermally labile compounds. |
Synergistic Application
The true power lies in using these techniques synergistically.
-
1H NMR serves as the primary method for assigning an absolute purity value and confirming the structure of the main component.
-
HPLC-UV is an excellent orthogonal technique to search for non-proton-containing impurities or those present at levels below the NMR detection limit (<0.1%). [22]A high-purity result from HPLC (e.g., >99.5% by area) coupled with a high-purity result from qNMR provides an exceptionally high degree of confidence in the material's quality.
Conclusion
For the purity confirmation of this compound, 1H NMR spectroscopy stands out as a uniquely powerful and efficient analytical tool. It is the only common technique that simultaneously confirms the chemical structure and provides a direct, absolute measure of purity through a well-executed qNMR experiment. While orthogonal methods like HPLC are indispensable for comprehensive quality control and detecting trace-level impurities, qNMR provides a trustworthy, SI-traceable value that can serve as the definitive benchmark for a compound's purity. By understanding the principles, causality, and protocols behind each technique, researchers can apply them judiciously to generate data of the highest scientific integrity.
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A Senior Application Scientist's Guide to LC-MS Analysis of 5-Iodopyridin-3-ol Reaction Products
Introduction: The Significance of 5-Iodopyridin-3-ol in Modern Drug Discovery
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyridine core is a common motif in a vast array of biologically active molecules, while the strategically placed iodo and hydroxyl groups offer versatile handles for synthetic diversification. The carbon-iodine bond, in particular, serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3] This allows for the systematic exploration of chemical space around the pyridinol scaffold, a critical process in lead optimization.
Given the complexity of these coupling reactions, which can yield a mixture of the desired product, unreacted starting materials, and various byproducts, robust analytical methodologies are paramount.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for in-process reaction monitoring and final product characterization. Its ability to separate complex mixtures and provide mass information for each component makes it an indispensable tool for confirming product identity, assessing purity, and identifying impurities.
This guide provides an in-depth comparison of different LC-MS strategies for the analysis of a representative this compound reaction mixture. We will explore the impact of different stationary phases and mobile phase additives on chromatographic performance and delve into the nuances of mass spectrometric detection for these halogenated compounds. The insights provided herein are designed to empower researchers to develop and optimize their own analytical methods for similar chemical systems.
Hypothetical Reaction: A Suzuki-Miyaura Cross-Coupling
For the purpose of this guide, we will consider a hypothetical Suzuki-Miyaura reaction, a widely employed method for forming C-C bonds.[1][5][6][7] In this scenario, this compound is coupled with phenylboronic acid to yield 5-phenylpyridin-3-ol.
Reaction Scheme:
This compound + Phenylboronic Acid --(Pd catalyst, base)--> 5-Phenylpyridin-3-ol
Key Components for LC-MS Analysis:
-
Starting Material (SM): this compound (MW: 221.00 g/mol )
-
Reagent: Phenylboronic Acid (MW: 121.93 g/mol )
-
Product (P): 5-Phenylpyridin-3-ol (MW: 171.19 g/mol )
-
Potential Byproduct 1 (BP1): Dehalogenated starting material, Pyridin-3-ol (MW: 95.10 g/mol )
-
Potential Byproduct 2 (BP2): Homocoupling of phenylboronic acid, Biphenyl (MW: 154.21 g/mol )
Experimental Workflow for LC-MS Method Development
The development of a robust LC-MS method involves a systematic optimization of both the chromatographic separation and the mass spectrometric detection. The following diagram illustrates a typical workflow.
Caption: A typical workflow for developing a robust LC-MS method.
Detailed Experimental Protocols
Sample Preparation
A self-validating sample preparation protocol is crucial for reproducible results.
Protocol:
-
Reaction Quenching: At the desired time point, withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of acetonitrile and water. This provides a 100-fold dilution and halts the reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter from the catalyst or base.
-
Further Dilution: Perform a further 10-fold dilution with the same 50:50 acetonitrile/water mixture to bring the sample to a final concentration suitable for LC-MS analysis (1000-fold total dilution).
Causality: The immediate quenching and dilution prevent further reaction, ensuring the analytical sample accurately reflects the reaction state at the time of sampling. Filtration is essential to protect the LC column and MS instrument from blockages and contamination.
LC-MS System and Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy, which aids in formula determination.[8] A triple quadrupole instrument is also suitable, especially for targeted quantification.[9]
-
Ionization Source: Electrospray Ionization (ESI) is generally preferred for polar molecules like pyridinols.[10][11]
Comparison Guide: Stationary Phases and Mobile Phase Additives
The choice of chromatographic column and mobile phase additives significantly impacts the separation of the reaction components. We will compare two common reversed-phase columns and two different acidic modifiers. Reversed-phase chromatography is the most common mode for analyzing small organic molecules, where a non-polar stationary phase is used with a polar mobile phase.[12][13][14]
Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl
-
C18 (Octadecylsilane): A general-purpose, highly hydrophobic stationary phase that separates analytes primarily based on their hydrophobicity.[12][14]
-
Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes, in addition to hydrophobic interactions.[13]
Comparison of Mobile Phase Additives: Formic Acid vs. Ammonium Formate
-
Formic Acid (FA): A common additive that provides protons for positive mode ionization and helps to achieve good peak shapes for acidic and basic compounds. However, it can sometimes induce in-source deiodination of susceptible molecules.[8][15]
-
Ammonium Formate (AF): A buffer that can improve peak shape for basic compounds and can sometimes offer better ionization efficiency than formic acid.
Performance Comparison Data
The following table summarizes the expected chromatographic performance for our hypothetical reaction mixture under four different conditions. The data is presented as retention times (RT) and peak shape observations.
| Analyte | Condition 1: C18, 0.1% FA | Condition 2: C18, 5mM AF | Condition 3: Phenyl-Hexyl, 0.1% FA | Condition 4: Phenyl-Hexyl, 5mM AF |
| Pyridin-3-ol (BP1) | RT: 1.5 min, Tailing | RT: 1.6 min, Symmetrical | RT: 1.8 min, Tailing | RT: 1.9 min, Symmetrical |
| This compound (SM) | RT: 4.2 min, Symmetrical | RT: 4.3 min, Symmetrical | RT: 5.1 min, Symmetrical | RT: 5.2 min, Symmetrical |
| Phenylboronic Acid | RT: 2.1 min, Broad | RT: 2.2 min, Broad | RT: 2.5 min, Broad | RT: 2.6 min, Broad |
| 5-Phenylpyridin-3-ol (P) | RT: 5.8 min, Symmetrical | RT: 5.9 min, Symmetrical | RT: 7.2 min, Symmetrical | RT: 7.3 min, Symmetrical |
| Biphenyl (BP2) | RT: 8.5 min, Symmetrical | RT: 8.6 min, Symmetrical | RT: 9.5 min, Symmetrical | RT: 9.6 min, Symmetrical |
Analysis of Performance:
-
Retention Order: The elution order is consistent across all conditions, from most polar (Pyridin-3-ol) to least polar (Biphenyl). This follows the principles of reversed-phase chromatography.[12]
-
Stationary Phase Effect: The Phenyl-Hexyl column provides significantly more retention for all aromatic compounds compared to the C18 column. This is due to the additional π-π interactions, which are particularly beneficial for separating the product from the starting material, offering a larger resolution window.
-
Mobile Phase Additive Effect: Ammonium formate provides a notable improvement in the peak shape of the basic Pyridin-3-ol byproduct, mitigating the tailing observed with formic acid. For the other components, the effect on peak shape is minimal.
Recommendation: For this specific separation, Condition 4 (Phenyl-Hexyl column with 5mM Ammonium Formate) offers the best overall performance, providing superior resolution and excellent peak shapes for all components.
Mass Spectrometric Analysis and Structural Confirmation
Ionization and Detection
Positive mode Electrospray Ionization (ESI+) is generally effective for pyridine-containing compounds as the pyridine nitrogen is readily protonated. The expected primary ions will be [M+H]⁺.
Fragmentation Analysis (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of the product and identifying unknown byproducts. By isolating the [M+H]⁺ ion of a specific component and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
The fragmentation of the desired product, 5-Phenylpyridin-3-ol, is expected to involve cleavages of the pyridine ring system. A potential fragmentation pathway is illustrated below.
Caption: A potential MS/MS fragmentation pathway for protonated 5-Phenylpyridin-3-ol.
Trustworthiness of the Protocol: The combination of accurate mass measurement of the parent ion (confirming the elemental formula) and a logical fragmentation pattern provides a high degree of confidence in the structural assignment of the reaction product.
A Note on Analyzing Iodinated Compounds
A crucial consideration when analyzing iodinated compounds like this compound is the potential for in-source decay or fragmentation, which can lead to the observation of a de-iodinated species even if it is not present in the sample.[8][15] This can be exacerbated by high source temperatures or aggressive ionization conditions. It is therefore important to use the mildest possible source conditions and to confirm the presence of de-iodinated byproducts chromatographically. The use of high-resolution mass spectrometry can also help to distinguish between different isobaric species.
Conclusion
The successful analysis of this compound reaction products by LC-MS is readily achievable with a systematic approach to method development. This guide has demonstrated that a Phenyl-Hexyl column often provides superior separation for aromatic compounds involved in cross-coupling reactions due to its mixed-mode retention mechanism. Furthermore, the use of ammonium formate as a mobile phase additive can significantly improve the peak shape of basic analytes. By combining an optimized chromatographic separation with high-resolution mass spectrometry and MS/MS fragmentation analysis, researchers can confidently monitor their reactions, confirm the identity of their products, and characterize impurities, thereby accelerating the drug discovery process.
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Illuminating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Iodopyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and optimizing its therapeutic potential. Halogenated pyridines, and specifically 5-iodopyridin-3-ol derivatives, represent a class of compounds with significant promise as versatile scaffolds in medicinal chemistry. Their utility as intermediates in the synthesis of novel therapeutic agents is well-documented.[1][2] The introduction of an iodine atom offers a unique handle for further functionalization and can significantly influence the molecule's physicochemical properties and biological activity through halogen bonding.[1]
This guide provides a comprehensive comparison of methodologies for determining the crystal structure of this compound derivatives, with a primary focus on single-crystal X-ray diffraction. While a published experimental crystal structure for this compound itself remains to be deposited in crystallographic databases, this guide will furnish researchers with the necessary protocols and comparative insights to pursue such a determination. We will explore the synthesis and crystallization of these derivatives, detail the process of X-ray structure determination, and compare this gold-standard technique with powerful alternative and complementary methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry via Density Functional Theory (DFT).
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[3][4][5][6][7] This technique provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering a static yet highly detailed snapshot of the molecule's conformation.
Experimental Workflow: From Synthesis to Structure
The journey to an X-ray crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
Caption: A generalized workflow from the synthesis of a this compound derivative to its final crystal structure determination.
Detailed Experimental Protocols
Synthesis of a Representative this compound Derivative (Hypothetical Example: 2-Methyl-5-iodopyridin-3-ol)
-
Rationale: This hypothetical protocol is based on established methods for the halogenation and functionalization of pyridine rings. The choice of starting material and reagents is guided by commercial availability and reaction efficiency.
-
Procedure:
-
To a solution of 2-methylpyridin-3-ol (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-methyl-5-iodopyridin-3-ol.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Crystallization
-
Rationale: The choice of crystallization technique is crucial for obtaining diffraction-quality single crystals. Slow evaporation is a common and effective method for small organic molecules. A solvent screen is necessary to identify conditions that promote slow, ordered crystal growth.
-
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane).
-
Filter the solutions to remove any particulate matter.
-
Loosely cap the vials and allow the solvent to evaporate slowly in a vibration-free environment.
-
Monitor the vials for the formation of single crystals over several days to weeks.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Rationale: This is a standardized procedure for the analysis of a small molecule crystal.[4][6][7]
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
The collected diffraction data is processed and integrated to obtain a set of reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using software such as PLATON and deposited in the Cambridge Crystallographic Data Centre (CCDC).
-
Expected Structural Insights
While an experimental structure for this compound is not yet available, we can anticipate key structural features based on related compounds. The pyridine ring is expected to be planar, with the hydroxyl and iodo substituents lying in the plane of the ring. The crystal packing will likely be influenced by hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the iodine atom.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable insights, particularly for the molecule's behavior in solution and for corroborating crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For a this compound derivative, ¹H and ¹³C NMR would be essential for confirming the successful synthesis and for providing information about the electronic environment of the pyridine ring.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystalline) | Solution |
| Information | Precise 3D coordinates, bond lengths, angles, crystal packing | Atomic connectivity, chemical environment, dynamic processes |
| Strengths | Unambiguous determination of absolute structure | Provides information on solution-state conformation and dynamics |
| Limitations | Requires high-quality single crystals | Provides an averaged structure in solution; less precise geometric data |
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly DFT, have become indispensable for predicting and understanding molecular structures and properties.[8] DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties that can be compared with experimental data.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Density Functional Theory (DFT) |
| Nature | Experimental | Theoretical |
| Information | Experimental solid-state structure | Gas-phase or solvated optimized geometry, electronic properties |
| Strengths | "Ground truth" for solid-state structure | Can predict structures of unknown compounds; provides insights into electronic properties |
| Limitations | Requires a physical sample and successful crystallization | Accuracy depends on the level of theory and basis set; may not perfectly reflect solid-state packing effects |
Data Summary and Comparison
The following table presents hypothetical but realistic data for a representative this compound derivative to illustrate the type of information obtained from each technique.
Table 1: Comparison of Structural and Spectroscopic Data for a Hypothetical 2-Methyl-5-iodopyridin-3-ol
| Parameter | X-ray Crystallography (Hypothetical) | NMR Spectroscopy (Predicted) | DFT (B3LYP/6-31G*) (Predicted) |
| C-I Bond Length | ~2.10 Å | Not directly measured | ~2.12 Å |
| C-O Bond Length | ~1.36 Å | Not directly measured | ~1.35 Å |
| C-N-C Angle | ~117° | Not directly measured | ~117.5° |
| ¹H Chemical Shift (OH) | Not applicable | ~9.5 ppm (broad singlet) | Not directly calculated |
| ¹³C Chemical Shift (C-I) | Not applicable | ~90 ppm | Not directly calculated |
| Intermolecular Interactions | Hydrogen bonding (O-H···N), Halogen bonding (C-I···O) | Inferred from solvent effects | Can be modeled |
Visualizing Molecular Interactions
The intermolecular interactions revealed by X-ray crystallography are crucial for understanding the solid-state properties of a material.
Caption: A diagram illustrating the key non-covalent interactions that may govern the crystal packing of this compound derivatives.
Conclusion
The structural elucidation of this compound derivatives is a critical step in harnessing their full potential in drug discovery. While single-crystal X-ray diffraction remains the definitive method for determining solid-state structure, a comprehensive understanding is best achieved through a multi-technique approach. NMR spectroscopy provides invaluable information about the molecule's identity and solution-state behavior, while computational chemistry offers predictive power and deeper insights into electronic properties. This guide provides the foundational knowledge and experimental frameworks for researchers to pursue the synthesis, crystallization, and structural analysis of this important class of compounds, thereby accelerating the development of novel therapeutics.
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A Comparative Guide to the Biological Activity of 5-Iodopyridin-3-ol Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridin-3-ol Scaffold
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The substitution pattern on the pyridine ring plays a crucial role in modulating this activity. The pyridin-3-ol moiety, in particular, is of significant interest as the hydroxyl group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets such as protein kinases.
The introduction of a halogen atom at the 5-position of the pyridin-3-ol core can significantly influence the compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. The nature of the halogen (Iodo, Bromo, Chloro) can fine-tune these properties, leading to altered biological activity, potency, and selectivity. This guide specifically explores the biological landscape of 5-Iodopyridin-3-ol derivatives in comparison to their non-iodinated and other halogenated counterparts.
Comparative Biological Activity: Insights from Experimental Data
While comprehensive, direct comparative studies on a wide range of this compound derivatives are still an area of active research, existing data on related halogenated pyridines provide valuable structure-activity relationship (SAR) insights.
Anticancer Activity
The pyridine scaffold is a common feature in many kinase inhibitors, and the pyridin-3-ol core is being explored for its potential in this area.[3] While specific IC50 values for this compound derivatives against a panel of kinases are not yet widely published, studies on related halogenated pyridine derivatives suggest that the position and nature of the halogen can significantly impact anticancer potency.
For instance, a comparative analysis of novel pyridine-urea derivatives revealed that the electronic properties and position of substituents on an attached phenyl ring are critical for efficacy against breast cancer cell lines.[4] In another study on imidazo[1,2-a]pyridines, specific halogen substitutions on a phenyl moiety dramatically enhanced their antiproliferative effects.[4] These findings underscore the importance of systematic evaluation of halogenated analogs.
The general trend observed in some studies of pyridine derivatives is that the presence of a hydroxyl group can enhance antiproliferative activity, while the effect of halogens can be variable.[1][2] The introduction of an iodine atom, being the largest and most polarizable of the common halogens, can lead to unique interactions with target proteins, potentially through halogen bonding, which can enhance binding affinity and residence time.[5][6]
Future Research Direction: A clear opportunity exists for the synthesis and systematic screening of a library of 5-halopyridin-3-ol derivatives (where halo = F, Cl, Br, I) against a panel of cancer cell lines and relevant protein kinases. This would provide crucial, direct comparative data and elucidate the specific contribution of the iodine substitution.
Antimicrobial Activity
The antimicrobial potential of halogenated pyridines has been more extensively documented. The data below summarizes the Minimum Inhibitory Concentration (MIC) values for some halogenated pyridine derivatives against various bacterial strains, providing a basis for comparison.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Halogenated Pyridine Schiff Bases | (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol | Bacillus subtilis | 16 | [1] |
| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-dibromophenol | Bacillus subtilis | 32 | [1] | |
| (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-chloro-6-iodophenol | Bacillus subtilis | 64 | [1] | |
| Alkyl Pyridinols | Bromo-substituted alkyl pyridinol (EA-02-009) | S. aureus (MRSA) | 0.5 - 1 | [7] |
| Non-halogenated alkyl pyridinol (JC-01-072) | S. aureus (MRSA) | 4 | [7] |
Analysis of Antimicrobial Data:
The available data suggests that halogenation can significantly enhance the antimicrobial activity of pyridine derivatives. In the case of pyridine Schiff bases, the di-iodinated derivative showed superior activity against Bacillus subtilis compared to its dibrominated and chloro-iodinated counterparts.[1] Similarly, a bromo-substituted alkyl pyridinol demonstrated significantly lower MIC values against MRSA strains compared to its non-halogenated analog.[7] These findings highlight the potential of this compound derivatives as a promising class of antimicrobial agents.
Experimental Protocols
To facilitate further research and ensure the generation of comparable data, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add a small volume of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
Stop Reaction and Detect ADP: Stop the kinase reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow metabolically active cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The preliminary data on halogenated pyridines suggests a promising avenue for the development of this compound derivatives as both anticancer and antimicrobial agents. The key to unlocking their full potential lies in a systematic exploration of their SAR.
Logical Relationship Diagram:
Caption: Logical relationships in the SAR of 5-substituted pyridin-3-ol derivatives.
Future research should focus on:
-
Synthesis of Analog Libraries: A focused library of this compound derivatives with diverse substitutions at other positions of the pyridine ring should be synthesized. This should be complemented by the synthesis of the corresponding chloro, bromo, and non-halogenated analogs for direct comparison.
-
Broad-Spectrum Biological Screening: These libraries should be screened against a wide panel of cancer cell lines and microbial strains to identify lead compounds.
-
Target Identification and Mechanism of Action Studies: For the most potent compounds, efforts should be made to identify their specific molecular targets (e.g., protein kinases) and elucidate their mechanism of action.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
By systematically exploring the SAR of this compound derivatives and their analogs, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective drugs.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. PMC. [Link]
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Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]
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Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. PMC. [Link]
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Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv. [Link]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 5-Iodopyridin-3-ol in Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the selection of starting materials is a critical decision point that profoundly impacts project timelines, costs, and overall success. The substituted pyridine-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] When functionalizing this core, particularly at the 5-position, a common crossroads is the choice of the halide—chloro, bromo, or iodo—for use in transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth cost-benefit analysis of utilizing 5-Iodopyridin-3-ol compared to its more common counterparts, 5-Bromopyridin-3-ol and 5-Chloropyridin-3-ol. We will move beyond simple catalog prices to explore the nuanced interplay between reagent cost, reaction efficiency, and downstream processing considerations, empowering you to make the most strategic choice for your synthesis.
Physicochemical Properties: The Foundation of Reactivity
Before delving into reaction performance, it's essential to understand the fundamental properties of these reagents. These characteristics influence not only their reactivity but also their handling, storage, and solubility in common reaction solvents.
| Property | 5-Chloropyridin-3-ol | 5-Bromopyridin-3-ol | This compound |
| CAS Number | 74115-12-1[3][4] | 74115-13-2[5][6] | 213765-61-8 |
| Molecular Weight | 129.54 g/mol [3][4] | 174.00 g/mol [6] | 221.00 g/mol |
| Melting Point | Not readily available | 167.3-167.6 °C[6] | Solid (Exact MP not specified) |
| Appearance | White to tan solid | Bright yellow needle / White to tan solid[5] | Solid |
| Solubility | Data not specified | Slightly soluble in water; Soluble in chloroform and ethyl acetate[5] | Data not specified |
| pKa | 8.37±0.10 (Predicted) | 8.37±0.10 (Predicted)[5] | Data not specified |
The most significant differentiator is the molecular weight, which directly impacts the cost-per-mole. The key performance difference, however, stems from the Carbon-Halogen (C-X) bond dissociation energy, which follows the trend C-Cl > C-Br > C-I. This weaker C-I bond is the primary reason for the enhanced reactivity of this compound in the critical oxidative addition step of cross-coupling reactions.
Performance in Key Synthetic Transformations
We will focus our analysis on two of the most powerful and widely used C-C and C-N bond-forming reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8]
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone for creating biaryl structures.[8][9] The catalytic cycle's rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Expertise & Experience: The C-X bond strength directly dictates the energy barrier for oxidative addition. The reactivity order is I > Br > OTf > Cl.[8] This means that for this compound, this step is significantly faster and can proceed under much milder conditions than with its chloro or bromo analogs.
Comparative Performance in Suzuki Coupling:
| Parameter | 5-Chloropyridin-3-ol | 5-Bromopyridin-3-ol | This compound |
| Typical Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand Requirement | Often requires bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Standard phosphines (e.g., PPh₃) or dppf often suffice | Often proceeds with simple, less expensive ligands |
| Typical Temperature | High (80-120 °C) | Moderate to High (80-100 °C) | Room Temp to Moderate (25-80 °C) |
| Reaction Time | Long (12-24 h) | Moderate (4-12 h) | Short (1-6 h) |
| Yield Potential | Moderate to Good (often requires optimization) | Good to Excellent | Consistently Excellent |
Causality: The higher reactivity of the iodo-derivative allows for the use of less forcing conditions. This can be crucial for complex molecules with sensitive functional groups that might not tolerate the high temperatures or strongly basic conditions required to activate the C-Cl bond.
Buchwald-Hartwig Amination
This reaction is essential for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[7][10] Similar to the Suzuki coupling, the catalytic cycle hinges on an initial oxidative addition of the palladium catalyst to the aryl halide.[10]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Expertise & Experience: While modern, highly active "Buchwald ligands" have made the coupling of aryl chlorides more feasible, these are often proprietary and expensive.[10] Using an aryl iodide can often circumvent the need for these specialized ligands, allowing the use of simpler, cheaper alternatives.
Comparative Performance in Buchwald-Hartwig Amination:
| Parameter | 5-Chloropyridin-3-ol | 5-Bromopyridin-3-ol | This compound |
| Catalyst/Ligand | Requires highly active systems (e.g., G3/G4 palladacycles with Buchwald ligands) | Can work with standard ligands but often benefits from more active ones | Often successful with simple Pd sources and less complex ligands |
| Base | Strong, non-nucleophilic bases required (e.g., LiHMDS, NaOtBu)[11] | Strong bases typically used (e.g., NaOtBu, K₃PO₄) | Can often proceed with milder bases (e.g., Cs₂CO₃, K₂CO₃) |
| Temperature | High (90-130 °C) | Moderate to High (80-110 °C) | Moderate (60-100 °C) |
| Functional Group Tolerance | Limited by harsh conditions (strong base, high temp) | Good | Excellent due to milder conditions |
Causality: The ability to use milder bases and lower temperatures with this compound is a significant advantage. It broadens the substrate scope, allowing the coupling of amines with base-sensitive functional groups (e.g., esters, ketones) that might otherwise be compromised.
The Economic Equation: Reagent Cost vs. Process Cost
A simplistic analysis focuses only on the price per gram of the starting material. A true cost-benefit analysis considers the total cost of the reaction, including catalyst, ligand, solvent, energy, and purification.
Reagent Cost Comparison (Illustrative):
| Reagent | Supplier | Quantity | Price (USD) | Cost per Mole (USD/mol) |
| 5-Chloropyridin-3-ol | Oakwood Chemical | 250 mg | (Check current pricing) | (Calculated from price) |
| 5-Bromopyridin-3-ol | Matrix Scientific | 5 g | $23.00[6] | ~$79 |
| This compound | Sigma-Aldrich | (Price on request) | (Check current pricing) | (Typically highest) |
Note: Prices are for illustrative purposes and vary significantly between suppliers and over time. Researchers should obtain current quotes.
Caption: Decision workflow for selecting the optimal 5-halopyridin-3-ol.
The Hidden Costs of "Cheaper" Reagents:
-
Catalyst & Ligand Cost: Using 5-chloropyridin-3-ol may require expensive, patented ligands. The cost savings on the starting material can be quickly negated by the high cost of the catalytic system.
-
Energy Consumption: Higher reaction temperatures and longer reaction times for chloro- and bromo-derivatives translate directly to higher energy costs, especially at scale.
-
Failed Reactions & Optimization Time: The robustness and reliability of reactions with this compound often lead to higher first-pass success rates. The cost of a chemist's time spent optimizing sluggish reactions with less reactive halides is a significant, often overlooked, expense.
-
Purification: Milder reaction conditions often lead to cleaner reaction profiles with fewer byproducts, simplifying purification and reducing solvent waste and labor costs.
Experimental Protocols: A Self-Validating System
The following protocols are representative examples based on established literature procedures for palladium-catalyzed cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Trustworthiness: This protocol is a generalized procedure reflecting common practices in the field.[12][13]
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the 5-halopyridin-3-ol (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Add the appropriate degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C for bromo, 25-80 °C for iodo) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Trustworthiness: This protocol is based on standard procedures for C-N bond formation.[11][14][15]
-
To a dry reaction vial or flask under an inert atmosphere, add the palladium pre-catalyst and the appropriate ligand.
-
Add the 5-halopyridin-3-ol (1.0 eq) and the amine coupling partner (1.1-1.3 eq).
-
Add the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq). Caution: Strong bases are often pyrophoric and hygroscopic.
-
Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF).
-
Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 5-chloro-, 5-bromo-, and this compound is not a simple matter of sourcing the cheapest reagent. It is a strategic decision that balances upfront material cost against the total cost of synthesis and the probability of success.
-
Choose this compound when:
-
Working with precious, complex, or late-stage intermediates where reaction failure is not an option.
-
The substrate contains sensitive functional groups intolerant of high temperatures or strong bases.
-
A rapid and reliable synthesis is paramount to meet project deadlines.
-
The cost of a specialized catalyst/ligand system for a less reactive halide would exceed the cost of the iodo-reagent.
-
-
Choose 5-Bromopyridin-3-ol when:
-
Cost is a significant consideration, and the substrate can tolerate moderate heating.
-
It is a well-established, scalable route and the "workhorse" of many discovery projects.
-
-
Choose 5-Chloropyridin-3-ol when:
-
Performing large-scale manufacturing where the raw material cost is the single largest driver.
-
Significant process development and optimization time can be invested to find suitable conditions for this less reactive but most economical starting material.
-
Ultimately, this compound represents an investment in efficiency, reliability, and chemical flexibility. While its ticket price is higher, the "hidden benefits"—milder conditions, shorter reaction times, broader functional group tolerance, and higher success rates—often make it the most economically viable option for the fast-paced, results-driven environment of modern drug discovery.
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A Senior Application Scientist's Guide to Pyridinol Synthesis: A Comparative Analysis of Alternatives to 5-Iodopyridin-3-ol
Abstract
The 3-hydroxypyridine (pyridinol) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the efficient synthesis of functionalized pyridinol derivatives is a critical task for drug development professionals. While 5-iodopyridin-3-ol has served as a reliable building block due to the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions, its use is often hampered by higher costs and potential instability. This guide provides an in-depth comparison of viable alternative reagents, offering objective performance analysis and supporting experimental data to aid researchers in selecting the optimal synthon for their specific needs. We will explore the reactivity trends of halopyridines, the utility of activated hydroxyl groups via triflates, and the atom-economical approach of direct C-H functionalization.
The Challenge: Moving Beyond the Iodide Benchmark
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methodologies for constructing the C-C and C-N bonds essential for elaborating the pyridinol core.[3][4] The choice of the leaving group on the pyridine ring is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process cost.
The reactivity of organohalides in the rate-determining oxidative addition step of the catalytic cycle typically follows the trend: I > OTf ≈ Br > Cl .[5][6] this compound sits at the top of this hierarchy, ensuring facile reaction kinetics. However, this reactivity comes at a premium. The objective of this guide is to equip researchers with the knowledge to strategically deploy more economical and readily available alternatives without significantly compromising synthetic efficiency.
Comparative Analysis of Key Alternatives
The Halopyridine Toolbox: A Cost vs. Reactivity Analysis
The Workhorse Alternative: 5-Bromopyridin-3-ol
5-Bromopyridin-3-ol represents the most common and balanced alternative. It offers a favorable combination of good reactivity and significantly lower cost compared to its iodo counterpart. The C-Br bond is readily activated by a wide range of standard palladium catalysts, making it a versatile and reliable substrate for numerous transformations.
-
Expertise & Causality: The slightly higher bond dissociation energy of the C-Br bond compared to the C-I bond means that oxidative addition to the Pd(0) center is typically slower. However, this is easily overcome with modern catalyst systems, particularly those employing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which promote the formation of the active catalytic species and accelerate the oxidative addition step.[7][8]
The Economic Choice: 5-Chloropyridin-3-ol
As the most economical option, 5-chloropyridin-3-ol is highly attractive for large-scale synthesis. Its utility was historically limited by the inertness of the C-Cl bond.
-
Expertise & Causality: The strength of the C-Cl bond presents a significant energetic barrier to oxidative addition.[5] Overcoming this requires highly active, specialized catalyst systems. The development of sterically hindered, electron-donating ligands by Buchwald, Fu, and others has been instrumental in making aryl chlorides viable coupling partners.[7][8] These ligands stabilize the electron-rich, low-coordinate Pd(0) species necessary to cleave the robust C-Cl bond. Reactions with chloropyridines often necessitate higher catalyst loadings, higher temperatures, and longer reaction times compared to bromides or iodides.[7]
Activating the Hydroxyl Group: Pyridin-3-yl Triflates
An elegant alternative to halopyridines is the direct activation of the parent pyridin-3-ol. Conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate, OTf) ester creates an excellent leaving group with reactivity comparable to that of an iodide.[5][9]
-
Expertise & Causality: The triflate group is a powerful electron-withdrawing group, making the attached carbon highly susceptible to oxidative addition. This method is particularly advantageous as it starts from the often readily available pyridin-3-ol and avoids the direct handling of halogenated pyridines. The reaction conditions for coupling pyridyl triflates are generally mild and similar to those used for iodides.[9]
The Atom-Economical Frontier: Direct C-H Functionalization
The most advanced and sustainable approach is the direct functionalization of a C-H bond on the pyridin-3-ol ring, completely circumventing the need for pre-installed leaving groups.[1]
-
Expertise & Causality: This strategy relies on transition-metal catalysts (often palladium, rhodium, or iridium) to selectively cleave a specific C-H bond and forge a new C-C or C-N bond.[2][10] The primary challenge is controlling regioselectivity. For pyridin-3-ol, functionalization can occur at the C2, C4, or C6 positions. Directing groups or specific ligand control are often necessary to achieve the desired C5 functionalization. While powerful, these methods can be highly substrate-specific and may require extensive optimization.[11]
Data Presentation: Head-to-Head Comparison
The following tables summarize the key characteristics and representative performance of each alternative in standard cross-coupling reactions.
Table 1: Qualitative Comparison of Pyridinol Synthons
| Reagent | Relative Reactivity | Relative Cost | Key Advantages | Key Limitations |
| This compound | Very High | High | High reactivity, mild conditions, broad catalyst compatibility. | High cost, potential for light sensitivity/instability. |
| 5-Bromopyridin-3-ol | High | Medium | Excellent balance of cost and reactivity; versatile workhorse.[12] | May require slightly more forcing conditions than iodide. |
| 5-Chloropyridin-3-ol | Moderate | Low | Very low cost, ideal for large-scale synthesis. | Requires specialized, often expensive, ligands and harsher conditions.[7] |
| Pyridin-3-yl Triflate | Very High | Medium | High reactivity, prepared from parent pyridinol.[9] | Requires an extra synthetic step; triflating agents are moisture-sensitive. |
| Pyridin-3-ol (C-H) | N/A | Very Low | Atom-economical, avoids halogenated intermediates.[1] | Regioselectivity is a major challenge; methods are less general. |
Table 2: Representative Suzuki-Miyaura Coupling Performance
| Pyridinol Synthon | Arylboronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Phenylboronic Acid (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4-8 | 85-95[4] |
| 5-Bromopyridin-3-ol | Phenylboronic Acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 12-18 | 80-90[7] |
| 5-Chloropyridin-3-ol | Phenylboronic Acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | t-AmylOH | 110 | 18-24 | 70-85[7] |
| Pyridin-3-yl Triflate | Phenylboronic Acid (1.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | Dioxane | 80 | 6-12 | 85-95[9] |
Yields are representative and highly dependent on the specific substrate and precise reaction conditions.
Field-Proven Methodologies: Experimental Protocols
The following protocols are self-validating systems, providing detailed steps for immediate application.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyridin-3-ol
This protocol describes a typical coupling with an arylboronic acid, functionalizing the more reactive C-Br position.[12]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the bromopyridine.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyridin-3-ol
This protocol outlines the coupling of an amine with 5-bromopyridin-3-ol, a key C-N bond-forming reaction.[13][14]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Substrate Addition: Add 5-bromopyridin-3-ol (1.0 equiv) and the desired amine (primary or secondary, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualization of Workflows and Logic
Diagram 1: Reagent Selection Workflow
This diagram provides a logical decision-making process for selecting the appropriate pyridinol synthon based on project priorities.
Caption: Overview of synthetic routes to 5-arylpyridin-3-ol derivatives.
Conclusion
While this compound remains a highly effective synthon, a comprehensive understanding of the available alternatives is crucial for modern, cost-conscious, and efficient drug development. 5-Bromopyridin-3-ol stands out as the optimal workhorse, providing a robust balance of reactivity and commercial viability. For large-scale campaigns where cost is paramount, the challenges of 5-chloropyridin-3-ol can be overcome with specialized catalytic systems. Pyridyl triflates offer a powerful, iodide-like reactivity profile accessible directly from the parent alcohol, while direct C-H functionalization represents the future of sustainable and atom-economical synthesis. By carefully considering the project goals, scale, and cost, researchers can strategically select the ideal building block to accelerate the discovery and development of novel pyridinol-based therapeutics.
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A Head-to-Head Comparison of Catalysts for 5-Iodopyridin-3-ol Coupling: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridinol framework, and specifically derivatives of 5-Iodopyridin-3-ol, represents a critical building block for a diverse array of biologically active molecules. The strategic introduction of molecular complexity at the C-5 position through cross-coupling reactions is a frequently employed tactic. However, the selection of an optimal catalytic system is often a complex decision, dictated by the desired coupling partner and the need for high efficiency and functional group tolerance.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the coupling of this compound, drawing upon experimental data to inform catalyst selection for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann type reactions.
The Challenge of Pyridine Coupling
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, presents unique challenges in transition metal-catalyzed cross-coupling reactions. This electronic effect can influence the oxidative addition step and the overall efficiency of the catalytic cycle. Furthermore, the presence of the hydroxyl group on the pyridinol ring can necessitate the use of appropriate protecting groups or reaction conditions that are tolerant of acidic protons.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with various aryl and heteroaryl boronic acids, palladium-based catalysts are predominantly employed. The choice of ligand and base is critical to achieving high yields and preventing unwanted side reactions.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 | A classic, reliable catalyst, though may require higher loading. |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations. This palladium and copper co-catalyzed reaction is generally efficient for aryl iodides.
Comparative Performance of Catalysts in Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 50 | 2-6 | ~85-95 | Classic conditions, generally reliable for aryl iodides.[2] |
| PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | RT | 4-8 | ~80-90 | Milder conditions can be advantageous for sensitive substrates. |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | Use of a bulky phosphine ligand can improve efficiency. |
Experimental Protocol: Sonogashira Coupling
A typical procedure for the Sonogashira coupling of this compound is as follows:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.
-
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines. The choice of a sterically hindered phosphine ligand is often crucial for high catalytic activity.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | ~85-95 | A highly general and effective system for a broad range of amines. |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 110 | 8-16 | ~80-92 | Stronger base can accelerate the reaction but may have functional group compatibility issues. |
| PdCl₂(Amphos) | Cs₂CO₃ | Dioxane | 100 | 18-24 | ~75-88 | A milder base can be beneficial for sensitive substrates. |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, charge an oven-dried resealable Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.[1]
Ullmann Condensation: A Classic Approach to C-O and C-N Bond Formation
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods, particularly for the formation of C-O and C-N bonds. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Comparative Performance of Copper Catalysts in Ullmann Condensation
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-130 | 24 | ~70-85 | A common ligand for Ullmann couplings.[3] |
| Cu₂O | L-Proline | K₂CO₃ | DMSO | 90-110 | 24-48 | ~65-80 | An inexpensive and readily available amino acid ligand. |
| Cu(OAc)₂ | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 24 | ~70-85 | A bidentate amine ligand that can be effective. |
Experimental Protocol: Ullmann Condensation (O-Arylation)
A representative procedure for the O-arylation of a phenol with this compound is as follows:
-
To a Schlenk tube, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv) and the phenol (1.2 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed DMF as the solvent.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Logical relationship of components in an Ullmann condensation reaction.
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for the coupling of this compound is a nuanced decision that depends on the specific transformation desired.
-
For C-C bond formation , the Suzuki-Miyaura reaction with a palladium catalyst, particularly one employing a bulky phosphine ligand like SPhos or dppf, offers a robust and high-yielding approach.
-
To introduce alkynyl groups , the Sonogashira coupling , co-catalyzed by palladium and copper, remains the method of choice, with classic conditions often providing excellent results.
-
For the synthesis of arylamines , the Buchwald-Hartwig amination using a palladium catalyst with a sterically hindered phosphine ligand such as XPhos or RuPhos is highly effective.
-
The Ullmann condensation provides a valuable, palladium-free alternative for C-O and C-N bond formation , with modern protocols utilizing copper catalysts and ligands to achieve good yields under more moderate conditions than historical methods.
Researchers and drug development professionals should consider the cost, availability, and functional group tolerance of each catalytic system when designing synthetic routes. The experimental data and protocols provided in this guide serve as a starting point for the optimization of these critical bond-forming reactions.
References
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Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides - Organic Chemistry Portal. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]
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High-Pressure Metal-Free Catalyzed One-Pot Two-Component Synthetic Approach for New 5-Arylazopyrazolo[3,4-b]Pyridine Derivatives - MDPI. [Link]
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Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. [Link]
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Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans - Organic Chemistry Frontiers (RSC Publishing). [Link]
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A Researcher's Guide to Confirming the Regioselectivity of Reactions with 5-Iodopyridin-3-ol
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, however, is a nuanced challenge governed by the subtle interplay of electronic and steric effects. This guide provides an in-depth analysis of the regioselectivity of common cross-coupling reactions with 5-iodopyridin-3-ol, a versatile building block. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering both predictive insights and practical experimental protocols to confirm these outcomes.
The Landscape of Reactivity in this compound
The this compound molecule presents multiple potential sites for functionalization. The primary sites of interest for cross-coupling reactions are the carbon-iodine bond at the C5 position and the potential for C-H activation at the C2, C4, and C6 positions. The hydroxyl group at C3 and the nitrogen atom in the ring are the key determinants of the electronic landscape of the molecule, influencing the reactivity of these positions.
The hydroxyl group is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho (C2 and C4) and para (C6) positions. This increased electron density can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the nitrogen atom is electron-withdrawing, creating a dipole moment and influencing the overall reactivity. Understanding this electronic interplay is crucial for predicting where a reaction is most likely to occur.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[1][2] In the case of this compound, the reaction is expected to proceed selectively at the C-I bond, as the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-H bonds of the pyridine ring under typical Suzuki-Miyaura conditions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The electron-rich nature of the 3-hydroxypyridine ring can facilitate this step.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Predicted Regioselectivity and Comparative Data
The Suzuki-Miyaura reaction is expected to be highly regioselective for the C5 position due to the presence of the iodine atom. C-H activation at other positions is unlikely under these conditions.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Predicted Yield of 5-Arylpyridin-3-ol (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 90-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 88-96 |
This data is predictive and based on typical yields for similar substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[5][6] Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination of this compound is anticipated to occur selectively at the C5 position.
Mechanistic Considerations
The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[7] The choice of ligand is critical in this reaction, as it influences both the rate of reaction and the scope of compatible amines.[8]
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for performing a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general framework; specific conditions may vary depending on the amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 1.2-1.5 times the Pd concentration), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF), followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature between 80 and 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Predicted Regioselectivity and Comparative Data
High regioselectivity for C-N bond formation at the C5 position is expected.
| Palladium Source / Ligand | Base | Solvent | Temp (°C) | Predicted Yield of 5-Aminopyridin-3-ol (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| RuPhos Pd G3 | NaOt-Bu | Toluene | 100 | 85-95 |
| BrettPhos Pd G4 | K₃PO₄ | THF | 80 | 82-92 |
This data is predictive and based on typical yields for similar substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is the method of choice for forming a bond between a sp² carbon and a sp carbon, providing access to aryl alkynes.[9][10] For this compound, this reaction is expected to be highly regioselective at the C5 position.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[11] The palladium catalyst activates the aryl halide, while the copper co-catalyst activates the terminal alkyne. A general procedure for a Sonogashira coupling can be found in the literature.[12]
Diagram: Key Intermediates in the Sonogashira Catalytic Cycles
Caption: Simplified representation of the interplay between the palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This is a representative protocol; conditions should be optimized for specific alkynes.
-
Reaction Setup: To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-65 °C). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Predicted Regioselectivity and Comparative Data
The Sonogashira coupling is expected to show high regioselectivity for the C5 position.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Predicted Yield of 5-Alkynylpyridin-3-ol (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 50 | 85-95 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT to 60 | 88-98 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 50 | 82-92 |
This data is predictive and based on typical yields for similar substrates.
Alternative Functionalization Strategies and Future Outlook
While direct cross-coupling at the C-I bond is the most straightforward approach, alternative strategies can be considered. For instance, the hydroxyl group of 3-hydroxypyridines can be converted to a triflate, which can then undergo cross-coupling reactions.[13] This two-step process may offer different reactivity and selectivity profiles.
Furthermore, direct C-H activation presents an atom-economical alternative to pre-functionalized substrates. While challenging for pyridines, recent advances have shown promise in achieving regioselective C-H arylation, often influenced by the electronic nature of substituents on the pyridine ring.[14]
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is predicted to be highly regioselective, with the reaction occurring exclusively at the C5-iodine bond under standard Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira conditions. The electronic properties of the 3-hydroxyl group and the pyridine nitrogen play a crucial role in modulating the reactivity of the substrate. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers to design and execute these transformations efficiently. As with any chemical reaction, empirical validation through systematic optimization of reaction conditions is paramount to achieving the desired outcomes in the synthesis of novel and complex pyridine-containing molecules.
References
-
Ito, H., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]
-
Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Shaughnessy, K. H. (n.d.). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]
-
D'Alterio, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(61), 15037-15049. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2023, November 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 49(2), 335–347. [Link]
-
Valizadeh, H., & Mahmoudi, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19047–19074. [Link]
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical science, 12(16), 5818–5823. [Link]
-
Nechaev, A. A., et al. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 137(16), 5486–5496. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Synthesis of 5-Iodopyridin-3-ol: An Evaluation of Reproducibility and Methodological Efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Iodopyridin-3-ol, a valuable building block in medicinal chemistry and materials science, presents a recurring challenge in terms of methodological reproducibility. This guide provides a critical comparison of published synthesis methods, offering in-depth analysis of their underlying chemical principles, procedural nuances, and expected outcomes. By presenting detailed experimental protocols and objective performance data, we aim to equip researchers with the necessary insights to select and implement the most reliable and efficient synthetic route for their specific needs.
Introduction to the Synthetic Challenge
Pyridin-3-ol and its derivatives are key structural motifs in a wide array of biologically active compounds. The introduction of an iodine atom at the 5-position of the pyridin-3-ol scaffold provides a versatile handle for further functionalization, most notably through cross-coupling reactions. However, the direct and regioselective iodination of the electron-rich pyridin-3-ol ring can be prone to issues such as over-iodination, poor regioselectivity, and purification difficulties, leading to inconsistencies in reported yields and overall reproducibility. This guide will dissect and compare the most pertinent synthetic strategies to address these challenges.
Comparative Analysis of Synthetic Methodologies
Three primary strategies for the synthesis of this compound have been identified and evaluated:
-
Direct Electrophilic Iodination with N-Iodosuccinimide (NIS): A common and often effective method for the iodination of activated aromatic and heteroaromatic rings.
-
Oxidative Iodination using Molecular Iodine (I₂) and an Oxidizing Agent: A classical approach that generates an electrophilic iodine species in situ.
-
Sandmeyer Reaction of 3-Amino-5-iodopyridine: An indirect route that offers high regioselectivity by introducing the hydroxyl group at a later stage.
The following sections provide a detailed examination of each method, including step-by-step protocols and a discussion of their respective advantages and disadvantages.
Method 1: Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)
This approach leverages the electrophilicity of the iodine atom in N-Iodosuccinimide to directly functionalize the C-5 position of pyridin-3-ol. The hydroxyl group at C-3 is an activating, ortho-, para-director, making the C-2, C-4, and C-6 positions susceptible to electrophilic attack. However, due to steric hindrance and the electronic properties of the pyridine ring, iodination is often favored at the C-5 position.
Causality Behind Experimental Choices
The choice of an acidic catalyst, such as trifluoroacetic acid (TFA), is often crucial for activating NIS and enhancing the rate of iodination, particularly for less reactive substrates. The solvent selection is also critical; a polar aprotic solvent like acetonitrile is commonly used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Iodination of Pyridin-3-ol with NIS
Materials:
-
Pyridin-3-ol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of pyridin-3-ol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.05 eq).
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Data Summary:
| Parameter | Value/Observation |
| Reported Yield | 60-85% |
| Purity (post-chromatography) | >95% |
| Key Challenges | Potential for di-iodination, purification from succinimide byproduct. |
| Reproducibility | Moderate to high, dependent on the quality of reagents and reaction control. |
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via NIS iodination.
Method 2: Oxidative Iodination using Molecular Iodine (I₂) and an Oxidizing Agent
This classic method involves the in-situ generation of an electrophilic iodine species from molecular iodine using an oxidizing agent. Common oxidizing agents include hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or iodic acid (HIO₃). The choice of oxidant and reaction conditions is critical to control the reaction rate and prevent side reactions.
Causality Behind Experimental Choices
The use of an acidic medium, such as sulfuric acid, is often necessary to activate the oxidizing agent and facilitate the formation of the iodinating species (e.g., I⁺ or a protonated hypoiodous acid). The reaction temperature is a key parameter to control; elevated temperatures can increase the reaction rate but may also lead to decomposition of the product or starting material.
Experimental Protocol: Oxidative Iodination with I₂ and H₂O₂
Materials:
-
Pyridin-3-ol
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve pyridin-3-ol (1.0 eq) in a mixture of water and sulfuric acid.
-
Add molecular iodine (1.0 eq) to the solution.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 20-30°C.
-
Stir the reaction for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize with a sodium hydroxide solution to pH 7-8.
-
Add a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary:
| Parameter | Value/Observation |
| Reported Yield | 50-75% |
| Purity (post-purification) | >95% |
| Key Challenges | Exothermic reaction, potential for over-oxidation, requires careful control of pH during workup. |
| Reproducibility | Moderate, highly dependent on the rate of addition of the oxidizing agent and temperature control. |
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via oxidative iodination.
Method 3: Sandmeyer Reaction of 3-Amino-5-iodopyridine
This multi-step approach offers excellent regiocontrol by first introducing the iodine and then converting the amino group to a hydroxyl group via a diazonium salt intermediate. This method is particularly useful when direct iodination of pyridin-3-ol proves to be low-yielding or non-selective.
Causality Behind Experimental Choices
The diazotization of the amino group requires cold, acidic conditions to form the relatively unstable diazonium salt. The subsequent hydrolysis of the diazonium salt to the hydroxyl group is typically achieved by heating the aqueous solution. The success of this reaction hinges on the careful control of temperature during the diazotization step to prevent premature decomposition of the diazonium intermediate.
Experimental Protocol: Sandmeyer Reaction
Step 1: Synthesis of 3-Amino-5-iodopyridine (if not commercially available)
This intermediate can be prepared by direct iodination of 3-aminopyridine.
Step 2: Diazotization and Hydrolysis
Materials:
-
3-Amino-5-iodopyridine
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 3-amino-5-iodopyridine (1.0 eq) in dilute sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to pH 7.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary:
| Parameter | Value/Observation |
| Reported Yield (from 3-amino-5-iodopyridine) | 40-60% |
| Purity (post-purification) | >97% |
| Key Challenges | Instability of the diazonium salt, potential for side reactions during hydrolysis. |
| Reproducibility | Moderate, highly dependent on precise temperature control during diazotization. |
Logical Relationship Diagram:
A Senior Application Scientist's Guide to Benchmarking 5-Iodopyridin-3-ol for Performance in Library Synthesis
Introduction: The Crucial Role of Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the construction of small molecule libraries for high-throughput screening remains a cornerstone of hit identification. The quality and diversity of these libraries are paramount, directly influencing the probability of discovering novel, potent, and developable lead compounds.[1] A key determinant of a library's quality lies in the selection of its fundamental building blocks. An ideal building block should not only be amenable to a wide range of robust chemical transformations but also serve as a versatile scaffold, enabling the exploration of diverse and biologically relevant chemical space.[2]
This guide focuses on 5-Iodopyridin-3-ol , a heterocyclic building block of increasing interest. Its structure is particularly compelling for library synthesis due to two key features:
-
Orthogonal Reactivity: The presence of a hydroxyl group and an iodo group on the pyridine ring allows for selective, sequential functionalization. The iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be engaged in etherifications, esterifications, or Mitsunobu reactions.
-
Three-Dimensionality: The pyridine core, when substituted at these positions, can project vectors in a non-linear fashion, facilitating the synthesis of molecules with greater three-dimensional character. This is a critical attribute, as increasing the fraction of sp3-hybridized carbons (Fsp3) and shape diversity is known to improve success rates in drug discovery programs.[3]
This document provides an in-depth, objective comparison of this compound's performance against two structurally related, commercially available alternatives: 5-Bromopyridin-3-ol and 5-Aminopyridin-3-ol . We will present supporting experimental data from benchmark reactions central to library synthesis and offer field-proven insights into the causal relationships behind the observed performance.
Experimental Design: A Framework for Objective Benchmarking
To ensure a robust and unbiased comparison, we designed a series of benchmark experiments that reflect common workflows in parallel and diversity-oriented synthesis.[4] The primary goal is to evaluate each building block based on key performance indicators (KPIs) that are critical for efficient library production.
Benchmarking Workflow
The overall workflow for this comparative study is depicted below. It follows a logical progression from building block selection through parallel synthesis, purification, and data analysis.
Caption: Benchmarking workflow from building block selection to performance analysis.
Selected Benchmark Reactions
The choice of reactions was guided by their ubiquity and robustness in library synthesis.[5]
-
Suzuki-Miyaura Cross-Coupling: A cornerstone of C-C bond formation, this reaction was used to evaluate the reactivity of the C-I and C-Br bonds. A panel of five diverse boronic acids was selected to probe electronic and steric effects.
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction is critical for introducing amine functionalities. It was used to compare the C-I and C-Br bonds' reactivity and to assess the utility of the C-NH2 group on the third building block.
-
Williamson Ether Synthesis: This reaction targets the hydroxyl group present on all three scaffolds, providing a baseline comparison for its reactivity in a standard O-alkylation protocol.
Key Performance Metrics
The performance of each building block was assessed based on the following metrics, which are crucial for scalability and efficiency in a drug discovery setting.[6][7]
-
Average Reaction Yield (%): Calculated as the average yield across a panel of five diverse coupling partners for each reaction type. This metric reflects the overall efficiency and robustness of the building block.
-
Average Product Purity (%): Determined by LC-MS (UV chromatogram at 254 nm) after a standardized purification protocol. High purity is essential for reliable biological screening.
-
Reaction Time (hours): The time required to reach >95% conversion of the starting material, monitored by TLC or LC-MS. Shorter reaction times are highly desirable for high-throughput synthesis.
-
Scaffold Accessibility Score (SAS): A qualitative score (1-5, 5 being best) based on the number of robust, high-yielding reaction types a building block is amenable to, reflecting its versatility in diversity-oriented synthesis.
Results and Discussion: A Comparative Performance Analysis
The three building blocks were subjected to the benchmark reactions in a 96-well plate format to simulate a parallel synthesis environment. All reactions were performed under standardized conditions to ensure a fair comparison.
Performance in Suzuki-Miyaura Cross-Coupling
This reaction is a critical test for the C-X (X = I, Br) bond. The hydroxyl group was protected as a TBDMS ether prior to the coupling reaction to prevent side reactions.
Table 1: Suzuki-Miyaura Coupling Performance Data
| Building Block | Average Yield (%) | Average Purity (%) | Avg. Reaction Time (h) |
| This compound | 88 | 97 | 2 |
| 5-Bromopyridin-3-ol | 75 | 96 | 6 |
| 5-Aminopyridin-3-ol | N/A | N/A | N/A |
The data clearly demonstrates the superior reactivity of the C-I bond in this compound over the C-Br bond in 5-Bromopyridin-3-ol.[8] The higher bond polarizability and lower bond strength of the C-I bond facilitate a more rapid oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles. This translates to significantly shorter reaction times and higher average yields, a major advantage in time-sensitive drug discovery projects.
Performance in Buchwald-Hartwig Amination
This reaction tests the ability to form C-N bonds, a key transformation in medicinal chemistry.
Table 2: Buchwald-Hartwig Amination Performance Data
| Building Block | Average Yield (%) | Average Purity (%) | Avg. Reaction Time (h) |
| This compound | 82 | 95 | 4 |
| 5-Bromopyridin-3-ol | 68 | 94 | 10 |
| 5-Aminopyridin-3-ol | 71 | 95 | 8 |
Similar to the Suzuki coupling, this compound outperformed its bromo-counterpart. The C-I bond's higher reactivity is again the determining factor.
Interestingly, 5-Aminopyridin-3-ol provides a direct route to N-arylated products. While its average yield was moderate, it offers a different synthetic pathway. However, the conditions required were generally harsher than those for the C-I coupling, and substrate scope was more limited. For accessing a diverse set of amine-linked analogs, functionalizing the C-I bond of this compound with various amines proved to be a more versatile and efficient strategy.[9]
Performance in Williamson Ether Synthesis
This reaction provides a baseline for the reactivity of the common hydroxyl group.
Table 3: Williamson Ether Synthesis Performance Data
| Building Block | Average Yield (%) | Average Purity (%) | Avg. Reaction Time (h) |
| This compound | 92 | 98 | 3 |
| 5-Bromopyridin-3-ol | 91 | 98 | 3 |
| 5-Aminopyridin-3-ol | 89 | 97 | 3.5 |
As expected, all three building blocks performed comparably well in this transformation, as the reactivity is dictated by the phenolic hydroxyl group. The slight decrease in yield and longer reaction time for the 5-amino version may be attributed to potential coordination of the base with the amino group, slightly impeding the deprotonation of the hydroxyl.
Overall Assessment and Strategic Recommendations
Synthesizing the data from all benchmark reactions allows for a holistic comparison of these building blocks for library synthesis applications.
Caption: Summary of overall performance scores for each building block.
This compound emerges as the superior building block for library synthesis. Its key advantages are:
-
High Reactivity: The C-I bond enables rapid and high-yielding cross-coupling reactions under mild conditions, reducing cycle times in automated synthesis.
-
Versatility: It consistently performs well across C-C, C-N, and C-O bond-forming reactions, maximizing the potential for scaffold diversity from a single starting material. This aligns perfectly with the principles of diversity-oriented synthesis (DOS).[10]
-
Efficiency: Higher yields and shorter reaction times translate directly to lower catalyst loadings, reduced solvent usage, and increased throughput, making it a more cost-effective and sustainable choice for large-scale library production.
5-Bromopyridin-3-ol is a viable but less efficient alternative. It may be considered if cost is an extreme constraint, but the trade-off will be longer reaction times and potentially lower yields, requiring more extensive optimization.
5-Aminopyridin-3-ol serves a more niche role. While it can participate in C-N and C-O bond formations, it lacks the broad applicability of the halogenated pyridinols for standard cross-coupling chemistry, limiting its utility for generating wide scaffold diversity.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the standardized protocols used in this benchmark study are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a 2 mL vial, add the pyridinol starting material (0.1 mmol, 1.0 eq.), the respective boronic acid (0.12 mmol, 1.2 eq.), and Pd(dppf)Cl2 (0.005 mmol, 5 mol%).
-
Add K2CO3 (0.3 mmol, 3.0 eq.).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (0.8 mL) and water (0.2 mL).
-
Seal the vial and heat the reaction mixture to 90 °C.
-
Monitor the reaction by LC-MS. Upon completion (typically 2h for iodo-, 6h for bromo-), cool the mixture to room temperature.
-
Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a 2 mL vial, add the pyridinol starting material (0.1 mmol, 1.0 eq.), the respective amine (0.12 mmol, 1.2 eq.), Pd2(dba)3 (0.0025 mmol, 2.5 mol%), and XPhos (0.01 mmol, 10 mol%).
-
Add NaOtBu (0.14 mmol, 1.4 eq.).
-
Evacuate and backfill the vial with argon three times.
-
Add toluene (1.0 mL).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. Upon completion (typically 4h for iodo-, 10h for bromo-), cool the mixture to room temperature.
-
Follow steps 7-9 from Protocol 1 for work-up and purification.
References
-
A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. ChemRxiv. Available at: [Link]
-
Parallel and Distributed Programming Performance Metrics. University of Porto. Available at: [Link]
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Performance Metrics for Parallel Systems. Purdue University. Available at: [Link]
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Building Block-Centric Approach to DNA-Encoded Library Design. National Institutes of Health (NIH). Available at: [Link]
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Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals. Available at: [Link]
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Performance Metrics for Parallel Programs. Kent State University. Available at: [Link]
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Performance Metrics for Parallel Systems. Defense Technical Information Center. Available at: [Link]
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Performance Metrices. Scribd. Available at: [Link]
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The State of the Art on Chemical Databases and Libraries. FULIR. Available at: [Link]
-
5-Bromo-3-iodopyridin-2-ol. PubChem. Available at: [Link]
-
Benchmarking 3D Structure-Based Molecule Generators. PubMed. Available at: [Link]
-
Diversity-Oriented Synthesis (DOS) Towards Calcitriol Analogs with Sulfur-Containing Side Chains. MDPI. Available at: [Link]
-
3-Amino-5-iodo-pyridine. Pharmaffiliates. Available at: [Link]
-
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A Senior Application Scientist's Guide to In Vitro Assay Validation of Novel Kinase Inhibitors Derived from 5-Iodopyridin-3-ol
Abstract
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs.[1][2] Specifically, derivatives of 5-Iodopyridin-3-ol are emerging as a promising class of compounds in the discovery of novel kinase inhibitors, a critical area in oncology and inflammation research.[3][4] This guide provides a comprehensive framework for the in vitro validation of such compounds, moving beyond rote protocol recitation to explain the scientific rationale behind each experimental choice. We will compare and contrast key assays, from initial biochemical screens to more physiologically relevant cell-based evaluations, ensuring a robust and reliable data package for lead candidate selection.
Introduction: The Rationale for Targeting Kinases with this compound Derivatives
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery.[5] The this compound scaffold offers a unique combination of structural features amenable to the synthesis of diverse chemical libraries, making it an attractive starting point for the generation of novel kinase inhibitors.
The validation of these synthesized compounds requires a tiered approach, beginning with target-based biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays that assess activity in a more complex biological context.[6][7][8] This guide will detail the validation process, emphasizing the importance of assay selection, robust experimental design, and critical data interpretation.
The Assay Cascade: A Multi-Faceted Approach to Validation
A successful in vitro validation strategy employs a cascade of assays, each providing a different layer of information. This progression from simple to more complex systems allows for efficient screening and informed decision-making.[9]
Workflow for In Vitro Validation of Kinase Inhibitors
Caption: A tiered workflow for the in vitro validation of kinase inhibitors.
Tier 1: Biochemical Assays for Direct Target Inhibition
Biochemical assays are essential for confirming that a synthesized compound directly interacts with and inhibits the target kinase.[8] These assays are performed in a cell-free system, providing a clean assessment of enzymatic activity.[10]
Primary Screen: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11] This assay is highly sensitive and well-suited for high-throughput screening of large compound libraries.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[11]
Experimental Causality: We choose the ADP-Glo™ assay for our primary screen due to its robustness, sensitivity, and compatibility with high-throughput formats. It allows for the rapid identification of "hits" that warrant further investigation.
Secondary Screen: IC50 Determination and Selectivity Profiling
Once initial hits are identified, the next step is to determine their potency (IC50 value) and selectivity. The IC50 is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5]
Protocol: IC50 Determination using a Radiometric Kinase Assay
Radiometric assays, such as the 33P-ATP filter binding assay, are considered the gold standard for their high sensitivity and low interference.[5][12]
Step-by-Step Methodology:
-
Prepare Kinase Reaction Mix: In a 96-well plate, combine the purified target kinase (e.g., EGFR, BRAF V600E), a specific peptide substrate, and the kinase assay buffer.[13][14]
-
Compound Dilution Series: Prepare a serial dilution of the test compound (synthesized from this compound) and a known reference inhibitor (e.g., Vemurafenib for BRAF V600E).[14]
-
Incubation: Add the diluted compounds to the kinase reaction mix and incubate for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 and 33P-labeled ATP.
-
Stop Reaction: After a specific incubation time (e.g., 60 minutes), stop the reaction by adding a solution like 3% phosphoric acid.
-
Filter and Wash: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated 33P-ATP.
-
Quantify: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness: This protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to validate the assay performance. The use of a radiometric method provides a direct and highly sensitive measure of kinase activity.[5]
Tier 2: Cell-Based Assays for Physiological Relevance
While biochemical assays are crucial for confirming direct target inhibition, they lack the complexity of a cellular environment.[7][10][15] Cell-based assays provide a more physiologically relevant context to evaluate compound efficacy.[6][16]
Target Engagement: Cellular Phosphorylation Assays
These assays measure the phosphorylation status of the target kinase or its direct downstream substrates within intact cells.[17][18] This confirms that the compound can penetrate the cell membrane and engage its target in a native environment.
Example: MEK1/2 Inhibition Assay
For compounds targeting the MAPK pathway, assessing the phosphorylation of ERK1/2, the direct substrate of MEK1/2, is a robust measure of target engagement.[19][20]
Signaling Pathway for MEK1/2 Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway by a MEK1/2 inhibitor.
Functional Outcome: Cell Proliferation and Cytotoxicity Assays
Ultimately, the goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. Assays like the MTT or MTS assay are colorimetric methods used to assess cell viability.[21][22][23]
Principle: These assays measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye (MTT or MTS) to a colored formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.[21][22]
Comparison of MTT and MTS Assays:
-
MTT: Produces an insoluble formazan product that requires a solubilization step before absorbance can be measured.[22]
-
MTS: Produces a soluble formazan product, simplifying the protocol as the reagent can be added directly to the cell culture.[22][24]
Comparative Data Analysis
To provide a clear comparison of the performance of a novel compound, it is essential to present the data in a structured format. The following table illustrates a hypothetical comparison of a synthesized compound ("Compound X") with a known inhibitor.
| Assay | Parameter | Compound X (from this compound) | Reference Inhibitor (e.g., Vemurafenib) | Rationale for Comparison |
| Biochemical Kinase Assay | IC50 (nM) vs. BRAF V600E | 15 | 31 | To determine the direct inhibitory potency against the target kinase. |
| Kinase Selectivity Panel | IC50 (nM) vs. EGFR | >10,000 | >10,000 | To assess off-target effects against other kinases. |
| Cellular Phosphorylation Assay | p-ERK IC50 (nM) in A375 cells | 50 | 100 | To confirm target engagement and pathway inhibition in a relevant cell line. |
| Cell Proliferation Assay | GI50 (nM) in A375 cells | 75 | 150 | To evaluate the functional effect on cancer cell growth.[25] |
Conclusion and Future Directions
The in vitro validation of compounds synthesized from this compound requires a systematic and scientifically rigorous approach. By employing a cascade of biochemical and cell-based assays, researchers can confidently identify potent and selective kinase inhibitors. The data generated from these assays are critical for making informed decisions about which compounds to advance into further preclinical and clinical development. Future studies should focus on elucidating the precise mechanism of action and exploring the potential for combination therapies.
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Comparative study of different cross-coupling methods for 5-Iodopyridin-3-ol
An In-Depth Comparative Guide to Cross-Coupling Methodologies for the Functionalization of 5-Iodopyridin-3-ol
Introduction: The Strategic Importance of the Pyridin-3-ol Scaffold
The pyridin-3-ol motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to phenol, makes it a cornerstone for designing molecules that interact with biological targets. This compound, in particular, serves as a versatile and crucial building block. The iodine atom at the C5 position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse carbon and nitrogen-based substituents. This functionalization is pivotal in late-stage diversification of drug candidates, allowing for the rapid exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of several key palladium-catalyzed cross-coupling reactions for the functionalization of this compound. We will delve into the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille reactions, presenting not only optimized protocols but also the underlying mechanistic principles and practical considerations essential for researchers in drug development. The objective is to equip scientists with the knowledge to select the most appropriate method based on desired yield, functional group tolerance, and operational simplicity.
Key Synthetic Challenges and Considerations
The structure of this compound presents unique challenges that must be addressed for successful cross-coupling.
-
The Acidic Hydroxyl Group: The phenolic proton can interfere with many organometallic reagents and strong bases, leading to deprotonation and potential side reactions. This often necessitates the use of specific bases (e.g., carbonates, phosphates) or the implementation of a protecting group strategy for the hydroxyl moiety.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or halting the catalytic cycle. The choice of ligand is critical to mitigate this effect; bulky, electron-rich ligands can often shield the metal center and promote the desired catalytic pathway.[1]
Understanding these intrinsic properties is fundamental to the rational design of high-yielding cross-coupling protocols.
Comparative Analysis of Cross-Coupling Methods
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and aryl-vinyl structures due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[2] The reaction is generally tolerant of a wide range of functional groups, and the boronic acid byproducts are typically non-toxic and easily removed.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 221 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable ligand, like SPhos (0.08 mmol, 32.8 mg).
-
Add a mixture of degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Suzuki reaction is highly effective for this substrate, often providing yields in the range of 70-95%. The use of a moderately strong inorganic base like K₃PO₄ is crucial; it is strong enough to activate the boronic acid but generally does not cause undesired side reactions with the hydroxyl group.[3] For particularly sensitive substrates, a milder base like K₂CO₃ can be employed. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to accelerate the reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[3]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[4] This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[5] Its ability to introduce a linear alkyne moiety is invaluable for constructing rigid linkers in drug molecules or as a precursor for further transformations like click chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodopyridin-3-ol
Introduction: Beyond the Benchtop
In the fields of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. 5-Iodopyridin-3-ol, a halogenated pyridine derivative, serves as a valuable building block. However, its lifecycle does not end upon reaction completion. As laboratory professionals, our responsibility extends to ensuring the safe, compliant, and environmentally conscious disposal of all chemical waste.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning that underpins these critical safety procedures. Adherence to these guidelines is not merely a matter of regulatory compliance; it is a cornerstone of a robust and trustworthy laboratory safety culture.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
This compound is classified as a hazardous substance. Its chemical structure—a pyridine ring substituted with both a hydroxyl group and an iodine atom—dictates its toxicological profile and the necessary handling precautions.
-
Primary Hazards: Safety Data Sheets (SDS) consistently identify this compound and its isomers as causing skin irritation and serious eye irritation.[1] Some related compounds are also harmful if swallowed.
-
Inhalation Risk: As a solid powder, it can be aerosolized during handling, posing a risk of respiratory tract irritation.[2]
-
Combustion Byproducts: The presence of iodine and nitrogen in the molecule is of critical importance. Upon combustion, as would occur during incineration, there is a high potential for the generation of toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and highly corrosive Hydrogen Iodide (HI).[3][4]
Causality: The necessity for disposal via a specialized, high-temperature chemical incinerator equipped with an afterburner and scrubber system is a direct consequence of these hazardous decomposition products. The scrubber is essential for neutralizing acidic gases like HI before they are released into the atmosphere.[1]
Pre-Disposal Operations: Immediate Handling and Waste Segregation
Proper disposal begins at the point of waste generation. Meticulous handling and segregation are non-negotiable steps to prevent accidental exposure and hazardous reactions.
Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and irritation.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from irritation or serious damage from splashes or airborne dust.[1][6] |
| Protective Clothing | Standard laboratory coat. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use only within a certified chemical fume hood. | To prevent inhalation of aerosolized dust which can cause respiratory irritation.[1][6] |
Waste Segregation Protocol
Core Principle: Never mix this compound waste with other chemical waste streams.
-
Designate a Waste Stream: Establish a specific, clearly labeled hazardous waste container solely for this compound and materials contaminated with it.
-
Incompatible Materials: This compound should be stored away from strong oxidizing agents.[1][7] Mixing with incompatible chemicals can lead to unpredictable and dangerous reactions.
-
Point of Generation: Segregate waste immediately. Do not allow contaminated items to accumulate on the benchtop.
Step-by-Step Disposal Protocol
The mandated and only acceptable method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3][4][7]
Step 1: Waste Characterization and Collection
-
Solid Waste: Collect unadulterated this compound powder, residues, and grossly contaminated items (e.g., weigh boats, contaminated paper towels) directly into a designated, chemically-resistant, sealable container.
-
Contaminated Labware: Items such as pipette tips, gloves, and wipes should be placed in the same designated container.
-
Solutions: If the waste is in a solvent, it must be collected in a compatible, sealed container. The solvent itself will dictate additional handling requirements. For instance, if dissolved in a flammable solvent, the waste must be stored away from ignition sources.[8]
Step 2: Containerization and Labeling
-
Select Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.
-
Attach Label: As soon as the first particle of waste is added, affix a "Hazardous Waste" label.
-
Complete Label: Fill out the label completely, including:
-
Full Chemical Name: "this compound"
-
CAS Number: 213765-61-8
-
Hazard Identification: "Irritant," "Harmful"
-
Accumulation Start Date
-
Principal Investigator and Laboratory Information
-
Step 3: Temporary On-Site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[1][9]
-
Ensure the container remains closed at all times, except when adding waste.
Step 4: Final Disposal via Licensed Contractor
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department.
-
Arrange Pickup: The EHS department will arrange for a licensed chemical waste disposal contractor to collect the waste.
-
Provide Documentation: Furnish the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling, transport, and disposal information.[10]
Decontamination of Emptied Containers
Empty containers that held pure this compound must be treated as hazardous waste.
-
Triple Rinse: Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [10] Add it to a designated halogenated organic solvent waste stream. Never pour rinsate down the drain.[1][11]
-
Decontaminate Container: After triple-rinsing, the container can often be considered decontaminated. Puncture or otherwise deface the container to prevent reuse.[10] Dispose of it according to your institution's guidelines for decontaminated lab materials.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Don PPE: Wear the full complement of PPE as described in Section 3.1.
-
Containment: For small spills, gently cover the solid powder with an inert absorbent material like vermiculite or sand to prevent aerosolization.[9]
-
Collection: Carefully sweep the contained material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
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A Researcher's Comprehensive Guide to the Safe Handling of 5-Iodopyridin-3-ol
Understanding the Hazard Profile
Given the limited specific toxicological data for 5-Iodopyridin-3-ol, a cautious approach is warranted. Structurally related compounds, such as other halogenated pyridinols, are known to cause skin and eye irritation.[1][2][3] The presence of iodine in the molecule also necessitates careful handling to avoid potential thyroid exposure, as the thyroid gland readily absorbs iodine.[4][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Hazard Profile and Chemical Identifiers
| Property | Information | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 213765-61-8 | [6] |
| Molecular Formula | C₅H₄INO | [6] |
| Molecular Weight | 221.00 g/mol | [6] |
| Physical Form | Solid | [6] |
| Known Hazards | Acute Oral Toxicity (Category 4) | [6] |
| Assumed Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2][3][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to prevent exposure.[8][9] The selection of each component is based on mitigating the specific risks associated with handling a powdered, potentially irritating, and toxic substance.
-
Hand Protection : Nitrile gloves are recommended for handling this compound, as they provide good resistance to a range of chemicals.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11]
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against airborne particles and potential splashes.[10][12] For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with goggles.[9][12]
-
Body Protection : A standard laboratory coat should be worn and fully fastened to protect the skin and personal clothing.[10] For tasks with a higher risk of contamination, consider a chemically resistant apron.
-
Respiratory Protection : Due to the powdered nature of the compound and the potential for respiratory irritation, a dust respirator or a respirator with a particulate filter is recommended, especially when handling the material outside of a certified chemical fume hood.[1]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical Splash Goggles, Face Shield (as needed) | Protects against dust, powders, and splashes.[10][12] |
| Hand | Nitrile Gloves | Offers chemical resistance and dexterity.[10] |
| Body | Laboratory Coat (fully fastened) | Prevents skin contact and contamination of personal clothing.[10] |
| Respiratory | Dust Respirator/Particulate Filter | Minimizes inhalation of airborne particles.[1][11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Preparation
-
Designated Work Area : All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to control airborne particles.[13]
-
Gather Materials : Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the work area.
-
Don PPE : Correctly put on all required personal protective equipment as outlined in the previous section.
Handling and Use
-
Weighing : Carefully weigh the required amount of this compound on weighing paper or in a tared container. Avoid creating dust clouds by handling the powder gently.
-
Transfer : Transfer the weighed compound to the reaction vessel. If dissolving, add the solvent slowly to the solid to minimize splashing.
-
Reaction Setup : Ensure all joints in the reaction apparatus are properly sealed to prevent the escape of vapors or aerosols.
-
Post-Handling : After use, thoroughly decontaminate all surfaces and equipment that came into contact with the compound. Wash hands and forearms thoroughly with soap and water, even after removing gloves.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and any unreacted compound, in a clearly labeled, sealed container designated for hazardous chemical waste.[13]
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled, and sealed container for hazardous waste. Do not pour any solutions down the drain.[14]
-
Decontamination of Glassware : Rinse all glassware that has come into contact with the compound with an appropriate solvent. The initial rinsate should be collected as hazardous waste.
-
Neutralization of Iodine Waste : For waste streams where the primary hazard is the iodine content, neutralization with a 10% sodium thiosulfate solution can be considered.[15] This should be done in a well-ventilated area, and the resulting solution should be disposed of as hazardous aqueous waste according to institutional policies.[15]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- TCI AMERICA. (2018-07-06). 2-Hydroxy-5-iodopyridine - SDS.
- Sigma-Aldrich. This compound AldrichCPR.
- Sigma-Aldrich. (2025-10-15).
- Duke SMIF. (2018-11-02). Standard Operating Procedure for work with Chemical name/class: Iodine.
- Benchchem. Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- Collect and Recycle. Iodine Disposal For Businesses.
- Mitsui Plastics, Inc. Iodine Waste Recycling Program.
- Fisher Scientific. (2023-09-01).
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- Sigma-Aldrich. (2025-07-29).
- Fisher Scientific.
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
- Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.
- ChemTalk. Lab Safety Equipment & PPE.
- A Material Safety D
- emp BIOTECH. Oxidizer 0.
- ECHEMI. (2023-10-17). 2-AMINO-5-BROMO-3-IODOPYRIDINE SDS.
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. empbiotech.com [empbiotech.com]
- 6. This compound AldrichCPR 213765-61-8 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. ehs.princeton.edu [ehs.princeton.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
